molecular formula C6H12CaO7 B1469535 Calcium L-lactate hydrate CAS No. 949014-28-2

Calcium L-lactate hydrate

Cat. No.: B1469535
CAS No.: 949014-28-2
M. Wt: 236.23 g/mol
InChI Key: MDAVASCOAJMZHZ-NVKWYWNSSA-L
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Description

Calcium L-lactate hydrate is a useful research compound. Its molecular formula is C6H12CaO7 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Calcium L-lactate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium L-lactate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

calcium;(2S)-2-hydroxypropanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Ca.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q;;+2;/p-2/t2*2-;;/m00../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAVASCOAJMZHZ-NVKWYWNSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Calcium L-lactate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium L-lactate hydrate (B1144303), focusing on its various hydration states. The information presented herein is crucial for understanding the physicochemical properties of this important compound, which has significant applications in the pharmaceutical and food industries. This document summarizes key quantitative data, details experimental protocols, and provides visualizations to facilitate a deeper understanding of the structural characteristics of calcium L-lactate hydrate.

Introduction to Calcium L-lactate Hydrates

Calcium L-lactate, the calcium salt of L-lactic acid, is known to exist in several crystalline forms, primarily as hydrates. The number of water molecules in the crystal lattice significantly influences the compound's stability, solubility, and bioavailability. Under ambient conditions, calcium L-lactate predominantly crystallizes as a pentahydrate (Ca(C₃H₅O₃)₂·5H₂O)[1]. However, other hydration states, including a dihydrate, a monohydrate, and an amorphous anhydrate, have been identified under specific temperature and relative humidity conditions[1]. Understanding the precise crystal structure of these hydrates is essential for controlling crystallization processes, ensuring consistent product quality, and optimizing formulation development.

Crystallographic Data of Calcium L-lactate Hydrates

The determination of the crystal structure of calcium L-lactate hydrates is primarily achieved through X-ray diffraction techniques. While powder X-ray diffraction (PXRD) is widely used to differentiate between the various hydrated forms, single-crystal X-ray diffraction provides the definitive atomic arrangement, including unit cell parameters, space group, and molecular geometry.

Table 1: Crystallographic Data for Calcium L-lactate Pentahydrate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.136
b (Å)22.034
c (Å)6.798
α (°)90
β (°)90
γ (°)90
Volume (ų)1518.9
Z4
Density (calculated) (g/cm³)1.353

Note: The crystallographic data presented above is based on a typical single-crystal X-ray diffraction study. Specific values may vary slightly between different experimental determinations.

Experimental Protocols

The characterization of calcium L-lactate hydrate crystals involves a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Crystal Synthesis and Growth

Single crystals of calcium L-lactate pentahydrate suitable for X-ray diffraction can be grown from an aqueous solution.

Protocol for Single Crystal Growth:

  • Preparation of Supersaturated Solution: A supersaturated solution of calcium L-lactate is prepared by dissolving an excess amount of calcium L-lactate powder in deionized water at an elevated temperature (e.g., 40-50 °C) with continuous stirring.

  • Filtration: The hot, saturated solution is filtered to remove any undissolved impurities.

  • Slow Cooling: The clear filtrate is allowed to cool down slowly to room temperature in a controlled environment to promote the formation of large, well-defined crystals. The cooling rate can be controlled by placing the container in an insulated box.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor and gently dried with filter paper.

A common industrial method for producing calcium lactate (B86563) involves the reaction of lactic acid with calcium carbonate[2].

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) Protocol:

  • Sample Preparation: A small amount of the crystalline powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: The powdered sample is packed into a flat sample holder.

  • Data Collection: The PXRD pattern is recorded using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02°.

  • Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities with reference patterns from crystallographic databases to identify the crystalline phase.

Single-Crystal X-ray Diffraction Protocol:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the atomic coordinates and other structural details.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal behavior of calcium L-lactate hydrates, particularly their dehydration processes.

TGA-DSC Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum or ceramic pan.

  • Analysis: The sample is heated in a TGA-DSC instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C)[3].

  • Data Analysis: The TGA curve shows the mass loss as a function of temperature, indicating the loss of water molecules. The DSC curve shows the heat flow associated with thermal events such as dehydration (endothermic peaks).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to study the hydrogen bonding network.

FTIR Protocol:

  • Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic vibrations of the lactate molecule and the water molecules. The broad O-H stretching band in the 3000-3600 cm⁻¹ region is indicative of the presence of water of hydration.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the relationship between the different hydration states of calcium L-lactate.

Experimental_Workflow cluster_synthesis Crystal Synthesis S1 Preparation of Supersaturated Solution S2 Slow Cooling and Crystallization S1->S2 S3 Crystal Harvesting S2->S3 C1 Powder X-ray Diffraction (PXRD) S3->C1 Powder Sample C2 Single-Crystal X-ray Diffraction S3->C2 Single Crystal C3 Thermal Analysis (TGA/DSC) S3->C3 Crystal Sample C4 FTIR Spectroscopy S3->C4 Crystal Sample A1 Phase Identification C1->A1 A2 Crystal Structure Determination C2->A2 A3 Dehydration Profile C3->A3 A4 Functional Group Analysis C4->A4

Experimental workflow for calcium L-lactate hydrate crystal analysis.

Hydration_States Pentahydrate Pentahydrate (Crystalline) Dihydrate Dihydrate (Crystalline) Pentahydrate->Dihydrate Controlled Heating (e.g., 60°C, 50-80% RH) Monohydrate Monohydrate (Crystalline) Pentahydrate->Monohydrate Heating in a closed environment (100°C) Anhydrate_amorphous Anhydrate (Amorphous) Pentahydrate->Anhydrate_amorphous Heating / Dry Atmosphere Anhydrate_amorphous->Pentahydrate High Relative Humidity

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Calcium L-lactate Hydrate (B1144303)

This technical guide provides a comprehensive overview of the core physicochemical properties of Calcium L-lactate hydrate. The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in understanding and utilizing this compound. The guide focuses on quantitative data, detailed experimental methodologies, and visual representations of key processes and workflows.

Chemical and Physical Properties

Calcium L-lactate is an organic salt of L-lactic acid, commonly available in its hydrated form, with the pentahydrate being the most prevalent.[1][2][3] Its chemical formula is C₆H₁₀CaO₆·xH₂O, where x is typically 5.[1][3] It appears as a white to cream-colored crystalline powder that is almost odorless.[4][5] The pentahydrate form can be slightly efflorescent, meaning it may lose water of hydration in a dry atmosphere.[1][4][5]

Table 1: General Physicochemical Properties of Calcium L-lactate Hydrate

PropertyValueReferences
Chemical FormulaC₆H₁₀CaO₆·xH₂O (x=0-5)[5]
Molar Mass (Anhydrous)218.22 g/mol [1][6][7]
Molar Mass (Monohydrate)236.23 g/mol [6][8]
Molar Mass (Pentahydrate)308.3 g/mol [9]
AppearanceWhite or off-white crystalline/granular powder[1][4]
pH (1 in 20 solution)6.0 - 8.0[5]
Elemental Calcium ContentApproximately 13-14%[1][2][3][4]

Solubility

The solubility of Calcium L-lactate is a critical parameter, particularly for pharmaceutical applications where bioavailability is key. It is known to be soluble in water and very soluble in boiling water, while being practically insoluble in ethanol (B145695).[1][4][5] The solubility in water is temperature-dependent.

Table 2: Solubility of Calcium L-lactate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)References
4~2.0 (anhydrous basis)[10]
104.8[1][2]
203.4 - 5.8[1][2][4]
256.7 - 9.0[1][2][4]
308.5[1][2]
80~50 g / 100 g of solution (anhydrous basis)[10]

Note: Solubility values can vary based on the specific hydrate form and the presence of other solutes. For instance, the presence of D-gluconate ions can significantly increase the solubility of Calcium L-lactate.[2][3]

Thermal Properties and Stability

The thermal behavior of Calcium L-lactate hydrate is characterized by dehydration followed by decomposition at higher temperatures. The pentahydrate is the most stable form under ambient conditions.[11]

Table 3: Thermal Properties of Calcium L-lactate Hydrates

PropertyTemperature (°C)NotesReferences
Dehydration of Pentahydrate35 - 135Loses water in a dry atmosphere to form the anhydrous state.[1][2][3]
Melting Point (Pentahydrate)~94 - 120Transition to the anhydrous form.[1][12]
Glass Transition (Amorphous Anhydrate)175Observed in the amorphous anhydrous form before recrystallization.[11]
Melting Point (Anhydrous)240-[1]
Decomposition>200Begins to decompose, with significant mass loss observed between 200-400°C.[13]

Dehydration of the pentahydrate leads to the formation of an amorphous anhydrous form, which can then recrystallize into a crystalline anhydrous state upon further heating.[11][12] The process of dehydration is reversible; the anhydrous form can rehydrate back to the pentahydrate at 25°C and 75% relative humidity.[1][2][3]

Hydration States and Crystallinity

Calcium L-lactate can exist in several hydration states, including a pentahydrate, dihydrate, monohydrate, and an anhydrous form.[4][11] The pentahydrate is crystalline, while the anhydrous form obtained by dehydration is often amorphous.[11][12][13] Different crystalline forms, including a crystalline anhydrate, monohydrate, and dihydrate, have been identified under specific temperature and relative humidity conditions.[11]

Experimental Protocols

Preparation of Calcium L-lactate Pentahydrate

A common laboratory-scale synthesis involves the neutralization of lactic acid with a calcium source like calcium carbonate or calcium hydroxide.[1][2][4]

Protocol: Chemical Synthesis

  • Reaction: A solution of L-lactic acid (e.g., 80%) is slowly added to a stirred suspension of calcium carbonate in water. The reaction is typically carried out at a controlled temperature, for instance, between 30°C and 60°C.[9][14]

  • Filtration: After the reaction is complete (cessation of CO₂ evolution), the solution is filtered to remove any unreacted calcium carbonate or other insoluble impurities.

  • Crystallization: The filtrate is concentrated by evaporation and then cooled to room temperature to allow for the crystallization of Calcium L-lactate pentahydrate.[14]

  • Washing and Drying: The resulting crystals are washed with a solvent like absolute ethanol to remove soluble impurities and then dried to obtain the final product.[14]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying the thermal stability and dehydration/decomposition processes.

Protocol: TGA/DSC Analysis

  • Sample Preparation: A small, accurately weighed sample (e.g., 5-10 mg) of Calcium L-lactate hydrate is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: The analysis is performed using a TGA or DSC instrument.

  • Conditions: The sample is heated over a defined temperature range (e.g., 25°C to 1000°C) at a constant heating rate (e.g., 10 K/min) under a controlled atmosphere, typically inert nitrogen gas, to prevent oxidative decomposition.[13][15]

  • Data Acquisition: The instrument records the change in mass (TGA) or heat flow (DSC) as a function of temperature.

  • Analysis: The resulting thermograms are analyzed to determine dehydration temperatures, melting points, and decomposition profiles. Evolved gases during decomposition can be identified by coupling the TGA to a mass spectrometer (MS) or an FTIR spectrometer, which commonly detects H₂O and CO₂.[13][15]

X-ray Powder Diffraction (XRD)

XRD is used to characterize the crystal structure and identify the specific crystalline phases of Calcium L-lactate hydrate.

Protocol: XRD Analysis

  • Sample Preparation: A fine powder of the Calcium L-lactate hydrate sample is prepared and mounted on a sample holder.

  • Instrumentation: A powder X-ray diffractometer is used for the analysis.

  • Conditions: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a specified 2θ range (e.g., 5° to 50°).

  • Data Acquisition: The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

  • Analysis: The resulting diffraction pattern, with its characteristic peaks at specific 2θ values, is compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the crystalline phase (e.g., pentahydrate) and assess its purity.[12][13]

Dynamic Vapor Sorption (DVS)

DVS analysis is employed to study the hygroscopicity and the interaction of the material with water vapor, providing insights into the stability of different hydrates.

Protocol: DVS Analysis

  • Sample Preparation: A small amount of the sample (e.g., ~6 mg) is placed in the DVS instrument's microbalance pan.[11]

  • Instrumentation: A DVS analyzer is used, which controls the relative humidity (RH) surrounding the sample while precisely measuring its mass.

  • Conditions: The experiment is run at a constant temperature (e.g., 30°C or 60°C).[11] The RH is typically varied in a stepwise manner (e.g., in 10% increments from 0% to 90% and then back down). The system holds at each RH step until the sample mass stabilizes.[11]

  • Data Acquisition: The change in sample mass due to water sorption or desorption is recorded at each RH step.

  • Analysis: A sorption/desorption isotherm is generated by plotting the change in mass against the RH. This plot reveals the hygroscopic nature of the sample and can identify critical RH values where phase transitions between different hydrate forms occur.[11]

Visualizations

Chemical Synthesis Workflow

G cluster_0 Chemical Synthesis of Calcium L-lactate Pentahydrate A Reactants (L-Lactic Acid + CaCO3 in Water) B Neutralization Reaction (Stirring at controlled temperature) A->B C Filtration (Remove insoluble impurities) B->C D Concentration (Evaporate water from filtrate) C->D E Crystallization (Cooling to form crystals) D->E F Washing (Rinse with ethanol) E->F G Drying F->G H Final Product (Calcium L-lactate Pentahydrate) G->H

Caption: Workflow for the chemical synthesis of Calcium L-lactate Pentahydrate.

Hydration and Dehydration Pathways

G cluster_1 Hydration States of Calcium L-lactate Penta Pentahydrate (Crystalline) (Stable at ambient conditions) Di Dihydrate (Crystalline) (Forms at ~60°C, 50-80% RH) Penta->Di Controlled Heating + Humidity Anhydrous_Amorphous Anhydrous (Amorphous) Penta->Anhydrous_Amorphous Heating (35-135°C) Low RH Mono Monohydrate (Crystalline) (Forms at ~100°C) Di->Mono Further Heating Anhydrous_Amorphous->Penta Rehydration (~25°C, 75% RH) Anhydrous_Crystalline Anhydrous (Crystalline) Anhydrous_Amorphous->Anhydrous_Crystalline Heating > 175°C

Caption: Relationship between different hydration states of Calcium L-lactate.

Physicochemical Characterization Workflow

G cluster_2 Characterization Workflow for Calcium L-lactate Hydrate Sample Sample (Calcium L-lactate Hydrate) Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Structure Structural Analysis (XRD) Sample->Structure Hygro Hygroscopicity (DVS) Sample->Hygro Sol Solubility Studies Sample->Sol Prop1 Dehydration Temp Decomposition Profile Melting Point Thermal->Prop1 Prop2 Crystal Phase ID Crystallinity Structure->Prop2 Prop3 Water Sorption Isotherm Hydrate Stability Hygro->Prop3 Prop4 Solubility Profile (Temp, Solvent) Sol->Prop4

Caption: Experimental workflow for physicochemical characterization.

References

A Technical Guide to the Aqueous Solubility of Calcium L-Lactate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of calcium L-lactate hydrate (B1144303) in aqueous solutions. The information is curated for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental methodologies, and visual representations of key processes and influencing factors.

Quantitative Solubility Data

The solubility of calcium L-lactate is influenced by several factors, including temperature, the presence of co-solutes, and the specific hydrate form of the salt. The following tables summarize the available quantitative data to facilitate comparison and analysis.

Table 1: Solubility of Calcium L-Lactate Hydrate in Water at Various Temperatures
Temperature (°C)Solubility ( g/100 g water)Solubility ( g/100 mL water)Hydrate Form
4-~5.5 (calculated from g/100g solution)L(+)-hydrate
10-4.8L-lactate, anhydrous equivalent
203.45.8Not Specified
24-~8.0 (calculated from g/100g solution)L(+)-hydrate
2596.7Trihydrate and Pentahydrate
25-7.9Pentahydrate
30-8.5L-lactate, anhydrous equivalent

Note: Solubility data can vary based on the experimental method and the specific hydrate form (monohydrate, trihydrate, or pentahydrate) used. The racemic DL-lactate form is notably less soluble than the pure L- or D-isomers[1].

Table 2: Effect of Co-solutes on the Solubility of Calcium L-Lactate at 25°C
Co-soluteCo-solute Concentration (M)SolventPercent Increase in Calcium L-Lactate Solubility
Sodium D-gluconate0.501.0 M NaCl45%[2][3]
Sodium D-lactobionate0.501.0 M NaCl37%[2][3]

The presence of certain hydroxycarboxylates, such as gluconates and lactobionates, can significantly increase the solubility of calcium L-lactate. This is attributed to the formation of soluble complexes between calcium and the co-solute ions[2][3][4].

Experimental Protocols

Accurate determination of calcium L-lactate solubility is critical for various applications. The following section details a common and reliable method for quantifying calcium concentration in saturated solutions.

Determination of Calcium Concentration by Complexometric EDTA Titration

This method is widely used to determine the concentration of calcium ions in a solution, which can then be used to calculate the solubility of calcium L-lactate. The procedure involves titrating the calcium-containing solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable complex with calcium ions.

Materials and Reagents:

  • Calcium L-lactate hydrate

  • Distilled or deionized water

  • 0.05 M Disodium EDTA (Na₂EDTA) standard solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M or 15% w/v)

  • Hydroxynaphthol blue indicator

  • Dilute hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Pipettes

  • Erlenmeyer flasks (250 mL)

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of calcium L-lactate hydrate to a known volume of the aqueous solvent (e.g., distilled water, buffer solution) in a flask.

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A thermostatically controlled shaker or water bath is recommended.

    • After equilibration, allow the undissolved solid to settle.

  • Sample Preparation:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a filtered syringe to avoid aspirating any solid particles.

    • Quantitatively transfer the aliquot to a 250 mL Erlenmeyer flask.

    • Add approximately 150 mL of distilled water.

    • Acidify the solution with 2 mL of dilute hydrochloric acid[5].

  • Titration:

    • Place the Erlenmeyer flask on a magnetic stirrer and add a stir bar.

    • While stirring, add approximately 30 mL of the 0.05 M Na₂EDTA solution from the burette.

    • Add 15 mL of sodium hydroxide solution to raise the pH, which is necessary for the indicator to function correctly[5].

    • Add a small amount (around 300 mg) of hydroxynaphthol blue indicator. The solution should turn a wine-red color[1][5].

    • Continue the titration with the Na₂EDTA solution, adding it dropwise near the endpoint.

    • The endpoint is reached when the color of the solution changes from wine-red to a distinct sky blue[1].

    • Record the total volume of the Na₂EDTA solution used.

  • Calculation:

    • The concentration of calcium in the sample can be calculated using the following formula:

      • Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Sample

    • The solubility of calcium L-lactate can then be determined from the molarity of Ca²⁺, taking into account the stoichiometry of the salt.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the factors influencing the solubility of calcium L-lactate hydrate.

Experimental_Workflow Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Centrifugation/Filtration) B->C D Sample Collection (Clear Supernatant) C->D E Quantitative Analysis of Solute (e.g., EDTA Titration) D->E F Calculation of Solubility E->F

Caption: A flowchart of the key steps in the experimental determination of solubility.

Influencing_Factors Factors Influencing Calcium L-Lactate Solubility Solubility Calcium L-Lactate Solubility Temp Temperature Temp->Solubility pH pH pH->Solubility CoSolutes Co-solutes (e.g., NaCl, Sugars) CoSolutes->Solubility ComplexingAgents Complexing Agents (e.g., Gluconate) ComplexingAgents->Solubility HydrateForm Hydrate Form (Anhydrous, Pentahydrate, etc.) HydrateForm->Solubility Isomer Isomeric Form (L-lactate vs. DL-lactate) Isomer->Solubility

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium L-lactate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of Calcium L-lactate hydrate (B1144303), a compound of significant interest in the pharmaceutical and food industries. Understanding its thermal behavior is crucial for applications ranging from drug formulation and delivery to its use as a calcium supplement. This document details the sequential degradation process, presents quantitative data from thermal analysis, outlines typical experimental protocols, and provides visual representations of the decomposition pathway and analytical workflow.

Introduction

Calcium L-lactate (Ca(C₃H₅O₃)₂) is a salt of L-lactic acid that commonly exists in a hydrated form, most notably as Calcium L-lactate pentahydrate (Ca(C₃H₅O₃)₂·5H₂O). Its thermal stability is a critical parameter influencing its storage, processing, and efficacy in various applications. Thermal decomposition is a process where a substance breaks down into simpler compounds upon heating. For Calcium L-lactate hydrate, this process occurs in distinct stages, each characterized by specific temperature ranges and mass losses. The primary techniques used to elucidate this pathway are Thermogravimetric Analysis (TGA), which measures changes in mass with temperature, and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), which detect heat flow changes associated with phase transitions and chemical reactions.

The Thermal Decomposition Pathway

The thermal decomposition of Calcium L-lactate pentahydrate proceeds through a multi-step process, which can be broadly categorized into three main stages:

  • Dehydration: The initial stage involves the loss of water of hydration.

  • Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous Calcium L-lactate decomposes to form calcium carbonate (CaCO₃).

  • Decarbonization: The final stage is the decomposition of calcium carbonate into calcium oxide (CaO).

The main gaseous products evolved during this entire process are water (H₂O) and carbon dioxide (CO₂).[1]

Intermediates and Final Product

The decomposition pathway involves the formation of several key intermediates before reaching the final stable product:

  • Calcium L-lactate pentahydrate (Ca(C₃H₅O₃)₂·5H₂O): The starting material.

  • Lower Hydrates and Anhydrous Calcium L-lactate (Ca(C₃H₅O₃)₂): As water is lost, lower hydrates may form before the completely anhydrous salt is produced. The anhydrous form can exist in both amorphous and crystalline states.

  • Calcium Carbonate (CaCO₃): A stable intermediate formed from the decomposition of the organic lactate (B86563) component.

  • Calcium Oxide (CaO): The final residue after the complete decomposition at high temperatures.[1]

The following diagram illustrates the sequential transformation of Calcium L-lactate pentahydrate upon heating.

G cluster_0 Decomposition Pathway of Calcium L-lactate Pentahydrate A Calcium L-lactate Pentahydrate Ca(C₃H₅O₃)₂·5H₂O B Anhydrous Calcium L-lactate Ca(C₃H₅O₃)₂ A->B + Heat - 5H₂O C Calcium Carbonate CaCO₃ B->C + Heat - Organic components D Calcium Oxide CaO C->D + Heat - CO₂

Figure 1: Thermal decomposition pathway of Calcium L-lactate pentahydrate.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Calcium L-lactate pentahydrate. The values presented are a synthesis of findings from various studies and may exhibit some variation depending on the specific experimental conditions.

Table 1: TGA Data for the Thermal Decomposition of Calcium L-lactate Pentahydrate

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Evolved Species
Dehydration30 - 20029.2%~25.7% - 29.2%H₂O
Anhydrous Decomposition200 - 55028.6% (relative to anhydrous)~26.0% - 30.0%Organic fragments, CO, CO₂
Decarbonization550 - 90044.0% (relative to CaCO₃)~14.4% - 15.4%CO₂

Table 2: DTA/DSC Peak Temperatures for Thermal Events

Thermal EventPeak Temperature Range (°C)Type of Event
Dehydration50 - 120Endothermic
Melting of Anhydrous Salt~240Endothermic
Decomposition to CaCO₃300 - 500Exothermic
Decomposition of CaCO₃650 - 800Endothermic

Experimental Protocols

The characterization of the thermal decomposition of Calcium L-lactate hydrate is typically performed using simultaneous TGA-DSC or TGA-DTA. The following outlines a general experimental protocol.

Instrumentation

A simultaneous thermal analyzer capable of performing TGA and DSC/DTA measurements is required. The instrument should be equipped with a sensitive microbalance, a furnace with a programmable temperature controller, and a system for controlling the purge gas atmosphere. Evolved gas analysis can be performed by coupling the thermal analyzer to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Sample Preparation

A small, accurately weighed sample of Calcium L-lactate pentahydrate (typically 5-15 mg) is placed in an appropriate crucible. Alumina or platinum crucibles are commonly used. To ensure reproducibility, a consistent sample mass and particle size should be used for all analyses.

TGA-DSC/DTA Parameters
  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of around 900-1000 °C.

  • Heating Rate: A linear heating rate is typically employed, commonly in the range of 5-20 °C/min. Slower heating rates can provide better resolution of thermal events.

  • Purge Gas: An inert atmosphere, such as nitrogen or argon, is used to prevent oxidative side reactions. A typical flow rate is 20-50 mL/min.

  • Data Acquisition: The mass of the sample, the differential heat flow (DSC) or temperature difference (DTA), and the sample temperature are continuously recorded throughout the experiment.

The following diagram illustrates a typical experimental workflow for the thermal analysis of Calcium L-lactate hydrate.

G cluster_1 Experimental Workflow for Thermal Analysis Start Start Prep Sample Preparation (Weigh 5-15 mg of Calcium L-lactate pentahydrate) Start->Prep Setup Instrument Setup (TGA-DSC/DTA, Purge Gas: N₂, Heating Rate: 10 °C/min) Prep->Setup Run Run Thermal Analysis (Heat from 25 °C to 1000 °C) Setup->Run Data Data Acquisition (Mass, Heat Flow, Temperature) Run->Data Analysis Data Analysis (Determine Mass Loss, Peak Temperatures) Data->Analysis Report Report Results (Tables, Graphs, Interpretation) Analysis->Report End End Report->End

Figure 2: A typical experimental workflow for the thermal analysis of Calcium L-lactate hydrate.

Conclusion

The thermal decomposition of Calcium L-lactate pentahydrate is a well-defined, multi-step process that can be reliably characterized using thermal analysis techniques. This guide provides the fundamental knowledge, quantitative data, and experimental considerations necessary for researchers, scientists, and drug development professionals working with this important compound. A thorough understanding of its thermal decomposition pathway is essential for ensuring product quality, stability, and performance in its various applications. Further investigations, such as kinetic analysis of the decomposition steps and detailed characterization of evolved gases, can provide even deeper insights into the complex thermal behavior of Calcium L-lactate hydrate.

References

A Technical Guide to Calcium L-lactate Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, experimental applications, and cellular signaling pathways of Calcium L-lactate hydrate (B1144303), a versatile compound with significant applications in the pharmaceutical and biotechnological sectors.

Core Chemical and Physical Properties

Calcium L-lactate hydrate is the calcium salt of L-lactic acid. It is a white, crystalline powder known for its high bioavailability as a calcium source. The compound exists in various states of hydration, which influences its molecular weight and other physical properties. The most common form is the pentahydrate.

Chemical Identifiers

Due to the existence of anhydrous, pentahydrate, and other hydrated forms, several CAS numbers and molecular formulas are used to identify Calcium L-lactate. It is crucial for researchers to note the specific form being used in their experiments.

AttributeAnhydrous FormPentahydrate FormGeneral Hydrate
Primary CAS Number 814-80-2[1][2][3]5743-47-5[4]41372-22-9[5][6][7]
Alternate CAS Numbers 28305-25-1[8]-949014-28-2[4]
Molecular Formula C₆H₁₀CaO₆[1][3][9]C₆H₁₀CaO₆·5H₂O[1][4][10][CH₃CH(OH)COO]₂Ca · xH₂O[6][7]
Molecular Weight ( g/mol ) 218.22[1][3][5][9]308.30[4][10][11]Varies (anhydrous basis: 218.22)[5][6][7]
Physicochemical Data

The physicochemical properties of Calcium L-lactate are critical for its application in formulations and experimental settings.

PropertyValueConditions
Appearance White to off-white crystalline powder[1]Standard
Solubility in Water 6.7 g/100 mL[1]25 °C (L-lactate)
7.9 g/100 mL[1]25 °C (Pentahydrate)
9 g/100 mL[2]25 °C (Trihydrate and Pentahydrate)
Very soluble in hot water[2]
Melting Point 240 °C (anhydrous)[1]Decomposes
120 °C (pentahydrate)[1]Loses water
pH 6.0 - 8.5[1]Aqueous solution
Density 1.494 g/cm³

Cellular Signaling Pathway: Regulation of Cancer Cell Motility

Recent research has elucidated a specific signaling pathway through which Calcium L-lactate can influence cancer cell behavior. In colon cancer cells, the influx of calcium from Calcium L-lactate acts as a second messenger, triggering a cascade that ultimately enhances cell motility, a key process in cancer invasion and metastasis.[4]

The pathway begins with Calcium L-lactate increasing the intracellular calcium concentration ([Ca²⁺]i). This elevation in [Ca²⁺]i activates calpain, a calcium-dependent protease. Activated calpain then cleaves Focal Adhesion Kinase (FAK), a critical protein in cell adhesion and migration. The cleavage of FAK, including its phosphorylated form (p-FAK), leads to a destabilization of focal adhesions and an increase in the migratory potential of the cancer cells.[4]

Calcium_Lactate_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular CaLa Calcium L-lactate Ca_ion Increased Intracellular Ca²⁺ CaLa->Ca_ion Transport into cell Calpain Calpain (inactive) Ca_ion->Calpain Activates Calpain_act Calpain (active) FAK FAK / p-FAK Calpain_act->FAK Mediates FAK_cleaved Cleaved FAK (N-terminal FAK) FAK->FAK_cleaved Cleavage Motility Increased Cell Motility FAK_cleaved->Motility Leads to

Caption: Calcium L-lactate signaling pathway in colon cancer cells.[4]

Key Experimental Protocols

Calcium L-lactate hydrate is utilized in a variety of research applications, from cell culture to materials science. Below are detailed methodologies for key experiments.

Cell Culture and Motility Assay (Colon Cancer Model)

This protocol is based on the study of Calcium L-lactate's effect on colon cancer cell motility.[4]

Objective: To determine the effect of Calcium L-lactate on intracellular calcium levels and cell migration.

Materials:

  • Human colon cancer cell lines (e.g., HCT116, HT-29).

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Calcium L-lactate (CaLa) stock solution.

  • Fluo-4 AM calcium indicator dye.

  • Calpain inhibitor (e.g., Calpeptin).

  • Transwell migration chambers (8 µm pore size).

Methodology:

  • Cell Culture:

    • Culture HCT116 or HT-29 cells in supplemented RPMI-1640 medium in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency.

  • Measurement of Intracellular Calcium ([Ca²⁺]i):

    • Seed cells on glass-bottom dishes.

    • After 24 hours, wash the cells with Hanks' Balanced Salt Solution (HBSS).

    • Load cells with 5 µM Fluo-4 AM dye for 30 minutes at 37°C.

    • Wash cells again to remove excess dye.

    • Mount the dish on a confocal microscope.

    • Acquire a baseline fluorescence reading.

    • Add Calcium L-lactate solution to the desired final concentration and record the change in fluorescence intensity over time.

  • Wound Healing/Migration Assay:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove dislodged cells.

    • Add media containing different concentrations of Calcium L-lactate (e.g., 0, 1, 5, 10 mM). Include a control group with a calpain inhibitor to confirm the pathway.

    • Image the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours).

    • Quantify the rate of wound closure by measuring the change in the scratch area.

Workflow Diagram:

Motility_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Culture colon cancer cells (e.g., HCT116) to confluence A2 Create scratch in cell monolayer A1->A2 A3 Wash with PBS A2->A3 B1 Add media with varying [Calcium L-lactate] A3->B1 B2 Add media with CaLa + Calpain Inhibitor A3->B2 B3 Add control media (no treatment) A3->B3 C1 Image scratch at 0h and 24h B1->C1 B2->C1 B3->C1 C2 Measure wound area C1->C2 C3 Calculate migration rate C2->C3

Caption: Experimental workflow for a wound healing (migration) assay.
Preparation of Calcium Alginate Hydrogels

Calcium L-lactate is frequently used as a cross-linking agent in the formation of alginate hydrogels for applications in drug delivery and tissue engineering.

Objective: To form a stable calcium alginate hydrogel using Calcium L-lactate.

Materials:

  • Sodium alginate powder.

  • Deionized water.

  • Calcium L-lactate pentahydrate.

  • Stir plate and stir bar.

  • Beakers.

Methodology:

  • Prepare Sodium Alginate Solution:

    • Slowly add 1 gram of sodium alginate to 50 mL of deionized water while stirring vigorously to prevent clumping.

    • Continue stirring until the sodium alginate is completely dissolved. This may take several hours. The resulting solution will be viscous.

  • Prepare Calcium L-lactate Bath:

    • Dissolve 1 gram of Calcium L-lactate pentahydrate in 250 mL of deionized water.

    • Stir with a glass rod until fully dissolved. The solution should be clear.[12]

  • Form Alginate Capsules/Hydrogel:

    • Using a syringe or pipette, draw up the sodium alginate solution.

    • Extrude the alginate solution dropwise into the Calcium L-lactate bath.

    • As the droplets contact the calcium solution, they will instantly cross-link, forming spherical gel capsules.

    • Allow the capsules to cure in the calcium bath for 15-20 minutes to ensure complete cross-linking.[12]

    • Remove the capsules from the bath and wash with deionized water to remove excess calcium.

Applications in Drug Development and Research

Calcium L-lactate hydrate is a valuable compound for researchers and drug development professionals due to its excellent bioavailability, safety profile, and functional properties.

  • Calcium Supplementation: It is widely used in pharmaceutical preparations to treat and prevent calcium deficiencies, such as in osteoporosis management.[11][13] Its good solubility and absorption profile make it a preferred choice over other calcium salts.[14]

  • Excipient in Tablet Formulation: It can be used as an excipient in tablet manufacturing. Studies have shown its utility in developing immediate-release tablets.[8][14]

  • Bone Tissue Engineering: As demonstrated, it is a key component in creating scaffolds for bone regeneration. It can be incorporated into materials like gelatin to create electrospun fibrous sheets that mimic the natural periosteum and promote osteogenic differentiation.[9] Oral supplementation with calcium lactate (B86563) has also been shown to stimulate bone formation and reduce bone resorption in animal models of fracture healing.[15]

  • Reagent in Biochemical Assays: It serves as a reagent for studying calcium-dependent cellular processes and metabolic pathways.[4]

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Calcium L-Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Lactic Acid and its Calcium Salt

Lactic acid, or 2-hydroxypropanoic acid, is a chiral molecule possessing a single asymmetric carbon atom at the C2 position. This chirality gives rise to two stereoisomers, which are non-superimposable mirror images of each other known as enantiomers: L-(+)-lactic acid and D-(-)-lactic acid.[1] The "L" and "D" designations relate to the spatial configuration of the atoms around the chiral center, while "(+)" and "(-)" refer to the direction in which they rotate plane-polarized light (dextrorotatory and levorotatory, respectively).[1]

In biological systems, this stereoisomerism is of paramount importance. L-lactic acid is the predominant physiological enantiomer in mammals, produced from pyruvate (B1213749) by the enzyme L-lactate dehydrogenase (L-LDH) as a natural product of glycolysis.[1] In contrast, D-lactic acid is primarily a metabolite of bacterial fermentation and is not produced in significant amounts by mammalian cells.[1][2] This biological specificity extends to its salts, including calcium lactate (B86563). Calcium lactate is a crystalline salt consisting of two lactate anions for each calcium cation (Ca²⁺).[2] Consequently, it can exist as Calcium L-lactate, Calcium D-lactate, or a racemic (DL) mixture containing equal parts of both enantiomers.[2][3] Understanding the distinct stereochemistry of these forms is critical for applications in drug development, food science, and clinical diagnostics.

Physicochemical Properties of Calcium Lactate Isomers

The stereoisomers of lactic acid share identical physical properties in an achiral environment, but their salts can exhibit different characteristics, particularly in their crystalline forms and solubility.[1] Calcium lactate is commonly found in a hydrated state, with the pentahydrate (C₆H₁₀CaO₆·5H₂O) being the most prevalent form.[2][3]

Table 1: Comparative Physicochemical Data of Calcium Lactate Forms

PropertyCalcium L-lactateCalcium DL-lactate (Racemic)Notes
Chemical Formula (Anhydrous) C₆H₁₀CaO₆[4]C₆H₁₀CaO₆[5]The anhydrous form has a molar mass of 218.22 g/mol .[3][4]
Chemical Formula (Pentahydrate) C₆H₁₀CaO₆·5H₂O[6]C₆H₁₀CaO₆·5H₂O[]The pentahydrate has a molar mass of approximately 308.29 g/mol .[6][8]
Appearance White or off-white crystalline powder.[3][9]White crystalline powder.[3]The pentahydrate can be slightly efflorescent.[3][9]
Melting Point 240 °C (anhydrous); 120 °C (pentahydrate)[3]240 °C (anhydrous)[3]Dehydration of the pentahydrate occurs between 35 and 135 °C.[3]
Solubility in Water ( g/100 mL) 6.7 at 25 °C[3]Significantly less soluble than the pure isomers.[3]The lower solubility of the racemic form is a key distinguishing feature. A solution with just 25% of the D-form will precipitate racemic DL-lactate crystals.[3]
Density 1.494 g/cm³[3]Not specifiedData for the pure L-isomer.

Biological Significance and Metabolic Pathways

The two enantiomers of lactate have vastly different roles and metabolic fates within the human body.

L-Lactate: A Key Metabolic Player

Far from being a metabolic waste product, L-lactate is now recognized as a vital metabolic fuel and a signaling molecule.[1] It is the primary form of lactate produced by human tissues, especially during intense physical activity.[10] L-lactate is transported across cell membranes by monocarboxylate transporters (MCTs) and can be utilized by various tissues, including the heart and liver.[11] In the liver, it serves as a major substrate for gluconeogenesis via the Cori cycle.[1] Recent research has also identified L-lactate as a mediator of lactylation, a post-translational modification that can regulate gene expression and protein function.[11]

L_Lactate_Metabolism cluster_muscle Muscle Cell cluster_liver Liver Cell Glucose Glucose Pyruvate_M Pyruvate Glucose->Pyruvate_M Glycolysis L_Lactate_M L-Lactate Pyruvate_M->L_Lactate_M L-LDH Bloodstream Bloodstream L_Lactate_M->Bloodstream L_Lactate_L L-Lactate Pyruvate_L Pyruvate L_Lactate_L->Pyruvate_L L-LDH Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis (Cori Cycle) Glucose_L->Bloodstream Bloodstream->Glucose Bloodstream->L_Lactate_L

Figure 1: Simplified Cori Cycle for L-Lactate Metabolism.
D-Lactate: A Marker of Bacterial Metabolism

D-lactate is not a significant product of human metabolism.[1] Its presence in the blood, typically in nanomolar concentrations, arises from the methylglyoxal (B44143) pathway, dietary intake, and, most significantly, from fermentation by gut bacteria.[10][12] In healthy individuals, the small amount of absorbed D-lactate is metabolized, albeit more slowly than L-lactate.[13] However, in conditions such as short bowel syndrome or bacterial overgrowth, excessive production and absorption of D-lactate can overwhelm the body's metabolic capacity, leading to D-lactic acidosis, a serious condition characterized by metabolic acidosis and neurological symptoms.[13][14] The toxicity of D-lactate is partly attributed to its ability to compete with pyruvate for mitochondrial transport, thereby impairing cellular energy production.[14]

D_Lactate_Pathway Carbs Malabsorbed Carbohydrates Bacteria Gut Bacteria (e.g., Lactobacillus) Carbs->Bacteria Fermentation Gut Gut Lumen D_Lactate D-Lactate Bacteria->D_Lactate Blood Bloodstream D_Lactate->Blood Absorption Accumulation D-Lactate Accumulation Blood->Accumulation Overwhelms Metabolism Acidosis D-Lactic Acidosis & Neurological Symptoms Accumulation->Acidosis

Figure 2: Pathophysiology of D-Lactic Acidosis.

Production and Purification of Calcium L-Lactate

The stereochemical purity of Calcium L-lactate is crucial for its applications. Production methods are designed to yield the specific L-isomer.

  • Fermentation: The industrial production of L-lactic acid is predominantly achieved through microbial fermentation.[15][16] Specific strains of bacteria, such as those from the Lactobacillus genus, are selected for their ability to exclusively or primarily produce the L-enantiomer from carbohydrate feedstocks like glucose.[12][15]

  • Neutralization: During or after fermentation, the produced L-lactic acid is neutralized with a calcium source, typically calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), to form Calcium L-lactate in the fermentation broth.[15][17] This step also helps to maintain a suitable pH for the fermentation process.

  • Purification and Crystallization: The fermentation broth contains impurities such as residual sugars, proteins, and pigments.[17] The Calcium L-lactate is purified from this broth through a series of steps that may include filtration, centrifugation, and crystallization.[17][18] Crystallization is a key step, as it allows for the separation of pure Calcium L-lactate pentahydrate crystals from the soluble impurities.[18] The process parameters, such as temperature, cooling rate, and stirring, are controlled to achieve the desired crystal size and purity.[16]

Production_Workflow start Carbohydrate Feedstock ferm Fermentation (L-producing bacteria) start->ferm neut Neutralization (e.g., CaCO3) ferm->neut L-Lactic Acid produced broth Fermentation Broth (Crude Ca L-Lactate) neut->broth filt Filtration/ Centrifugation broth->filt Remove cells & solids cryst Crystallization filt->cryst Purified Solution final Pure Calcium L-Lactate Pentahydrate cryst->final Wash & Dry Crystals

Figure 3: General Workflow for Calcium L-Lactate Production.

Experimental Protocols for Stereoisomer Analysis

The accurate separation and quantification of L- and D-lactate are essential for quality control and clinical diagnosis.[1] Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a chiral stationary phase is a powerful method for separating enantiomers.

  • Principle: This technique relies on the differential interaction of the L- and D-enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. Macrocyclic glycopeptide-based columns, such as those using teicoplanin or ristocetin, are effective for this purpose.[19][20]

  • Methodology:

    • Column: Astec CHIROBIOTIC R or T chiral column (e.g., 25 cm x 4.6 mm, 5 µm).[20][21]

    • Mobile Phase: A common mobile phase consists of an aqueous component (e.g., 33.3 mmol/L ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in a ratio such as 15:85 (v/v).[20] The exact composition may be varied to optimize separation.[19]

    • Flow Rate: Typically set between 0.5 and 1.0 mL/min.[20]

    • Column Temperature: Controlled temperature, often cooled (e.g., 4°C or 25°C), can improve resolution.[20]

    • Detection: Detection can be achieved using a Diode Array Detector (DAD) if a complexing agent like copper sulfate (B86663) is added to the mobile phase, or more commonly and with higher sensitivity, by tandem mass spectrometry (LC-MS/MS).[19][20][21]

    • Sample Preparation: Biological samples (e.g., urine, plasma) typically require a protein precipitation step followed by filtration before injection.[21]

Powder X-ray Diffraction (PXRD)

PXRD is a valuable tool for solid-state characterization and can distinguish between the different crystalline forms of calcium lactate.

  • Principle: Crystalline materials produce a unique diffraction pattern when irradiated with X-rays. The crystal structures of Calcium L-lactate pentahydrate and Calcium DL-lactate pentahydrate are different, resulting in distinct and identifiable diffraction patterns.[22]

  • Methodology:

    • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.[22]

    • Instrumentation: A powder X-ray diffractometer is used to generate X-rays (commonly Cu Kα radiation).

    • Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.

    • Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to reference patterns in a database to identify the specific crystalline form (L-lactate or DL-lactate pentahydrate).[22]

Enzymatic Assays

Enzymatic methods offer high specificity for quantifying each enantiomer.

  • Principle: These assays utilize isomer-specific enzymes. L-lactate dehydrogenase (L-LDH) catalyzes the conversion of L-lactate to pyruvate, while D-lactate dehydrogenase (D-LDH) specifically acts on D-lactate.[12] The reaction is coupled to the reduction of NAD⁺ to NADH, and the change in absorbance of NADH (at 340 nm) is measured spectrophotometrically, which is proportional to the concentration of the specific lactate isomer.

  • Methodology:

    • Reagents: A buffered solution containing the specific dehydrogenase (L-LDH or D-LDH), NAD⁺, and a coupling enzyme system (if required).

    • Procedure: The sample containing lactate is added to the reagent mixture.

    • Measurement: The reaction is allowed to proceed to completion, and the increase in absorbance at 340 nm is measured using a spectrophotometer.

    • Quantification: The lactate concentration is calculated by comparing the absorbance change to that of a known standard. Note: While highly specific, these assays can sometimes lack the sensitivity required for very low concentrations of D-lactate in clinical samples.[21]

Conclusion

The stereochemistry of calcium lactate is a critical determinant of its physical properties, biological function, and metabolic fate. Calcium L-lactate, derived from the physiologically predominant L-lactic acid, is a key compound in the pharmaceutical and food industries. In contrast, the D-isomer is primarily a product of microbial metabolism and can be an indicator of pathological conditions. The ability to produce stereochemically pure Calcium L-lactate and to analytically differentiate between the L-, D-, and DL-forms using techniques like chiral HPLC and PXRD is essential for ensuring safety, efficacy, and quality in its various applications. This guide provides a foundational overview for professionals engaged in the research and development of products containing this versatile and stereochemically significant molecule.

References

The Bioavailability of Calcium L-Lactate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability of calcium L-lactate hydrate (B1144303), a widely utilized calcium salt in pharmaceutical and nutraceutical applications. This document synthesizes key data on its solubility, absorption kinetics, and comparative bioavailability, offering detailed experimental protocols and visual representations of the underlying physiological and methodological frameworks.

Introduction to Calcium L-Lactate Hydrate

Calcium L-lactate hydrate (C₆H₁₀CaO₆·nH₂O) is an organic calcium salt recognized for its high solubility and bioavailability.[1][2] Commercially, it is produced through the reaction of lactic acid with calcium carbonate or calcium hydroxide.[3] Its favorable characteristics, including a neutral taste and the ability to be absorbed at various pH levels, make it a preferred choice for calcium supplementation and food fortification.[3][4] Unlike some other calcium salts, it does not typically need to be taken with food to facilitate absorption.[3]

Mechanisms of Intestinal Calcium Absorption

The intestinal absorption of calcium is a complex process mediated by two primary pathways: the transcellular and paracellular routes. The prevalence of each pathway is largely dependent on the luminal calcium concentration.

  • Transcellular Pathway: This is an active, saturable transport process that predominates when dietary calcium intake is low.[5][6] It primarily occurs in the duodenum and upper jejunum and involves three key steps:

    • Apical Entry: Calcium ions (Ca²⁺) enter the enterocyte through the transient receptor potential vanilloid type 6 (TRPV6) channel on the brush border membrane.

    • Intracellular Diffusion: Once inside the cell, calcium is buffered and transported by the calcium-binding protein, calbindin-D9k (CaBP). This prevents a sharp rise in intracellular free calcium and facilitates its movement to the basolateral membrane.[5][7]

    • Basolateral Extrusion: Calcium is actively extruded from the enterocyte into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).

    The synthesis of both TRPV6 and calbindin is highly dependent on vitamin D (1,25(OH)₂D₃).[5]

  • Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine, allowing calcium to move between the tight junctions of adjacent enterocytes down its concentration gradient.[8] This pathway becomes the dominant route of absorption when calcium intake is high.[5]

The high solubility of calcium L-lactate ensures a ready supply of dissociated calcium ions in the intestinal lumen, making them available for absorption through both of these pathways.[9][10]

Intestinal_Calcium_Absorption Intestinal Calcium Absorption Pathways Ca_Lumen Ca²⁺ TRPV6 TRPV6 Channel Ca_Lumen->TRPV6 Ca_Blood Ca²⁺ Ca_Lumen->Ca_Blood Paracellular Pathway (High Ca²⁺ Intake) Ca_Intracellular Ca²⁺ TRPV6->Ca_Intracellular Apical Entry (Vitamin D dependent) CaBP Calbindin-D9k (CaBP) CaBP_Ca Ca²⁺-CaBP CaBP->CaBP_Ca Binding PMCA1b PMCA1b (Ca²⁺-ATPase) PMCA1b->Ca_Blood Basolateral Extrusion (Active Transport) Ca_Intracellular->CaBP CaBP_Ca->PMCA1b Diffusion

Fig. 1: Intestinal Calcium Absorption Pathways

Quantitative Data on Bioavailability and Solubility

The bioavailability of calcium from Calcium L-lactate hydrate has been assessed in various studies, often in comparison to other calcium salts. Its high water solubility is a key determinant of its excellent absorption profile.

Table 1: Solubility of Calcium L-Lactate and Other Calcium Salts
Calcium SaltSolubility in Water ( g/100 mL at 25°C)Solubility Product (Ksp) at 25°C, 1.0 M NaClReference(s)
Calcium L-Lactate 6.7 - 7.9(5.8 ± 0.2) × 10⁻³ mol³ L⁻³[3][9][11]
Calcium Gluconate~3.0(7.1 ± 0.2) × 10⁻⁴ mol³ L⁻³[11][12]
Calcium Citrate~0.085-[9]
Calcium Carbonate~0.0014-[12]
Table 2: Comparative Pharmacokinetic Parameters of Calcium Salts
Calcium SaltAnimal ModelDose (Elemental Ca)Cmax (µg/mL)Tmax (min)Absolute Bioavailability (%)Reference(s)
Calcium L-Lactate Male ddY Mice150 mg/kg98.2308.9[13]
Calcium AcetateMale ddY Mice150 mg/kg--8.6[13]
Calcium ChlorideMale ddY Mice150 mg/kg--5.7[13]
Calcium AscorbateMale ddY Mice150 mg/kg--14.8[13]
Calcium SaltStudy PopulationDose (Elemental Ca)Net Absorption (%)Key FindingReference(s)
Calcium Lactate (B86563) Healthy Adults (n=38)900 mg-Faster absorption rate than Calcium Carbonate[4]
Calcium CarbonateHealthy Adults (n=38)900 mg-Slower absorption rate[4]
Calcium Lactate Healthy Adults (n=8)500 mg32 ± 4No significant difference among salts[14]
Calcium CarbonateHealthy Adults (n=8)500 mg39 ± 3No significant difference among salts[14]
Calcium CitrateHealthy Adults (n=8)500 mg30 ± 3No significant difference among salts[14]
Calcium GluconateHealthy Adults (n=8)500 mg27 ± 3No significant difference among salts[14]

Experimental Protocols

Assessing calcium bioavailability requires a combination of in vivo and in vitro methodologies. Below are detailed protocols representative of those used in the field.

In Vivo Bioavailability Study in a Rat Model

This protocol is based on methodologies used to compare the bioavailability of different calcium salts in rats.

  • Animal Model: Male Wistar rats (weanling, ~50-60g) are used. They are housed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Acclimatization: Animals are acclimatized for one week on a standard rodent chow.

  • Induction of Vitamin D Deficiency (Optional): To study absorption under deficient conditions, rats are fed a vitamin D-deficient diet for 4-6 weeks in a UV-light-free environment.

  • Experimental Diets:

    • A control, calcium-adequate diet (e.g., 0.5% Ca) is formulated based on AIN-93G guidelines.

    • Test diets are formulated to contain a specific level of elemental calcium (e.g., 0.5%) supplied by Calcium L-lactate hydrate. Other diets with different calcium salts (e.g., calcium carbonate, calcium citrate) are used for comparison.

  • Experimental Period: Rats are fed their respective experimental diets for a period of 4 weeks. Food and deionized water are provided ad libitum.

  • Sample Collection:

    • Blood: Blood samples are collected weekly via tail vein or at the end of the study via cardiac puncture under anesthesia. Serum is separated by centrifugation.

    • Urine and Feces: 24-hour urine and feces are collected during the final week of the study for balance studies.

    • Bone: At the end of the study, femurs and tibias are excised for bone mineral density and calcium content analysis.

  • Analytical Procedures:

    • Serum Analysis: Serum is analyzed for total calcium, ionized calcium, phosphorus, and alkaline phosphatase activity using automated clinical chemistry analyzers or specific assay kits.

    • Calcium Quantification: Calcium content in diets, feces, and bone (after ashing) is determined by Atomic Absorption Spectrophotometry (AAS).

  • Bioavailability Calculation: Apparent calcium absorption is calculated as: (Ca intake - Fecal Ca excretion) / Ca intake * 100. Bone calcium content and density serve as long-term indicators of bioavailability.

In_Vivo_Rat_Study_Workflow Workflow for In Vivo Rat Bioavailability Study start Start acclimatization Acclimatization (1 week) start->acclimatization diet_induction Vitamin D Deficient Diet (Optional, 4-6 weeks) acclimatization->diet_induction grouping Random Assignment to Experimental Diet Groups diet_induction->grouping diet_period Experimental Diet Feeding (4 weeks) grouping->diet_period sample_collection Sample Collection (Blood, Urine, Feces, Bone) diet_period->sample_collection analysis Analytical Procedures (AAS, Serum Chemistry) sample_collection->analysis calculation Bioavailability Calculation (Apparent Absorption, Bone Mineralization) analysis->calculation end End calculation->end

Fig. 2: Workflow for In Vivo Rat Bioavailability Study
In Vitro Permeability Assay Using Caco-2 Cells

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as a robust model for the intestinal barrier.[1]

  • Cell Culture:

    • Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding on Transwell® Inserts:

    • For permeability assays, Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell®, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation:

    • The cells are cultured for 21 days post-seeding to allow for the formation of a confluent, polarized monolayer with functional tight junctions. The culture medium is changed every 2-3 days.

    • Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. TEER values should be >250 Ω·cm².

  • Permeability Experiment (Apical to Basolateral Transport):

    • Preparation: The culture medium is removed from both the apical (upper) and basolateral (lower) compartments of the Transwell® inserts. The monolayers are washed twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4).

    • Pre-incubation: The monolayers are pre-incubated with HBSS for 30 minutes at 37°C.

    • Dosing: The HBSS in the apical compartment is replaced with a dosing solution of Calcium L-lactate hydrate dissolved in HBSS at a known concentration (e.g., 1-10 mM). The basolateral compartment is filled with fresh HBSS.

    • Incubation: The plates are incubated at 37°C on an orbital shaker for a defined period (e.g., 2 hours).

    • Sampling: At the end of the incubation, samples are collected from the basolateral compartment. A sample is also taken from the apical compartment to confirm the initial concentration.

  • Calcium Quantification: The calcium concentration in the basolateral samples is quantified using Atomic Absorption Spectrophotometry (AAS) or a colorimetric assay (e.g., o-cresolphthalein (B1221799) complexone method).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value (in cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of calcium transport to the basolateral compartment (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of calcium in the apical compartment (µmol/mL).

Analytical Method: Calcium Quantification by Atomic Absorption Spectrophotometry (AAS)

AAS is a standard and reliable method for quantifying total calcium in biological matrices.[6][8]

  • Principle: The method relies on the principle that calcium atoms in a ground state absorb light at a specific wavelength (422.7 nm) when they are atomized in a flame. The amount of light absorbed is proportional to the concentration of calcium in the sample.

  • Instrumentation: A flame atomic absorption spectrophotometer equipped with a calcium hollow cathode lamp and an air-acetylene or nitrous oxide-acetylene flame.

  • Sample Preparation (Serum/Urine):

    • To overcome interference from phosphate (B84403) and proteins, samples must be diluted with a releasing agent.

    • A common procedure involves a 1:50 dilution of the serum or urine sample with a solution containing 1% lanthanum chloride (LaCl₃).[7][8]

    • For example, mix 100 µL of serum with 4.9 mL of 1% LaCl₃ solution.

  • Standard Preparation:

    • A stock standard solution of 1000 mg/L calcium is prepared.

    • A series of working standards (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/L) are prepared by diluting the stock standard with the same 1% LaCl₃ solution used for the samples.

  • Instrumental Analysis:

    • The instrument is set to the calcium wavelength of 422.7 nm.

    • The spectrophotometer is calibrated by aspirating the blank (1% LaCl₃) and the series of working standards.

    • The diluted samples are then aspirated, and their absorbance is measured.

  • Calculation: The calcium concentration in the original sample is calculated from the standard curve, accounting for the dilution factor.

Conclusion

Calcium L-lactate hydrate stands out as a highly bioavailable source of calcium, a characteristic attributable to its excellent aqueous solubility. Quantitative data from both animal and human studies demonstrate its efficient absorption, which is comparable or superior to other common calcium salts, particularly in terms of absorption speed. The established mechanisms of intestinal calcium transport, involving both transcellular and paracellular pathways, are well-suited to handle the readily available calcium ions provided by this salt. The detailed in vivo, in vitro, and analytical protocols provided in this guide offer a robust framework for researchers and drug development professionals to accurately assess and compare the bioavailability of calcium L-lactate hydrate and other calcium-containing formulations.

References

Methodological & Application

Application Notes and Protocols: Utilizing Calcium L-lactate Hydrate in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium L-lactate hydrate (B1144303) is a bioavailable salt of lactic acid that serves as a source of both calcium and lactate (B86563) ions in mammalian cell culture. While traditionally viewed as a metabolic byproduct, lactate is increasingly recognized as a key signaling molecule and an alternative energy source for cultured cells.[1] Calcium ions are essential second messengers involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[2] The supplementation of cell culture media with Calcium L-lactate hydrate, therefore, presents a novel strategy to modulate cellular metabolism, signaling, and overall culture performance.

These application notes provide a comprehensive overview of the use of Calcium L-lactate hydrate in mammalian cell culture, with a focus on its effects on cell growth, metabolism, and relevant signaling pathways. Detailed protocols for media supplementation and key experimental assays are provided to enable researchers to effectively integrate this supplement into their workflows.

Key Applications

  • Modulation of Cellular Metabolism: Supplementation with Calcium L-lactate can influence the metabolic state of cultured cells, potentially shifting from lactate production to consumption, which is often desirable in high-density cultures to prevent acidosis and improve culture longevity.[3]

  • Alternative Energy Source: Lactate can be utilized as a primary carbon source by many cell types, particularly during later stages of culture when glucose may be depleted.[4]

  • Induction of Specific Signaling Pathways: The influx of extracellular calcium and the presence of lactate can trigger specific signaling cascades, such as the Calpain-FAK and mTOR pathways, influencing cell motility, survival, and growth.[5][6]

  • Improvement of Process Performance in Biomanufacturing: In the context of monoclonal antibody (mAb) production, strategic feeding of lactate can impact culture longevity and potentially influence product quality attributes such as glycosylation.[7][8]

Data Presentation

Effects of Calcium L-lactate on Colorectal Cancer Cells

The following table summarizes the quantitative effects of a 2.5 mM Calcium L-lactate treatment on HCT116 and HT-29 colorectal cancer cell lines.

Cell LineParameterTreatmentResultReference
HCT116Intracellular Calcium (iCa²⁺)2.5 mM Calcium L-lactateImmediate & prolonged increase[9]
HT-29Intracellular Calcium (iCa²⁺)2.5 mM Calcium L-lactateImmediate & prolonged increase[9]
HCT116FAK Cleavage2.5 mM Calcium L-lactateDose-dependent increase[10]
HT-29FAK Cleavage2.5 mM Calcium L-lactateDose-dependent increase[10]
HCT116Cell Motility2.5 mM Calcium L-lactateIncreased[9]
HT-29Cell Motility2.5 mM Calcium L-lactateIncreased[9]
Colorectal Cancer CellsClonogenic Ability2.5 mM Calcium L-lactateDecreased[7]
Colorectal Cancer CellsCell Viability2.5 mM Calcium L-lactate + BetaineIncreased (compared to CaLa alone)[7]

Signaling Pathways

Calcium-Calpain-FAK Signaling Pathway

Supplementation with Calcium L-lactate can lead to an increase in intracellular calcium concentration, which in turn activates the calcium-dependent protease, calpain. Activated calpain can cleave focal adhesion kinase (FAK), a key regulator of cell adhesion and migration.[11][12] This pathway has been observed in colon cancer cells upon treatment with 2.5 mM Calcium L-lactate.[10][13]

Calpain_FAK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CaLa Calcium L-lactate Ca_ion Ca²⁺ Influx CaLa->Ca_ion Increases Calpain Calpain Ca_ion->Calpain Activates FAK FAK Calpain->FAK Cleaves Cleaved_FAK Cleaved FAK FAK->Cleaved_FAK Cell_Motility Cell Motility Cleaved_FAK->Cell_Motility Modulates

Calcium-Calpain-FAK Signaling Pathway
Lactate-mTOR Signaling Pathway

Lactate, as a signaling molecule, has been shown to activate the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway.[6] High intracellular levels of lactate can disrupt the interaction between the TSC complex and Rheb, leading to the activation of mTORC1, which is a central regulator of cell growth and proliferation.[6]

Lactate_mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Lactate_ext Lactate Lactate_int Intracellular Lactate Lactate_ext->Lactate_int Transport TSC TSC1/TSC2 Complex Lactate_int->TSC Inhibits interaction with Rheb Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Lactate-mTOR Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of Calcium L-lactate Hydrate Stock Solution

Materials:

  • Calcium L-lactate hydrate (powder, suitable for cell culture)[14][15][16]

  • Nuclease-free water

  • Sterile filter (0.22 µm)

  • Sterile conical tubes

Procedure:

  • Determine the desired stock concentration. A 100 mM stock solution is a convenient starting point. The molecular weight of Calcium L-lactate anhydrous is 218.22 g/mol . Note that the hydrate form will have a higher molecular weight; refer to the manufacturer's specifications. For Calcium L-lactate pentahydrate, the molecular weight is approximately 308.3 g/mol .

  • Weigh the required amount of Calcium L-lactate hydrate powder. For a 100 mM stock solution of the pentahydrate, weigh out 3.083 g.

  • Dissolve the powder in nuclease-free water. Add the powder to a sterile conical tube and add water to a final volume of 100 mL.

  • Ensure complete dissolution. Vortex or gently warm the solution if necessary. Calcium L-lactate has a solubility of approximately 7.9 g/100 mL in water at 30°C.[17]

  • Sterilize the stock solution. Filter the solution through a 0.22 µm sterile filter into a new sterile conical tube.

  • Store the stock solution. Aliquot the sterile stock solution into smaller volumes and store at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Supplementation of Cell Culture Media

Materials:

  • Basal medium (e.g., DMEM/F12, CHO-specific medium)[18][19]

  • Sterile Calcium L-lactate hydrate stock solution (from Protocol 1)

  • Mammalian cell line of interest (e.g., CHO, hybridoma)

Procedure:

  • Thaw the Calcium L-lactate hydrate stock solution if frozen.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to achieve a final concentration of 2.5 mM in 100 mL of medium using a 100 mM stock solution, add 2.5 mL of the stock solution.

  • Aseptically add the calculated volume of the stock solution to the basal medium.

  • Gently mix the supplemented medium.

  • The supplemented medium is now ready for use in cell culture experiments. It is recommended to prepare supplemented media fresh for each experiment.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[1][5][9][20][21]

Materials:

  • Cells cultured with and without Calcium L-lactate supplementation

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Experimental Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with different concentrations of Calcium L-lactate A->B C Incubate for desired time period B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

MTT Assay Workflow

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Calcium L-lactate hydrate in fresh medium. Include an untreated control group.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Cell Proliferation Assessment using BrdU Assay

This protocol is based on standard BrdU assay procedures.[2][8][22][23]

Materials:

  • Cells cultured with and without Calcium L-lactate supplementation

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixation/denaturation solution

  • Anti-BrdU antibody

  • Secondary antibody conjugated to a fluorescent marker or HRP

  • Detection substrate (if using HRP-conjugated secondary antibody)

  • Microscope or microplate reader

Experimental Workflow:

BrdU_Assay_Workflow A Seed cells and treat with Calcium L-lactate B Pulse-label with BrdU A->B C Fix and denature DNA B->C D Incubate with anti-BrdU antibody C->D E Incubate with secondary antibody D->E F Add detection substrate (if needed) E->F G Quantify proliferation F->G

BrdU Assay Workflow

Procedure:

  • Seed and treat cells with Calcium L-lactate as described in the MTT assay protocol.

  • Pulse-label the cells by adding BrdU labeling solution to the culture medium and incubating for a defined period (e.g., 2-24 hours).

  • Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.

  • Incubate the cells with an anti-BrdU primary antibody.

  • Wash the cells and incubate with a fluorescently labeled or HRP-conjugated secondary antibody.

  • If using a fluorescently labeled secondary antibody, visualize and quantify the proliferating cells using a fluorescence microscope or flow cytometer.

  • If using an HRP-conjugated secondary antibody, add the appropriate substrate and measure the absorbance using a microplate reader.

  • Calculate the percentage of proliferating cells relative to the total number of cells or compare the absorbance values between treated and control groups.

Protocol 5: Analysis of Extracellular Metabolites

This protocol provides a general framework for analyzing changes in key extracellular metabolites such as glucose and lactate.

Materials:

  • Cell culture supernatants from cultures with and without Calcium L-lactate supplementation

  • Biochemical analyzer (e.g., YSI, Nova BioProfile) or specific assay kits for glucose and lactate

Procedure:

  • Collect cell culture supernatants at various time points throughout the culture period.

  • Centrifuge the samples to remove any cells or debris.

  • Analyze the concentrations of glucose and lactate in the supernatants using a biochemical analyzer or specific enzymatic assay kits.[24][25][26]

  • Plot the concentration of glucose and lactate over time for both control and Calcium L-lactate-supplemented cultures.

  • Calculate the specific consumption or production rates of glucose and lactate by normalizing the change in concentration to the viable cell density.

Conclusion

The use of Calcium L-lactate hydrate as a supplement in mammalian cell culture media offers a promising avenue for modulating cellular metabolism and signaling to enhance culture performance. The provided application notes and protocols serve as a starting point for researchers to explore the potential benefits of this supplement in their specific cell culture systems. It is important to note that the optimal concentration and feeding strategy for Calcium L-lactate hydrate will likely be cell line and process-dependent, requiring empirical optimization for each application. Further research into the specific molecular mechanisms underlying the observed effects will continue to expand the utility of this versatile supplement in the fields of cell biology and biopharmaceutical production.

References

Application Notes and Protocols for Preparing Stable Calcium L-lactate Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stable Calcium L-lactate hydrate (B1144303) solutions. It includes quantitative data on solubility, experimental methodologies, and visual representations of key processes to aid in research, development, and formulation activities.

Introduction

Calcium L-lactate, the calcium salt of L-lactic acid, is a widely utilized compound in the pharmaceutical, food, and cosmetic industries.[1][2] It serves as a bioavailable source of calcium for supplements and fortified foods and is also used as a texture enhancer and stabilizer.[1][2] Calcium L-lactate exists in several hydration states, with the pentahydrate being the most common form.[3][4] The preparation of stable aqueous solutions of Calcium L-lactate is crucial for its various applications, requiring a thorough understanding of its solubility and the factors that influence its stability in solution.

Quantitative Data: Solubility of Calcium L-lactate

The solubility of Calcium L-lactate is influenced by temperature, the isomeric form of the lactate (B86563), and the presence of other solutes. The L-isomer is more soluble than the racemic DL-form.[3] The following tables summarize the solubility of Calcium L-lactate pentahydrate in water at various temperatures.

Table 1: Solubility of Calcium L-lactate in Water

Temperature (°C)Solubility ( g/100 mL of water)
104.8[3]
205.8[3]
256.7[3]
308.5[3]

Table 2: Solubility of Calcium L-lactate Hydrates

Hydrate FormTemperature (°C)Solubility ( g/100 g of water)
Monohydrate, Trihydrate, Pentahydrate203.4[1]
Trihydrate and Pentahydrate259[1]

Experimental Protocols

Protocol for Preparation of Calcium L-lactate Pentahydrate Crystals

This protocol outlines the synthesis of Calcium L-lactate pentahydrate from L-lactic acid and a calcium source, such as calcium carbonate or calcium hydroxide (B78521).[1][5]

Materials:

  • L-lactic acid solution (e.g., 80%)

  • Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • Absolute ethanol (B145695)

  • Activated carbon (for decolorization, optional)

Equipment:

  • Reaction vessel with stirring capability

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Crystallizer or beaker

  • Drying oven

Procedure:

  • Reaction:

    • Slowly add the L-lactic acid solution to a stirred suspension of calcium carbonate or calcium hydroxide in deionized water. The molar ratio should be approximately 2:1 for lactic acid to calcium carbonate/hydroxide.[5]

    • Maintain the reaction temperature between 28-32°C.[5]

  • Decolorization (Optional):

    • Heat the resulting Calcium L-lactate solution to 70°C.

    • Add a small amount of activated carbon and stir for 30 minutes to decolorize the solution.

  • Filtration:

    • Filter the hot solution to remove any unreacted starting materials and activated carbon.

  • Concentration and Crystallization:

    • Evaporate a portion of the water from the filtrate to concentrate the solution.

    • Cool the concentrated solution to room temperature or lower (e.g., 4°C) to induce crystallization of Calcium L-lactate pentahydrate.

  • Washing and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold absolute ethanol to remove impurities.

    • Dry the crystals in an oven at a temperature below 55°C to avoid dehydration of the pentahydrate form.[1]

Protocol for Preparing a Stable Calcium L-lactate Oral Solution

This protocol is adapted from a patented method for preparing a stable oral solution of Calcium L-lactate.

Materials:

Equipment:

  • Beakers

  • Heating plate with stirring capability

  • Filtration apparatus

  • Volumetric flasks

Procedure:

  • Dissolution of Calcium Lactate:

    • Heat a portion of the deionized water and dissolve the required amount of Calcium L-lactate.

    • Cool the solution and filter to remove any undissolved particles.

  • Preparation of Sweetener Solution:

    • In a separate beaker, dissolve xylitol in an appropriate amount of deionized water and filter the solution.

  • Mixing and pH Adjustment:

    • Combine the Calcium L-lactate solution and the xylitol solution.

    • Add sucralose and citric acid to the mixed solution and stir until fully dissolved.

    • Adjust the pH of the solution to a range of 4.5-6.5.

  • Final Volume Adjustment and Filtration:

    • Transfer the solution to a volumetric flask and add deionized water to the final desired volume.

    • Stir the solution to ensure homogeneity, let it stand, and then filter the final solution.

Protocol for Preparing a Supersaturated Stable Calcium L-lactate Solution with Sodium Gluconate

The addition of sodium D-gluconate can significantly increase the solubility of Calcium L-lactate, leading to the formation of stable, supersaturated solutions.[6][7] This is due to the formation of soluble complexes between calcium, lactate, and gluconate ions.[6]

Materials:

  • Calcium L-lactate pentahydrate

  • Sodium D-gluconate

  • Deionized water

Equipment:

  • Beaker with magnetic stirrer

  • Temperature-controlled water bath

Procedure:

  • Prepare a Saturated Calcium L-lactate Solution:

    • Add an excess of Calcium L-lactate pentahydrate to deionized water in a beaker.

    • Stir the solution at a constant temperature (e.g., 25°C) for a sufficient time to ensure saturation.

  • Induce Supersaturation:

    • While stirring the saturated Calcium L-lactate solution, slowly add solid sodium D-gluconate. A gluconate to lactate ratio of around three has been shown to be effective.[6][7]

    • Continue stirring until the sodium D-gluconate is completely dissolved. The solution will become supersaturated with respect to calcium gluconate but will remain stable for an extended period.[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing Calcium L-lactate solutions and the chemical interactions leading to the formation of stable, supersaturated solutions.

G cluster_prep Preparation of Calcium L-lactate Solution start Start reactants Mix L-Lactic Acid and Calcium Carbonate/Hydroxide in Water start->reactants reaction Reaction at 28-32°C reactants->reaction decolorize Decolorize with Activated Carbon (Optional) reaction->decolorize filter1 Filter Hot Solution decolorize->filter1 concentrate Concentrate by Evaporation filter1->concentrate crystallize Cool to Induce Crystallization concentrate->crystallize filter2 Filter Crystals crystallize->filter2 wash Wash with Ethanol filter2->wash dry Dry Crystals (<55°C) wash->dry end Calcium L-lactate Pentahydrate dry->end

Caption: Experimental workflow for the synthesis of Calcium L-lactate pentahydrate.

G cluster_stabilization Stabilization with Sodium Gluconate sat_solution Saturated Calcium L-lactate Solution add_gluconate Add Solid Sodium D-gluconate sat_solution->add_gluconate Stirring complexation Formation of Soluble Ca-Lactate-Gluconate Complexes add_gluconate->complexation Dissolution supersat_solution Stable Supersaturated Solution complexation->supersat_solution Increased Solubility

Caption: Formation of a stable, supersaturated solution with sodium gluconate.

References

Application Notes and Protocols: Calcium L-lactate Hydrate as a Firming Agent in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium L-lactate hydrate (B1144303) as a firming agent in food science research. This document details the underlying mechanisms, presents quantitative data from various studies, and offers detailed experimental protocols for its application and evaluation.

Introduction

Calcium L-lactate hydrate (E327) is a highly soluble calcium salt of lactic acid that is widely recognized as a safe and effective firming agent in the food industry.[1][2][3][4][5][6] Its ability to enhance the textural properties of various food products, including fruits, vegetables, and meat, makes it a valuable tool for food scientists and researchers.[4][7][8][9] Unlike other calcium salts such as calcium chloride, calcium lactate (B86563) is noted for its neutral taste, avoiding the bitterness that can be associated with other firming agents.[6][10]

The primary mechanism by which calcium L-lactate improves firmness, particularly in plant-based foods, is through the interaction of calcium ions with pectic polysaccharides in the cell walls. This interaction leads to the formation of calcium pectate cross-bridges, which reinforce the cell wall structure and increase tissue rigidity.[11] In meat products, calcium ions can interact with proteins, influencing their water-holding capacity and textural characteristics.

Mechanism of Action: Pectin (B1162225) Cross-linking

The firming effect of calcium L-lactate in fruits and vegetables is primarily attributed to the cross-linking of pectin molecules within the plant cell wall and middle lamella.

G cluster_cell_wall Plant Cell Wall cluster_solution Calcium Lactate Solution Pectin1 Pectin Chain 1 (-COO⁻) Ca_ion Ca²⁺ Pectin1->Ca_ion Pectin2 Pectin Chain 2 (-COO⁻) Pectin2->Ca_ion Crosslink Calcium Pectate (Cross-link) Ca_ion->Crosslink Ca_Lactate Calcium L-lactate Hydrate Ca_ion_source Ca²⁺ Ca_Lactate->Ca_ion_source Dissociation Lactate_ion Lactate⁻ Ca_Lactate->Lactate_ion Ca_ion_source->Pectin1 Infiltration

Figure 1. Mechanism of calcium lactate firming action in plant tissues.

Quantitative Data on Firmness Enhancement

The following tables summarize the quantitative effects of calcium L-lactate hydrate on the firmness of various food products as reported in scientific literature.

Fruits and Vegetables
Food ProductCalcium Lactate ConcentrationTreatment ConditionsInitial FirmnessFinal Firmness (Treated)Final Firmness (Control)Reference
Fresh-cut Lettuce15 g/LImmersion at room temperature-Higher crispness valuesLower crispness values[1]
Bitter Gourd100 mMDip, stored at 10°C for 20 days39.46 N18.27 N12.41 N[6][9]
Jackfruit1.5%Vacuum impregnation, stored for 10 days-380.0 N248.44 N[10]
Loquat5 g/LPostharvest immersion4.1 N (at harvest)4.6 N (30 days after harvest)-[12]
Pear5 g/LPostharvest immersion for 10 min-28.8 N (8 days after harvest)27.3 N (8 days after harvest)[12]
Meat Products

A study on restructured buffalo meat loaves demonstrated a significant increase in hardness with increasing concentrations of calcium lactate.

ParameterControl (0%)1.0% Calcium Lactate1.25% Calcium Lactate1.5% Calcium LactateReference
Hardness (N)28.5334.2135.8738.12[13]
Adhesiveness (N.s)0.0210.0280.0320.035[13]
Springiness0.920.910.900.89[13]
Cohesiveness0.650.640.630.62[13]
pH6.216.156.126.08[13]
Cooking Yield (%)92.5492.1191.8790.56[13]

Experimental Protocols

Preparation of Calcium L-lactate Hydrate Solution

This protocol describes the preparation of a calcium L-lactate solution for treating food samples.

G start Start weigh Weigh required amount of Calcium L-lactate Hydrate powder start->weigh measure Measure corresponding volume of distilled water weigh->measure dissolve Add powder to water and stir until fully dissolved (gentle heating may be applied) measure->dissolve cool Cool solution to room temperature (if heated) dissolve->cool adjust_ph Adjust pH if necessary (optional, depending on application) cool->adjust_ph ready Solution is ready for use adjust_ph->ready

Figure 2. Workflow for preparing calcium lactate solution.

Materials:

  • Calcium L-lactate Hydrate powder

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beaker

  • Weighing scale

  • pH meter (optional)

Procedure:

  • Determine the desired concentration of the calcium lactate solution (e.g., in g/L or M).

  • Accurately weigh the required amount of calcium L-lactate hydrate powder.

  • Measure the corresponding volume of distilled water in a beaker.

  • While stirring the water with a magnetic stirrer, gradually add the calcium lactate powder.

  • Continue stirring until the powder is completely dissolved. Gentle heating can be applied to aid dissolution, but the solution should be cooled to the desired application temperature before use.

  • If required for the specific application, measure and adjust the pH of the solution using a pH meter and appropriate food-grade acids or bases.

Treatment of Food Samples

This protocol outlines the general procedure for treating food samples with a calcium lactate solution.

Procedure:

  • Sample Preparation: Prepare the food samples as required (e.g., cutting fruits and vegetables into desired shapes and sizes, preparing meat emulsions).

  • Treatment: Immerse the samples in the prepared calcium lactate solution for a predetermined duration. The immersion time can vary depending on the food type and desired firmness. For some applications, vacuum impregnation may be used to enhance uptake.

  • Post-treatment: After the treatment period, remove the samples from the solution and gently pat them dry with a paper towel.

  • Storage: Store the treated and control samples under appropriate conditions (e.g., refrigeration) for subsequent analysis.

Texture Profile Analysis (TPA)

This protocol describes the instrumental measurement of food texture using a texture analyzer.[13]

G start Start prepare_sample Prepare sample to uniform size (e.g., 1 cm³ cube) start->prepare_sample place_sample Place sample on texture analyzer platform prepare_sample->place_sample compress1 First Compression Cycle (e.g., to 85% of original height) place_sample->compress1 retract1 Retract probe compress1->retract1 wait Wait for a defined period retract1->wait compress2 Second Compression Cycle wait->compress2 retract2 Retract probe compress2->retract2 analyze Analyze force-time curve to determine textural parameters retract2->analyze end End analyze->end

Figure 3. Experimental workflow for Texture Profile Analysis (TPA).

Instrument: Texture Analyzer (e.g., TA.HDplus) Probe: Cylindrical probe (e.g., P75)

Procedure:

  • Sample Preparation: Cut the food samples into uniform shapes and sizes (e.g., 1 cm cubes). Allow samples to equilibrate to a consistent temperature before analysis.[13]

  • Instrument Setup: Configure the texture analyzer with the appropriate probe and test settings (e.g., crosshead speed, compression distance). A common setting is a two-cycle compression to 85% of the original sample height at a crosshead speed of 10 mm/s.[13]

  • Measurement: Place a single sample on the center of the instrument's platform. Initiate the two-cycle compression test.

  • Data Analysis: From the resulting force-time graph, calculate the following textural parameters:

    • Hardness: Peak force during the first compression.

    • Adhesiveness: Negative force area after the first compression.

    • Springiness: The ratio of the time duration of the second compression to the first compression.

    • Cohesiveness: The ratio of the area of work during the second compression to that of the first compression.

Sensory Evaluation of Firmness

This protocol provides a basic framework for the sensory evaluation of food firmness.

Procedure:

  • Panelist Selection and Training: Select a panel of trained or consumer panelists. For descriptive analysis, panelists should be trained on the specific texture attributes to be evaluated.

  • Sample Preparation and Presentation: Prepare and present the treated and control samples to the panelists in a controlled environment. Samples should be coded to prevent bias.

  • Evaluation: Panelists evaluate the firmness of the samples using a predefined scale (e.g., a line scale from "very soft" to "very firm").

  • Data Collection and Analysis: Collect the sensory scores and analyze the data statistically to determine significant differences between samples.

Conclusion

Calcium L-lactate hydrate is a versatile and effective firming agent for a wide range of food products. Its ability to enhance texture without imparting undesirable flavors makes it a valuable ingredient in food formulation and a key area of study in food science research. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize the use of calcium L-lactate hydrate for improving the textural quality of foods.

References

Application of Calcium L-lactate Hydrate in Bone Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium L-lactate hydrate (B1144303) is emerging as a promising biomaterial for bone tissue engineering applications. Its biocompatibility, biodegradability, and ability to release both calcium and lactate (B86563) ions make it an attractive component for scaffolds designed to promote bone regeneration. Calcium ions are known to be crucial for bone mineralization and can stimulate osteoblast proliferation and differentiation.[1][2][3] Lactate, once considered a metabolic byproduct, is now recognized as a signaling molecule that can also influence bone formation.[4][5][6] This document provides detailed application notes and protocols for the use of Calcium L-lactate hydrate in the fabrication and evaluation of bone tissue engineering scaffolds.

Data Presentation: Properties of Calcium L-lactate Hydrate Scaffolds

The incorporation of Calcium L-lactate hydrate into polymer scaffolds, such as those made from gelatin, can significantly influence their physicochemical and biological properties. While specific data for gelatin/Calcium L-lactate hydrate scaffolds is limited, the following tables summarize representative quantitative data from similar composite scaffolds used in bone tissue engineering.

Table 1: Mechanical Properties of Bone Tissue Engineering Scaffolds

Scaffold CompositionCompressive Strength (MPa)Young's Modulus (MPa)Reference(s)
Porous Gelatin0.2 - 0.70.05 - 0.2[7]
Gelatin/β-TCP0.5 - 2.05.0 - 10.0[8][9]
PCL/Gelatin2.1 - 3.78.0 - 16.1[10][11]
Carbonate Apatite/Chitosan/Gelatin4.02 - 11.35Not Reported[12]

Note: The mechanical properties of Calcium L-lactate hydrate-containing scaffolds are expected to be tuneable based on the polymer matrix and the concentration of the calcium salt.

Table 2: Physical and Degradation Properties of Bone Tissue Engineering Scaffolds

Scaffold CompositionPorosity (%)Pore Size (µm)In Vitro Degradation (Weight Loss %)Reference(s)
Porous Gelatin57 - 7450 - 700~20% in 7 days (without collagenase)[7][13]
Chitosan/Gelatin/Hydroxyapatite~90.550 - 350~25.6% in 7 days[14][15]
PCL/Gelatin75 - 85Not specifiedGradual over weeks[16]
Calcium Silicate/Gelatin~60Not specifiedGreater than control without gelatin[9]

Note: The degradation rate can be controlled by factors such as the crosslinking of the gelatin matrix and the concentration of Calcium L-lactate hydrate.

Experimental Protocols

Protocol 1: Fabrication of Electrospun Gelatin/Calcium L-lactate Hydrate Scaffolds

This protocol describes the fabrication of a nanofibrous scaffold using electrospinning, a common technique for creating structures that mimic the native extracellular matrix.[17][18]

Materials:

  • Gelatin (Type A or B from porcine or bovine skin)

  • Calcium L-lactate hydrate

  • 2,2,2-Trifluoroethanol (TFE) or a mixture of acetic acid and distilled water as solvent

  • Glutaraldehyde (B144438) (for crosslinking)

  • Phosphate-buffered saline (PBS)

  • Glycine (B1666218) solution

Equipment:

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)

  • Magnetic stirrer

  • Fume hood

  • Desiccator with a saturated glutaraldehyde vapor atmosphere

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a 10-15% (w/v) gelatin solution by dissolving gelatin powder in the chosen solvent (e.g., TFE) under continuous stirring for several hours at room temperature until a homogenous solution is formed.

    • Separately, prepare a solution of Calcium L-lactate hydrate in the same solvent.

    • Add the Calcium L-lactate hydrate solution to the gelatin solution to achieve the desired final concentration (e.g., 5-10% w/w relative to gelatin). Stir until fully dispersed.

  • Electrospinning:

    • Load the polymer solution into a syringe fitted with a metallic needle (spinneret).

    • Mount the syringe on the syringe pump within the electrospinning apparatus.

    • Set the electrospinning parameters. These will need to be optimized for your specific setup, but typical starting parameters are:

      • Voltage: 15-25 kV

      • Flow rate: 0.5-2.0 mL/h

      • Distance between spinneret and collector: 10-20 cm

    • Initiate the electrospinning process and collect the nanofibers on a grounded collector (e.g., aluminum foil-covered plate or rotating mandrel).

  • Crosslinking:

    • Carefully remove the electrospun mat from the collector.

    • Place the scaffold in a desiccator containing a small beaker of glutaraldehyde solution (e.g., 25% aqueous solution) to expose the scaffold to glutaraldehyde vapor for 12-24 hours at room temperature. This crosslinks the gelatin fibers, making them insoluble in water.

    • After crosslinking, air-dry the scaffold in a fume hood to remove residual glutaraldehyde.

  • Washing and Sterilization:

    • Immerse the crosslinked scaffold in a glycine solution (e.g., 0.1 M) to quench any unreacted aldehyde groups.

    • Wash the scaffold thoroughly with sterile PBS and then with sterile deionized water.

    • Dry the scaffold, preferably by freeze-drying, to maintain its porous structure.

    • Sterilize the scaffold using ethylene (B1197577) oxide or UV irradiation before cell culture experiments.

Protocol 2: In Vitro Biocompatibility and Osteogenic Differentiation Assessment

This protocol outlines the steps to assess the biocompatibility of the fabricated scaffolds and their ability to promote osteogenic differentiation of mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines.

Materials:

  • Fabricated Gelatin/Calcium L-lactate Hydrate Scaffolds

  • Mesenchymal Stem Cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1)

  • Basal growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Osteogenic differentiation medium (basal medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)

  • Live/Dead Viability/Cytotoxicity Kit

  • Alizarin Red S staining solution

  • Cetylpyridinium (B1207926) chloride (for quantification)

Equipment:

  • Cell culture incubator (37°C, 5% CO2)

  • Multi-well cell culture plates

  • Fluorescence microscope

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Place the sterilized scaffolds into the wells of a multi-well plate.

    • Seed MSCs or pre-osteoblastic cells onto the scaffolds at a density of 1 x 10^4 to 5 x 10^4 cells/scaffold.

    • Add basal growth medium to each well and incubate.

  • Cell Viability Assessment (Live/Dead Assay):

    • At desired time points (e.g., 1, 3, and 7 days), wash the cell-seeded scaffolds with PBS.

    • Incubate the scaffolds with the Live/Dead staining solution according to the manufacturer's protocol.

    • Visualize the live (green) and dead (red) cells using a fluorescence microscope.

  • Osteogenic Differentiation:

    • After 24 hours of initial cell attachment in basal medium, switch to osteogenic differentiation medium.

    • Culture the cells for 14-21 days, changing the medium every 2-3 days.

  • Alizarin Red S Staining for Mineralization:

    • After the differentiation period, wash the cell-seeded scaffolds with PBS.

    • Fix the cells with 10% formalin for 15-30 minutes at room temperature.

    • Wash the scaffolds with deionized water.

    • Add Alizarin Red S solution (40 mM, pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature with gentle shaking.

    • Aspirate the staining solution and wash thoroughly with deionized water until the wash water is clear.

    • Observe the red-orange staining of calcium deposits under a microscope.

  • Quantification of Mineralization:

    • To quantify the mineralization, add a 10% cetylpyridinium chloride solution to each well to destain the scaffolds.

    • Incubate for 1 hour at room temperature with shaking to elute the stain.

    • Transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength between 540-570 nm using a spectrophotometer.[19]

Signaling Pathways and Visualization

The release of calcium and lactate ions from the scaffold can trigger specific signaling cascades within osteoblasts, promoting their differentiation and maturation.

Calcium Signaling Pathway

Extracellular calcium ions can enter osteoblasts through various channels, leading to an increase in intracellular calcium concentration. This acts as a second messenger, activating several downstream pathways crucial for osteogenesis.

Calcium_Signaling Ca_ext Extracellular Ca²⁺ Ca_channel Voltage-gated & Stretch-activated Ca²⁺ Channels Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int PLC Phospholipase C (PLC) Ca_int->PLC Activates Calmodulin Calmodulin (CaM) Ca_int->Calmodulin Binds IP3 IP₃ PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor, releases Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC Activates ER->Ca_int MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates CaMK Ca²⁺/CaM-dependent protein kinase (CaMK) Calmodulin->CaMK Activates NFAT NFAT Calmodulin->NFAT Activates Calcineurin which dephosphorylates NFAT CaMK->MAPK Activates Nucleus Nucleus MAPK->Nucleus Translocates to NFAT->Nucleus Translocates to Gene_exp Osteogenic Gene Expression (Runx2, ALP, OCN) Nucleus->Gene_exp Promotes Transcription

Caption: Calcium signaling cascade in osteoblasts.

Lactate Signaling Pathway

Lactate can be transported into osteoblasts and influence signaling pathways that promote differentiation. One key mechanism is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF1α). Lactate can also act as a ligand for the G-protein coupled receptor GPR81.

Lactate_Signaling Lactate_ext Extracellular Lactate MCT1 Monocarboxylate Transporter 1 (MCT1) Lactate_ext->MCT1 Transport GPR81 GPR81 Receptor Lactate_ext->GPR81 Binds Lactate_int Intracellular Lactate MCT1->Lactate_int PHD Prolyl hydroxylase (PHD) Lactate_int->PHD Inhibits HIF1a HIF1α PHD->HIF1a Hydroxylates for degradation Proteasome Proteasomal Degradation HIF1a->Proteasome HIF1a_stable Stabilized HIF1α HIF1a->HIF1a_stable Stabilization Nucleus Nucleus HIF1a_stable->Nucleus Translocates to PKC_Akt PKC-Akt Signaling GPR81->PKC_Akt Activates PKC_Akt->Nucleus Activates transcription factors Gene_exp Osteogenic Gene Expression (ALP, OCN) Nucleus->Gene_exp Promotes Transcription

Caption: Lactate signaling pathways in osteoblasts.

Experimental Workflow

The following diagram illustrates the typical workflow for the development and evaluation of Calcium L-lactate hydrate-based scaffolds for bone tissue engineering.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start fabrication Scaffold Fabrication (Electrospinning) start->fabrication characterization Physicochemical Characterization (SEM, Porosity, Mechanical Testing) fabrication->characterization in_vitro In Vitro Studies characterization->in_vitro in_vivo In Vivo Studies (Animal Model) characterization->in_vivo cell_seeding Cell Seeding (MSCs/Osteoblasts) biocompatibility Biocompatibility Assays (Live/Dead) osteogenesis Osteogenic Differentiation (Alizarin Red S, ALP activity) cell_seeding->biocompatibility biocompatibility->osteogenesis end End osteogenesis->end implantation Scaffold Implantation (e.g., Calvarial Defect) analysis Histological & Imaging Analysis (H&E, Micro-CT) implantation->analysis analysis->end

Caption: Experimental workflow for scaffold evaluation.

Conclusion

Calcium L-lactate hydrate is a valuable component for the development of bioactive scaffolds in bone tissue engineering. Its ability to be incorporated into various polymer matrices and its subsequent release of osteogenic ions provide a favorable microenvironment for bone regeneration. The protocols and data presented here offer a foundational guide for researchers to fabricate, characterize, and evaluate the efficacy of these promising biomaterials. Further optimization of scaffold properties and in-depth investigation of the underlying cellular and molecular mechanisms will continue to advance their potential for clinical translation.

References

Application Notes and Protocols for Calcium L-lactate Hydrate in Controlled Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium L-lactate hydrate (B1144303) is a water-soluble, biocompatible, and biodegradable salt of lactic acid.[1][2] While traditionally utilized as a calcium supplement and a filler-binder in immediate-release pharmaceutical formulations, its potential in creating controlled drug delivery systems is an emerging area of interest.[1][2] Its ability to interact with polymers and form matrices makes it a candidate for modulating drug release. This document provides detailed application notes and hypothetical protocols for the formulation and characterization of controlled-release drug delivery systems utilizing calcium L-lactate hydrate.

The primary mechanism of action for calcium L-lactate hydrate in drug delivery is often as a cross-linking agent for anionic polymers such as alginates, forming hydrogel matrices that can entrap and slowly release therapeutic agents. Additionally, its properties may be explored in composite matrix tablets to modulate drug dissolution.

Physicochemical Properties

A summary of the relevant physicochemical properties of Calcium L-lactate hydrate is presented in Table 1.

PropertyValueReference
Molecular FormulaC₆H₁₀CaO₆·nH₂O (commonly pentahydrate)[3]
AppearanceWhite to cream-colored crystalline powder or granules[4]
Solubility in WaterSoluble[1]
BiocompatibilityHigh
BiodegradabilityBiodegradable

Applications in Controlled Release

Hydrogel Microspheres for Sustained Release

Calcium L-lactate hydrate can be used as a source of calcium ions to cross-link anionic polymers like sodium alginate, forming hydrogel microspheres. These microspheres can encapsulate a drug and release it in a sustained manner. The release rate can be modulated by varying the concentration of calcium L-lactate and the polymer.

Composite Matrix Tablets for Oral Controlled Release

In combination with other hydrophilic or hydrophobic polymers, calcium L-lactate hydrate can be formulated into matrix tablets. Its solubility characteristics can influence the hydration of the matrix and, consequently, the drug release profile.

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Calcium Alginate Microspheres using Calcium L-lactate Hydrate

This protocol describes the preparation of microspheres for the controlled release of a model drug, Theophylline.

Materials:

  • Sodium alginate

  • Theophylline

  • Calcium L-lactate hydrate

  • Distilled water

  • Magnetic stirrer

  • Syringe with a 22-gauge needle

Procedure:

  • Preparation of Sodium Alginate-Drug Solution:

    • Dissolve 2 g of sodium alginate in 100 mL of distilled water with gentle heating and stirring to form a homogenous solution.

    • Once cooled to room temperature, disperse 1 g of Theophylline into the sodium alginate solution and stir until a uniform suspension is obtained.

  • Preparation of Calcium L-lactate Hydrate Cross-linking Solution:

    • Prepare a 2% (w/v) solution of calcium L-lactate hydrate by dissolving 2 g in 100 mL of distilled water.

  • Formation of Microspheres:

    • Draw the sodium alginate-drug solution into a syringe fitted with a 22-gauge needle.

    • Extrude the solution dropwise into the calcium L-lactate hydrate solution from a height of approximately 10 cm while stirring the cross-linking solution at 200 rpm.

    • Allow the formed microspheres to cure in the solution for 30 minutes to ensure complete cross-linking.

  • Washing and Drying:

    • Collect the microspheres by filtration.

    • Wash the microspheres with distilled water to remove any unreacted calcium L-lactate and surface-adhered drug.

    • Dry the microspheres at 40°C for 24 hours.

Protocol 2: Characterization of Microspheres

1. Determination of Encapsulation Efficiency:

The encapsulation efficiency is a measure of the amount of drug successfully entrapped within the microspheres.[5]

Procedure:

  • Accurately weigh 50 mg of the dried microspheres.

  • Crush the microspheres and suspend them in 100 mL of a suitable buffer solution (e.g., phosphate (B84403) buffer pH 7.4).

  • Stir the suspension for 24 hours to extract the drug completely.

  • Filter the solution and analyze the drug content in the filtrate using a UV-Vis spectrophotometer at the drug's λmax.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

2. In-Vitro Drug Release Study:

Dissolution testing is performed to evaluate the rate and extent of drug release from the microspheres.[6][7]

Apparatus: USP Dissolution Apparatus II (Paddle type)[6] Dissolution Medium: 900 mL of phosphate buffer (pH 7.4) Temperature: 37 ± 0.5°C Paddle Speed: 50 rpm

Procedure:

  • Place an accurately weighed amount of microspheres (equivalent to 100 mg of the drug) into each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Replace the withdrawn volume with an equal volume of fresh dissolution medium.

  • Filter the samples and analyze for drug content using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released versus time.

Protocol 3: Preparation of Composite Matrix Tablets

This protocol outlines the preparation of controlled-release matrix tablets using Calcium L-lactate hydrate in combination with a hydrophilic polymer like Hydroxypropyl Methylcellulose (HPMC).

Materials:

  • Model Drug (e.g., Metformin HCl)

  • Calcium L-lactate hydrate

  • Hydroxypropyl Methylcellulose (HPMC K100M)

  • Microcrystalline Cellulose (MCC)

  • Magnesium Stearate (B1226849)

Procedure:

  • Blending:

    • Accurately weigh all the ingredients as per the desired formulation (see Table 4 for an example).

    • Mix the drug, Calcium L-lactate hydrate, HPMC, and MCC in a blender for 15 minutes.

    • Add magnesium stearate and blend for another 5 minutes.

  • Compression:

    • Compress the blended powder into tablets using a rotary tablet press with appropriate tooling.

Protocol 4: Physicochemical Characterization of Matrix Tablets

1. Fourier-Transform Infrared Spectroscopy (FTIR):

FTIR analysis is conducted to identify any potential chemical interactions between the drug and the excipients.[8][9]

Procedure:

  • Prepare physical mixtures of the drug and excipients in a 1:1 ratio.

  • Obtain the FTIR spectra of the pure drug, pure excipients, and the physical mixtures using a KBr pellet method or an ATR-FTIR spectrometer.

  • Compare the spectra for any significant shifts or disappearance of characteristic peaks of the drug.

2. Differential Scanning Calorimetry (DSC):

DSC is used to assess the thermal behavior and potential physical interactions between the drug and excipients.[8][9]

Procedure:

  • Accurately weigh 5-10 mg of the pure drug, pure excipients, and their physical mixtures into aluminum pans.

  • Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range under a nitrogen atmosphere.

  • Record the thermograms and analyze for any changes in the melting endotherm or appearance of new peaks.

Data Presentation

The following tables present illustrative quantitative data for the characterization of hypothetical controlled-release formulations based on Calcium L-lactate hydrate.

Table 2: Illustrative Encapsulation Efficiency of Theophylline-loaded Calcium Alginate Microspheres

Formulation CodeSodium Alginate (%)Calcium L-lactate hydrate (%)Encapsulation Efficiency (%)
M12175.3 ± 2.1
M22282.5 ± 1.8
M32388.1 ± 2.5

Table 3: Illustrative In-Vitro Drug Release from Theophylline-loaded Microspheres (Formulation M2)

Time (hours)Cumulative Drug Release (%)
115.2 ± 1.3
228.7 ± 1.9
445.9 ± 2.4
870.1 ± 3.1
1285.4 ± 2.8
2498.6 ± 1.5

Table 4: Illustrative Formulation of Metformin HCl Composite Matrix Tablets

IngredientFormulation F1 (mg/tablet)Formulation F2 (mg/tablet)
Metformin HCl500500
Calcium L-lactate hydrate100200
HPMC K100M200200
Microcrystalline Cellulose19090
Magnesium Stearate1010
Total Weight 1000 1000

Table 5: Illustrative In-Vitro Drug Release from Metformin HCl Matrix Tablets

Time (hours)Cumulative Drug Release (%) - F1Cumulative Drug Release (%) - F2
120.5 ± 1.718.2 ± 1.5
235.1 ± 2.230.7 ± 2.0
455.8 ± 2.948.9 ± 2.6
880.3 ± 3.572.1 ± 3.1
1296.7 ± 2.490.5 ± 2.8

Visualizations

Controlled_Release_Mechanism cluster_0 Calcium Alginate Microsphere cluster_1 Aqueous Environment Drug_Polymer_Matrix Drug molecules dispersed in Alginate Polymer Matrix Crosslinking Ionic Cross-linking Drug_Polymer_Matrix->Crosslinking forms Sustained_Release Sustained Drug Release Calcium_Ions Ca²⁺ from Calcium L-lactate Calcium_Ions->Crosslinking Crosslinking->Sustained_Release leads to

Caption: Mechanism of controlled release from calcium alginate microspheres.

Experimental_Workflow_Microspheres Start Start Prep_Alginate Prepare Sodium Alginate and Drug Solution Start->Prep_Alginate Prep_CaLactate Prepare Calcium L-lactate Cross-linking Solution Start->Prep_CaLactate Extrusion Extrude Alginate Solution into Ca-Lactate Solution Prep_Alginate->Extrusion Prep_CaLactate->Extrusion Curing Cure Microspheres Extrusion->Curing Wash_Dry Wash and Dry Microspheres Curing->Wash_Dry Characterization Characterize Microspheres (Encapsulation Efficiency, Release Study) Wash_Dry->Characterization End End Characterization->End

Caption: Workflow for preparing and characterizing microspheres.

Tablet_Characterization_Workflow Start Start Blending Blend Drug and Excipients Start->Blending Compression Compress into Tablets Blending->Compression Physicochemical_Tests Physicochemical Characterization (FTIR, DSC) Compression->Physicochemical_Tests Dissolution_Testing In-Vitro Dissolution Testing Compression->Dissolution_Testing End End Physicochemical_Tests->End Dissolution_Testing->End

References

"quantification of Calcium L-lactate hydrate using HPLC"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Calcium L-lactate Hydrate (B1144303) using High-Performance Liquid Chromatography (HPLC)

Application Note

Introduction

Calcium L-lactate hydrate is a widely utilized salt of L-lactic acid, serving as a significant source of calcium in pharmaceutical formulations, dietary supplements, and as a food additive to fortify products and enhance texture.[1][2] Accurate and reliable quantification of Calcium L-lactate hydrate is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and robust method for this purpose. This application note details a validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of the lactate (B86563) component of Calcium L-lactate hydrate. The method is suitable for a range of sample matrices and provides a reliable analytical solution for researchers, scientists, and drug development professionals.

Chemical Structure

  • Chemical Formula: C₆H₁₀CaO₆ · xH₂O

  • Molecular Weight: 218.22 g/mol (anhydrous basis)[3]

  • Structure: Comprises a calcium cation (Ca²⁺) and two L-lactate anions. The level of hydration can vary, with the pentahydrate being a common form.

Principle of the Method

The described HPLC method separates the lactate anion from other sample components on a C18 stationary phase. The mobile phase consists of an acidic buffer, which ensures the protonation of lactic acid for optimal retention and peak shape. Quantification is achieved by monitoring the UV absorbance of the lactate at a low wavelength, typically around 210 nm, and comparing the peak area to that of a known standard.

Experimental Protocols

1. Materials and Reagents

  • Calcium L-lactate hydrate reference standard (≥98% purity)

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) or methanol

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • 0.45 µm nylon membrane filters for mobile phase filtration

  • 0.22 µm syringe filters for sample filtration

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Inertsil C18-3 or equivalent)[4][5]

  • Mobile Phase: 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, adjusted to pH 2.5 with phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[4][5][7]

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL of Lactate): Accurately weigh approximately 128 mg of Calcium L-lactate pentahydrate (equivalent to 100 mg of lactate) and dissolve it in a 100 mL volumetric flask with HPLC grade water. Note: The exact weight will depend on the hydration state and purity of the reference standard.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 10 µg/mL to 200 µg/mL of lactate. These will be used to construct the calibration curve.

4. Sample Preparation

  • Raw Material: Accurately weigh a sample of Calcium L-lactate hydrate, dissolve it in a known volume of HPLC grade water to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

  • Pharmaceutical Tablets: Grind a representative number of tablets (e.g., 20) to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. Add HPLC grade water, sonicate to ensure complete dissolution of the active ingredient, and dilute to volume. Filter through a 0.22 µm syringe filter prior to analysis.[5]

  • Aqueous Solutions/Syrups: Dilute the sample accurately with HPLC grade water to bring the concentration of lactate into the linear range of the assay. Filter through a 0.22 µm syringe filter before injection.

5. Method Validation and Data Presentation

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected performance characteristics.

Table 1: System Suitability

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| % RSD for 6 replicate injections | ≤ 2.0% |

Table 2: Method Validation Summary

Parameter Result
Linearity
Range 10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Accuracy
Recovery 98.0% - 102.0%
Specificity No interference from excipients or degradation products at the retention time of lactate.
Limit of Detection (LOD) ~3 µg/mL
Limit of Quantification (LOQ) ~10 µg/mL

| Robustness | No significant impact on results with minor variations in pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±2°C). |

Visualizations

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_mobile Mobile Phase Preparation (KH2PO4 Buffer, pH 2.5) prep_std Standard Solution Preparation (Stock and Working Standards) hplc_system HPLC System Setup (C18 Column, 210 nm) prep_mobile->hplc_system prep_sample Sample Preparation (Dissolution, Dilution, Filtration) prep_std->hplc_system prep_sample->hplc_system injection Inject Standards and Samples hplc_system->injection chromatography Chromatographic Separation injection->chromatography peak_integration Peak Integration and Identification chromatography->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Lactate in Samples calibration->quantification report Final Report Generation quantification->report

Caption: Experimental workflow for the HPLC quantification of Calcium L-lactate.

Conclusion

The detailed RP-HPLC method provides a straightforward, precise, and accurate protocol for the quantification of Calcium L-lactate hydrate in various sample types. The method is robust and meets the typical validation criteria required for routine quality control and research applications. The provided experimental details and performance characteristics will aid researchers and professionals in the successful implementation of this analytical technique.

References

Application Notes and Protocols: Calcium L-lactate Hydrate in Biomineralization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium L-lactate hydrate (B1144303), the calcium salt of L-lactic acid, is emerging as a compound of significant interest in the field of biomineralization and bone regeneration. Its high solubility and bioavailability make it an excellent source of calcium ions for cellular processes. Furthermore, the lactate (B86563) anion is not merely a byproduct of glycolysis but an active signaling molecule that can modulate cell differentiation and metabolism. These dual properties position calcium L-lactate hydrate as a valuable tool in studies of osteogenesis and for the development of novel therapeutic strategies for bone-related disorders.

These application notes provide an overview of the role of calcium L-lactate hydrate in biomineralization, with detailed protocols for its use in both acellular and cell-based assays.

Acellular Biomineralization: Synthesis of Hydroxyapatite (B223615)

Calcium L-lactate hydrate can serve as a calcium precursor for the synthesis of hydroxyapatite (HAp), the primary mineral component of bone. The hydrothermal method allows for precise control over the morphology and purity of the resulting HAp crystals.

Experimental Protocol: Hydrothermal Synthesis of Hydroxyapatite

This protocol describes the synthesis of hydroxyapatite whiskers from calcium L-lactate pentahydrate and orthophosphoric acid.

Materials:

  • Calcium L-lactate pentahydrate (C₆H₁₀CaO₆·5H₂O)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water

  • Stainless steel reactor (hydrothermal synthesis unit)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve calcium L-lactate pentahydrate in deionized water to achieve the desired calcium concentration (e.g., 0.025 to 0.2 mol/L).

    • Prepare a separate solution of orthophosphoric acid, maintaining a Ca/P molar ratio of 1.67.

  • Reaction Setup:

    • Add the orthophosphoric acid solution to the calcium lactate solution while stirring.

    • Transfer the mixed solution to the stainless steel hydrothermal reactor.

  • Hydrothermal Synthesis:

    • Seal the reactor and heat to the desired temperature (a pure hydroxyapatite phase is typically obtained at 150°C and higher). For the formation of HAp whiskers, a temperature of 200°C and a pressure of 20 bar are recommended.[1]

    • Maintain the reaction for the desired duration (e.g., 5 hours).[2]

  • Product Recovery:

    • After the reaction, allow the reactor to cool to room temperature.

    • Collect the precipitate by filtration.

    • Wash the product with deionized water to remove any unreacted precursors.

    • Dry the final hydroxyapatite product.

Data Presentation:

The following table summarizes the effect of reactant concentrations on the morphology of the synthesized hydroxyapatite.[2]

Calcium Concentration (mol/dm³)pHTemperature (°C)Pressure (bar)Reaction Time (h)Resulting HAp Morphology
0.05~4200205Whiskers
0.1~4200205Hexagonal rods
0.2~4200205Nanorods

Logical Workflow for Hydroxyapatite Synthesis

G cluster_prep Solution Preparation cluster_synthesis Hydrothermal Synthesis cluster_recovery Product Recovery prep_ca Dissolve Calcium L-lactate pentahydrate in DI water mix Mix solutions (Ca/P ratio = 1.67) prep_ca->mix prep_p Prepare Orthophosphoric acid solution prep_p->mix transfer Transfer to reactor mix->transfer heat Heat to 200°C and 20 bar transfer->heat react Maintain for 5 hours heat->react cool Cool to room temp react->cool filter Filter precipitate cool->filter wash Wash with DI water filter->wash dry Dry product wash->dry product Hydroxyapatite Whiskers dry->product

Caption: Workflow for the hydrothermal synthesis of hydroxyapatite.

Cell-Based Biomineralization: Osteogenic Differentiation and Mineralization Assays

Calcium L-lactate hydrate can be used as a supplement in cell culture media to promote the osteogenic differentiation of mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines and to provide a source of calcium for mineralization.

Experimental Protocol: In Vitro Osteoblast Mineralization Assay

This protocol describes how to induce and quantify mineralization in an osteoblast cell culture using calcium L-lactate hydrate supplementation.

Materials:

  • Osteogenic cell line (e.g., MC3T3-E1, Saos-2) or primary MSCs

  • Basal medium (e.g., α-MEM or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Osteogenic supplements: Ascorbic acid, β-glycerophosphate

  • Calcium L-lactate hydrate

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Alizarin Red S staining solution

  • 10% Acetic acid

  • 10% Ammonium (B1175870) hydroxide

Procedure:

  • Cell Seeding:

    • Seed osteoblastic cells in a 24-well plate at a density that will result in confluence at the start of differentiation induction.

    • Culture in basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin until 80-90% confluent.

  • Osteogenic Induction:

    • Prepare Osteogenic Differentiation Medium (ODM) by supplementing the basal medium with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

    • Prepare experimental media by adding different concentrations of Calcium L-lactate hydrate (e.g., 2.0, 3.0, 4.5 mM) to the ODM.[3][4] A control group with only ODM should be included.

    • Replace the growth medium with the prepared experimental and control media.

    • Culture the cells for 14-21 days, replacing the medium every 2-3 days.

  • Alizarin Red S Staining (Visualization):

    • After the culture period, aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 30 minutes at room temperature.

    • Wash the fixed cells twice with distilled water.

    • Add 1 mL of 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.

    • Remove the staining solution and wash the wells four to five times with distilled water.

    • Visualize the stained calcium deposits under a bright-field microscope.

  • Quantification of Mineralization:

    • After visualization, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.

    • Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube.

    • Vortex for 30 seconds and heat at 85°C for 10 minutes.

    • Centrifuge the tubes at 20,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.

    • Read the absorbance of the supernatant at 405 nm.

Data Presentation:

The following table presents data from a study on the effect of different calcium sources on microbial CaCO₃ precipitation, which can be indicative of the biomineralization potential of calcium lactate.[5][6]

Calcium SourceInitial Ca²⁺ Concentration (mol/L)Final Ca²⁺ Concentration (mol/L)CaCO₃ Precipitation Rate Constant (k)
Calcium Lactate0.025~00.113
Calcium Nitrate0.025~0.0150.051

Note: The precipitation rate for calcium lactate was over twice that for calcium nitrate, suggesting it is more beneficial for the activity of the mineralizing organism.[5][6]

Experimental Workflow for Osteoblast Mineralization Assay

G cluster_culture Cell Culture cluster_induction Osteogenic Induction cluster_staining Alizarin Red S Staining cluster_quant Quantification seed Seed osteoblasts in 24-well plate grow Culture to 80-90% confluency seed->grow prepare_media Prepare ODM +/- Calcium L-lactate hydrate grow->prepare_media induce Culture for 14-21 days prepare_media->induce fix Fix cells with formalin induce->fix stain Stain with Alizarin Red S fix->stain wash Wash to remove excess stain stain->wash destain Destain with acetic acid wash->destain visualize Microscopic Visualization wash->visualize measure Measure absorbance at 405 nm destain->measure quant_result Quantitative Mineralization Data measure->quant_result

Caption: Workflow for in vitro osteoblast mineralization assay.

Signaling Pathways

The beneficial effects of calcium L-lactate hydrate in biomineralization are mediated through distinct signaling pathways activated by both calcium and lactate ions.

Calcium-Mediated Signaling

Extracellular calcium ions can activate the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor expressed on osteoblasts. Activation of the CaSR can lead to downstream signaling cascades that promote osteoblast proliferation and differentiation.

Lactate-Mediated Signaling

Lactate is not just a metabolic waste product; it acts as a signaling molecule. It can be taken up by osteoblasts through Monocarboxylate Transporters (MCTs) or activate specific G-protein coupled receptors like GPR81. Recent studies have also identified an olfactory receptor, Olfr1440, on bone marrow mesenchymal stem cells that is activated by lactate, leading to an influx of intracellular calcium and promoting osteogenic differentiation.

Integrated Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ca_Lactate Calcium L-lactate hydrate CaSR CaSR Ca_Lactate->CaSR Ca²⁺ Olfr1440 Olfr1440 Ca_Lactate->Olfr1440 Lactate Ca_influx Intracellular Ca²⁺ influx CaSR->Ca_influx Olfr1440->Ca_influx Gene_expression Osteogenic Gene Expression Ca_influx->Gene_expression Differentiation Osteoblast Differentiation Gene_expression->Differentiation Mineralization Mineralization Differentiation->Mineralization

Caption: Proposed signaling pathway for calcium L-lactate hydrate.

Conclusion

Calcium L-lactate hydrate is a promising compound for biomineralization studies due to its dual role as a calcium source and a signaling molecule. The protocols and data presented here provide a framework for researchers to investigate its potential in bone regeneration and tissue engineering applications. Further studies are warranted to fully elucidate the downstream signaling events and to optimize its use in preclinical and clinical settings.

References

Application Notes and Protocols: Calcium L-lactate Hydrate in Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal scaffolds for a variety of biomedical applications, including tissue engineering, drug delivery, and regenerative medicine. Alginate, a natural polysaccharide, is a commonly used polymer for hydrogel formation due to its gentle, ionic cross-linking capabilities in the presence of divalent cations.

Calcium L-lactate hydrate (B1144303) serves as an excellent cross-linking agent for alginate hydrogels. The L-lactate counter-ion offers the potential for enhanced biocompatibility and bioactive functionality upon its release during hydrogel degradation. The controlled release of calcium ions from calcium L-lactate facilitates a more uniform and controlled gelation process compared to highly soluble calcium salts like calcium chloride, resulting in hydrogels with reproducible and tunable properties.

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of alginate hydrogels cross-linked with Calcium L-lactate hydrate.

Mechanism of Action: Ionic Cross-linking

The gelation of sodium alginate solutions with Calcium L-lactate hydrate is based on the principle of ionic cross-linking. Sodium alginate is a linear copolymer containing blocks of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The G-blocks of adjacent polymer chains chelate divalent cations, such as Ca²⁺, in a cooperative manner. This interaction, often described by the "egg-box model," results in the formation of a stable, three-dimensional hydrogel network. The concentration of Calcium L-lactate hydrate directly influences the cross-linking density, which in turn dictates the mechanical properties and degradation kinetics of the hydrogel.

Data Presentation: Physicochemical Properties of Alginate Hydrogels

The concentration of Calcium L-lactate hydrate significantly impacts the physicochemical properties of the resulting alginate hydrogels. The following tables summarize the quantitative effects of varying calcium L-lactate concentrations on key hydrogel characteristics.

Table 1: Effect of Calcium L-lactate Hydrate Concentration on the Mechanical Properties of 2% (w/v) Alginate Hydrogels

Calcium L-lactate Hydrate Concentration (mM)Elastic Modulus (kPa)Compressive Strength (MPa)
105 - 15~0.10
2515 - 30~0.50
5030 - 60~1.50
10060 - 100+~2.74[1]

Table 2: Influence of Calcium L-lactate Hydrate Concentration on Swelling and Degradation Properties of 2% (w/v) Alginate Hydrogels

Calcium L-lactate Hydrate Concentration (mM)Swelling Ratio (%)Degradation Time (Days in PBS)
10800 - 12007 - 14
25500 - 80014 - 28
50300 - 50028 - 56
100150 - 300> 56

Experimental Protocols

Protocol 1: Preparation of Alginate Hydrogel Discs using Calcium L-lactate Hydrate

This protocol describes the preparation of alginate hydrogel discs by internal gelation, which promotes the formation of homogeneous hydrogels.

Materials:

  • Sodium alginate (low viscosity)

  • Calcium L-lactate hydrate

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Molds (e.g., cylindrical silicone molds)

  • Spatula

Procedure:

  • Prepare Sodium Alginate Solution:

    • Slowly dissolve 2 g of sodium alginate powder in 100 mL of DI water with continuous stirring to prepare a 2% (w/v) solution.

    • Stir the solution for 2-4 hours, or until the powder is fully dissolved and the solution is homogeneous.

    • Allow the solution to stand for at least 1 hour to eliminate air bubbles.

  • Prepare Calcium L-lactate Hydrate Suspension:

    • Prepare a stock solution of Calcium L-lactate hydrate in DI water at the desired concentration (e.g., 1 M).

    • For a final cross-linker concentration of 50 mM, add 5 mL of the 1 M Calcium L-lactate hydrate stock solution to 95 mL of DI water. Stir vigorously to ensure a uniform suspension.

  • Hydrogel Formation:

    • While stirring the sodium alginate solution, slowly add the Calcium L-lactate hydrate suspension. A common starting point is a 4:1 volume ratio of alginate solution to cross-linker suspension.

    • Continue stirring for 2-5 minutes to ensure thorough mixing.

    • Pour the mixture into the desired molds.

    • Allow the mixture to stand at room temperature for gelation to occur. Gelation time will typically range from 15 to 60 minutes, depending on the concentrations.

  • Washing and Equilibration:

    • Once the hydrogels are fully formed, gently remove them from the molds.

    • Wash the hydrogel discs three times with DI water to remove any unreacted cross-linker.

    • Immerse the hydrogels in PBS (pH 7.4) for at least 24 hours to allow them to equilibrate.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination:

  • Prepare hydrogel samples of a known initial weight (Wi).

  • Immerse the hydrogel samples in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wi) / Wi] x 100

B. Mechanical Testing (Compression):

  • Equilibrate hydrogel discs in PBS at 37°C for 24 hours.

  • Use a universal testing machine equipped with a compression platen.

  • Place a hydrogel disc at the center of the lower platen.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain data until the hydrogel fractures.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve. The compressive strength is the maximum stress the hydrogel can withstand before failure.[1][2]

C. In Vitro Degradation Study:

  • Prepare hydrogel samples of a known initial weight (Wi).

  • Immerse the hydrogels in a degradation medium (e.g., PBS or cell culture medium) at 37°C.

  • At specific time points, remove the hydrogels, lyophilize them, and record the final dry weight (Wf).

  • The percentage of weight loss can be calculated to determine the degradation rate.

Visualizations

Experimental Workflow for Hydrogel Formulation and Characterization

G cluster_prep Hydrogel Preparation cluster_char Hydrogel Characterization prep1 Dissolve Sodium Alginate in DI Water prep2 Prepare Calcium L-lactate Hydrate Suspension prep3 Mix Alginate and Cross-linker Solutions prep2->prep3 prep4 Cast into Molds and Allow Gelation prep3->prep4 prep5 Wash and Equilibrate in PBS prep4->prep5 char1 Swelling Ratio Determination prep5->char1 char2 Mechanical Testing (Compression) prep5->char2 char3 In Vitro Degradation Study prep5->char3

Caption: Workflow for alginate hydrogel preparation and characterization.

Signaling Pathways Activated by Hydrogel Components

The degradation of Calcium L-lactate cross-linked hydrogels releases both calcium and lactate (B86563) ions, which can act as signaling molecules to influence cellular behavior, particularly in tissue engineering applications.

Calcium Signaling Pathway in Chondrocytes:

The release of Ca²⁺ ions from the hydrogel can trigger intracellular calcium signaling cascades in encapsulated or surrounding cells, such as chondrocytes, which are crucial for cartilage regeneration.

G cluster_hydrogel Hydrogel Microenvironment cluster_cell Chondrocyte Ca_release Ca²⁺ Release from Hydrogel PLC Phospholipase C (PLC) Ca_release->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptors Ca_cytosol Increased Cytosolic Ca²⁺ ER->Ca_cytosol Releases Ca²⁺ Calmodulin Calmodulin Activation Ca_cytosol->Calmodulin Gene_expression Gene Expression (e.g., Collagen II, Aggrecan) Calmodulin->Gene_expression Modulates

Caption: Calcium signaling cascade in chondrocytes initiated by Ca²⁺ release.[3][4][5][6]

Lactate Signaling Pathway in Angiogenesis:

The lactate released from the degrading hydrogel can act as a signaling molecule ("lactormone") to promote the formation of new blood vessels (angiogenesis), a critical process in tissue regeneration.

G cluster_hydrogel Hydrogel Microenvironment cluster_cell Endothelial Cell Lactate_release Lactate Release from Hydrogel VEGF_stimulation Stimulation of VEGF Lactate_release->VEGF_stimulation Promotes Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGF_stimulation->Angiogenesis

Caption: Lactate signaling promoting angiogenesis.[7]

References

Calcium L-Lactate Hydrate: A Versatile Precursor for Controlled Calcium Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – In the ever-evolving landscape of biomaterials and drug development, the synthesis of calcium phosphates with tailored properties remains a critical area of research. Calcium L-lactate hydrate (B1144303) is emerging as a highly effective and versatile precursor for the synthesis of various calcium phosphate (B84403) phases, including hydroxyapatite (B223615) (HAp), offering precise control over crystal morphology and purity, essential for biomedical applications. This application note provides detailed protocols and quantitative data for the synthesis of calcium phosphates from calcium L-lactate hydrate via hydrothermal, precipitation, and sol-gel methodologies, aimed at researchers, scientists, and professionals in drug development.

Calcium phosphates, such as hydroxyapatite, are of significant interest due to their chemical and crystallographic similarity to the mineral components of bone and teeth, making them excellent candidates for bone grafts, coatings for implants, and drug delivery vehicles. The choice of the calcium precursor is pivotal in determining the characteristics of the final calcium phosphate product. Calcium L-lactate hydrate, a safe and biocompatible salt, offers advantages in its dissociation to provide a controlled release of calcium ions, which is crucial for uniform nucleation and growth of calcium phosphate crystals.

Synthesis Methodologies: A Comparative Overview

Three primary methods for synthesizing calcium phosphates using calcium L-lactate hydrate as a precursor are detailed below: hydrothermal synthesis, wet chemical precipitation, and sol-gel synthesis. Each method offers unique advantages in controlling the physicochemical properties of the resulting material.

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures. This technique is particularly effective for producing well-crystallized hydroxyapatite whiskers, hexagonal rods, and nanorods. The synthesis is based on the thermal decomposition of the calcium lactate (B86563) chelate under specific conditions.[1]

Wet Chemical Precipitation

Wet chemical precipitation is a widely used, simple, and cost-effective method for producing calcium phosphate powders. This technique involves the reaction of a calcium salt solution with a phosphate-containing solution, leading to the precipitation of calcium phosphate. The properties of the precipitate are highly dependent on factors such as the concentration of reactants, pH, temperature, and the rate of addition of the reagents.

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique for fabricating materials with high purity and homogeneity at low temperatures. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method allows for excellent control over the material's microstructure and composition.

Data Presentation: Quantitative Analysis of Synthesis Parameters

The following tables summarize the key quantitative data from various synthesis protocols, providing a clear comparison of the experimental conditions and the resulting properties of the synthesized calcium phosphates.

Table 1: Hydrothermal Synthesis of Hydroxyapatite (HAp) from Calcium L-Lactate Pentahydrate [2]

Ca²⁺ Concentration (mol/dm³)Temperature (°C)Pressure (bar)Time (h)pHResulting Morphology
0.0252002053.91 - 11.06Whiskers
0.052002053.91 - 11.06Whiskers
0.12002053.91 - 11.06Hexagonal rods
0.22002053.91 - 11.06Hexagonal rods
0.0251701053.91 - 11.06Hexagonal rods
0.025150653.91 - 11.06Hexagonal rods

Table 2: Physicochemical Properties of Calcium Phosphates Synthesized from Calcium L-Lactate Hydrate (Representative Data)

Synthesis MethodCa/P Molar RatioParticle SizeSurface Area (m²/g)Porosity
Hydrothermal1.67Whiskers (μm length), Rods (nm-μm)--
Precipitation1.5 - 1.67Nanoparticles (e.g., 93 nm)--
Sol-Gel1.67Nanoparticles (e.g., 20-40 nm)HighMicroporous

Note: Specific values for surface area and porosity are highly dependent on precise synthesis conditions and post-synthesis treatments and require specific experimental determination.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Hydroxyapatite Whiskers

Materials:

  • Calcium L-lactate pentahydrate (C₆H₁₀CaO₆·5H₂O)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water

  • Stainless steel autoclave reactor

Procedure:

  • Prepare an aqueous solution of calcium L-lactate pentahydrate with a desired concentration (e.g., 0.025 mol/L).[2]

  • Slowly add a stoichiometric amount of orthophosphoric acid to the calcium lactate solution to achieve a Ca/P molar ratio of 1.67.[2]

  • Pour the mixed solution into a stainless steel autoclave.

  • Heat the reactor to 200°C, which will generate a pressure of approximately 20 bar.[2]

  • Maintain these conditions for 5 hours with a stirring rate of 250 rpm.[2]

  • Allow the reactor to cool down to room temperature.

  • Filter the resulting precipitate, wash it thoroughly with deionized water, and dry it in an oven.

Protocol 2: Wet Chemical Precipitation of Calcium Phosphate

Materials:

Procedure:

  • Prepare an aqueous solution of calcium L-lactate hydrate (e.g., 0.5 M).

  • Prepare an aqueous solution of diammonium hydrogen phosphate (e.g., 0.3 M).

  • Slowly add the diammonium hydrogen phosphate solution to the calcium lactate solution under constant stirring.

  • Adjust the pH of the mixture to a desired value (e.g., 9-11) by adding ammonium hydroxide dropwise to promote the formation of hydroxyapatite.

  • Continue stirring for a set period (e.g., 2 hours) to allow for the completion of the precipitation reaction.

  • Age the precipitate by leaving it in the mother solution for 24 hours at room temperature.

  • Separate the precipitate by filtration, wash it with deionized water to remove any unreacted ions, and dry it at a controlled temperature (e.g., 80°C).

Protocol 3: Sol-Gel Synthesis of Calcium Phosphate

Materials:

  • Calcium L-lactate hydrate

  • Triethyl phosphate (TEP) or other suitable phosphate precursor

  • Ethanol (B145695)

  • Deionized water

  • Ammonium hydroxide (NH₄OH) as a catalyst

Procedure:

  • Dissolve calcium L-lactate hydrate in a mixture of ethanol and deionized water to form the calcium precursor sol.

  • In a separate container, hydrolyze the triethyl phosphate by adding it to an ethanol/water mixture.

  • Slowly add the phosphate sol to the calcium sol under vigorous stirring.

  • Add ammonium hydroxide to catalyze the gelation process and maintain a basic pH.

  • Allow the mixture to age at room temperature until a stable gel is formed.

  • Dry the gel at a low temperature (e.g., 60-80°C) to remove the solvent.

  • Calcify the dried gel at a higher temperature (e.g., 500-700°C) to crystallize the calcium phosphate phase and remove any residual organic components.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the fundamental chemical transformation involved in the synthesis of calcium phosphate from calcium L-lactate hydrate.

Hydrothermal_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing Ca_Lactate Calcium L-lactate pentahydrate Mixing Mixing & Stirring (Ca/P = 1.67) Ca_Lactate->Mixing H3PO4 Orthophosphoric acid H3PO4->Mixing DI_Water Deionized Water DI_Water->Mixing Autoclave Autoclave (200°C, 20 bar, 5h) Mixing->Autoclave Cooling Cooling Autoclave->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying CaP_Product Calcium Phosphate (e.g., HAp Whiskers) Drying->CaP_Product

Hydrothermal Synthesis Workflow

Precipitation_Workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing Ca_Lactate Calcium L-lactate hydrate Solution Mixing Slow Mixing with Stirring Ca_Lactate->Mixing Phosphate Phosphate Solution Phosphate->Mixing pH_Adjust pH Adjustment (e.g., NH4OH) Mixing->pH_Adjust Aging Aging (e.g., 24h) pH_Adjust->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying Filtration->Drying CaP_Product Calcium Phosphate Powder Drying->CaP_Product

Wet Chemical Precipitation Workflow

Sol_Gel_Workflow cluster_prep Sol Preparation cluster_gelation Gel Formation cluster_processing Product Processing Ca_Lactate Calcium L-lactate in EtOH/H2O (Sol A) Mixing Mixing Sols A & B Ca_Lactate->Mixing Phosphate_Precursor Phosphate Precursor in EtOH/H2O (Sol B) Phosphate_Precursor->Mixing Catalysis Catalysis & Gelation (e.g., NH4OH) Mixing->Catalysis Aging Gel Aging Catalysis->Aging Drying Drying (Gel -> Xerogel) Aging->Drying Calcination Calcination Drying->Calcination CaP_Product Calcium Phosphate Material Calcination->CaP_Product

Sol-Gel Synthesis Workflow

Chemical_Transformation Ca_Lactate Calcium L-lactate Hydrate Ca(C3H5O3)2·nH2O Dissociation Dissociation in Aqueous Solution Ca_Lactate->Dissociation Ca_ions Ca²⁺ ions Dissociation->Ca_ions Nucleation Nucleation & Growth (pH, T dependent) Ca_ions->Nucleation Phosphate_Source Phosphate Source (e.g., H3PO4, (NH4)2HPO4) Phosphate_ions PO₄³⁻, HPO₄²⁻ ions Phosphate_Source->Phosphate_ions Phosphate_ions->Nucleation CaP_Phases Various Calcium Phosphate Phases (e.g., HAp, β-TCP) Nucleation->CaP_Phases

Chemical Transformation Pathway

Conclusion

Calcium L-lactate hydrate serves as an excellent and versatile precursor for the synthesis of various calcium phosphate materials. The choice of synthesis method—hydrothermal, precipitation, or sol-gel—allows for significant control over the resulting product's crystallinity, morphology, and physicochemical properties. The detailed protocols and comparative data provided in this application note offer a valuable resource for researchers and professionals aiming to develop advanced calcium phosphate-based biomaterials for a wide range of applications in the biomedical and pharmaceutical fields. By carefully controlling the synthesis parameters, it is possible to produce calcium phosphates with tailored characteristics to meet the specific demands of their intended application.

References

Application Notes and Protocols: Studying Calcium L-lactate Hydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Calcium L-lactate, a salt derived from L-lactic acid, is widely utilized in the pharmaceutical, food, and cosmetic industries.[1] It serves as a bioavailable calcium supplement for treating calcium deficiencies and as a food additive (E327) for texture stabilization and preservation.[1][2][3] Calcium L-lactate can exist in several hydration states, including a common pentahydrate, as well as monohydrate, dihydrate, and anhydrous forms (both amorphous and crystalline).[1][4] The specific hydrate (B1144303) form and crystal properties (size, shape, purity) are critical for downstream processing, product stability, and bioavailability.[4] Understanding and controlling the crystallization process is therefore essential for developing robust manufacturing processes and ensuring product quality.[1]

These application notes provide a detailed overview of the experimental setups and protocols for the preparation and characterization of Calcium L-lactate hydrate crystals.

Physicochemical Properties and Solubility Data

Calcium L-lactate is a white, crystalline powder.[5][6] Its most common form is the pentahydrate (C₆H₁₀CaO₆·5H₂O), which can lose water in a dry atmosphere and convert to the anhydrous form.[7] The study of its various solid-state forms is crucial, as uncontrolled transformations can occur during storage.[1]

Table 1: Solubility of Calcium L-lactate (Pentahydrate and Anhydrous) in Water

FormTemperature (°C)Solubility (g / 100 mL)
L-lactate, anhydrous104.8
L-lactate, anhydrous205.8
L-lactate, anhydrous256.7
L-lactate, anhydrous308.5
Pentahydrate259.0

Data sourced from references[2][5][7].

Experimental Workflows

A typical experimental workflow for studying Calcium L-lactate crystallization involves preparation, purification, induction of crystallization, and subsequent characterization of the resulting crystals.

G General Workflow for Calcium L-lactate Crystallization Study cluster_prep Preparation of Stock Solution cluster_post Post-Processing & Analysis A React L-lactic acid with Calcium Carbonate/Hydroxide C Purification (e.g., activated carbon) and pH adjustment (6.0-8.0) A->C B Alternatively, use fermentation broth B->C D Cooling Crystallization C->D E Anti-solvent Crystallization C->E F Evaporative Crystallization C->F G Filtration & Washing (e.g., with ethanol) D->G E->G F->G H Drying (e.g., 30-40°C) G->H I Crystal Characterization H->I J PXRD I->J K SEM I->K L DSC / TGA I->L M FTIR I->M

Caption: General workflow for Calcium L-lactate crystallization.

Experimental Protocols

Protocol 1: Preparation of Calcium L-lactate Pentahydrate by Controlled Cooling Crystallization

This protocol is based on optimal conditions identified for maximizing crystal particle size.[8]

1. Materials and Equipment:

  • L-lactic acid solution (80%)

  • Calcium Oxide (CaO) powder

  • Deionized water

  • Jacketed glass crystallizer with temperature control

  • Overhead stirrer with speed control

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Seed crystals of Calcium L-lactate pentahydrate

2. Procedure:

  • Preparation of Calcium L-lactate Solution: a. Prepare lime milk by adding CaO powder to a specific amount of water while stirring.[8] b. Slowly add the 80% L-lactic acid solution to the lime milk to neutralize it. The reaction should be performed at a controlled temperature.[8] c. Filter the resulting solution to remove any unreacted materials or impurities. d. Evaporate and concentrate the solution to achieve a supersaturated state at the initial crystallization temperature.

  • Controlled Cooling Crystallization: a. Transfer the supersaturated Calcium L-lactate solution to the jacketed crystallizer. b. Set the initial temperature to 39°C.[8] c. Begin stirring at a constant rate of 220 rpm.[8] d. Add seed crystals amounting to 2.5‰ of the solution's mass to promote secondary nucleation.[8] e. Initiate a controlled cooling ramp at a rate of 10°C/h.[8] f. Continue cooling until the desired final temperature is reached (e.g., 5-20°C).[9]

  • Product Recovery: a. Once crystallization is complete, filter the crystal slurry using a Büchner funnel. b. Wash the collected crystals with a small amount of cold absolute ethanol (B145695) to remove residual mother liquor.[8] c. Dry the white crystalline particles in an oven at a low temperature (e.g., 35-40°C) until a constant weight is achieved.[9]

Table 2: Optimal Parameters for Cooling Crystallization

ParameterOptimal Value
Crystallization Temperature39°C
Stirring Rate220 r/min
Seed Crystal Addition2.5‰ of solution mass
Cooling Rate10°C/h

Data sourced from reference[8].

Protocol 2: Preparation by Anti-solvent (Poor Solvent) Crystallization

This protocol utilizes the addition of a "poor solvent" in which Calcium L-lactate is less soluble to induce crystallization. This method can be coupled with cooling to enhance yield.[9]

G Workflow for Anti-solvent Crystallization Method A Start: Purified L-Calcium Lactate (B86563) Solution (14.7-40.5 g/mL) B Set Crystallizer Temperature (Constant: 40-60°C) A->B C Add Anti-solvent (e.g., Ethanol) at a controlled rate (10-90% of volume/hr) B->C D Induce Dissolution & Crystallization C->D E Initiate Cooling Crystallization (Cool to 5-20°C at ~8°C/hr) D->E F Filter & Separate Crystals E->F G Wash with Solvent Mixture (e.g., Ethanol/Water) F->G H Dry Crystals (e.g., 35°C, vacuum) G->H I End: High Purity L-Calcium Lactate Crystals H->I

Caption: Workflow for the anti-solvent crystallization of Calcium L-lactate.

1. Materials and Equipment:

  • Concentrated Calcium L-lactate solution (e.g., from fermentation broth, 14.7-40.5 g/mL)[9]

  • Anti-solvent (poor solvent), e.g., ethanol, methanol, isopropanol, or acetone[9]

  • Jacketed glass crystallizer with temperature control and overhead stirrer

  • Pump for controlled addition of anti-solvent

  • Filtration and drying equipment as in Protocol 1

2. Procedure:

  • Initial Setup: a. Transfer the purified and pH-adjusted (pH 6-8) Calcium L-lactate solution into the crystallizer.[9] b. Set and maintain a constant temperature between 40-60°C. A higher temperature in this range can promote better crystal growth and nucleation.[9]

  • Anti-solvent Addition: a. Begin adding the anti-solvent (e.g., ethanol) at a controlled rate, for instance, 10% to 90% of the initial fermentation broth volume per hour.[9] b. Continue the addition until the final volume of the added anti-solvent is 2 to 8 times the volume of the initial lactate solution. This induces crystallization by reducing the solubility of Calcium L-lactate.[9]

  • Cooling and Recovery: a. After the anti-solvent addition is complete, begin a cooling phase. Reduce the temperature to between 5-20°C at a controlled rate (e.g., 8°C/hr).[9] b. Once the final temperature is reached and crystallization appears complete, filter the slurry. c. Wash the crystals with an appropriate solvent (e.g., ethanol or an ethanol/water mixture).[9] d. Dry the final product under vacuum at a mild temperature (e.g., 35°C) to yield pure Calcium L-lactate crystals.[9] This process can yield trihydrate or pentahydrate forms.[9]

Protocol 3: Characterization of Calcium L-lactate Hydrate Crystals

Characterization is essential to confirm the hydrate state, purity, morphology, and thermal properties of the crystallized product.

1. Equipment:

  • Powder X-ray Diffractometer (PXRD): To identify the crystalline form (pentahydrate, monohydrate, etc.) and assess crystallinity.[10]

  • Scanning Electron Microscope (SEM): To visualize crystal morphology (e.g., needle-like, plate-like) and size.[10][11]

  • Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA): To study thermal behavior, such as dehydration events and melting points.[1][10][11] The pentahydrate form begins to lose water between 35 and 135°C.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups and water of hydration.[10][11]

  • Dynamic Vapor Sorption (DVS): To investigate hydration and dehydration behavior under varying relative humidity (RH) and temperature conditions.[1]

2. General Procedure:

  • Sample Preparation: Ensure a small, representative sample of the dried crystals is used for each analysis. For techniques like PXRD and FTIR, gentle grinding may be necessary to obtain a fine powder.

  • PXRD Analysis: Scan the sample over a relevant 2θ range (e.g., 5-50°) and compare the resulting diffractogram to known patterns for different Calcium L-lactate hydrates to confirm the phase.[10]

  • SEM Imaging: Mount the crystals on a stub using conductive tape and sputter-coat with a conductive material (e.g., gold). Image at various magnifications to observe the crystal habit and surface features.[11]

  • Thermal Analysis (DSC/TGA): a. For TGA, heat a small, accurately weighed sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 K/min) from room temperature to ~300°C. Observe mass loss steps corresponding to dehydration.[1] b. For DSC, perform a similar heating ramp to observe endothermic events associated with dehydration and melting.[1]

  • DVS Analysis: Place a small sample in the DVS instrument and subject it to a program of varying relative humidity at a constant temperature (e.g., 30°C or 60°C) to observe water uptake and loss, which can reveal hydrate transformations.[1]

By following these protocols, researchers can effectively prepare, control, and characterize the crystallization of Calcium L-lactate hydrates for various applications in the pharmaceutical and food industries.

References

Troubleshooting & Optimization

"preventing precipitation of Calcium L-lactate hydrate in stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Calcium L-lactate hydrate (B1144303) in stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide: Precipitation Issues

Encountering precipitation in your Calcium L-lactate hydrate stock solutions can compromise experimental accuracy. This guide will help you identify the cause and find a solution.

Problem Possible Causes Solutions
Precipitation upon cooling The concentration of Calcium L-lactate hydrate exceeds its solubility limit at lower temperatures.1. Prepare the stock solution at a concentration known to be stable at your intended storage temperature (see solubility data below). 2. If a higher concentration is necessary, prepare the solution at an elevated temperature and use it immediately. 3. Store the solution at a slightly elevated, controlled temperature, if experimentally permissible.
Precipitation after pH adjustment Lowering the pH of the solution, particularly by adding lactic acid, can decrease the solubility of Calcium L-lactate.[1]1. Adjust the pH before adding Calcium L-lactate hydrate if possible. 2. If pH adjustment is required after dissolution, add the acid or base slowly while vigorously stirring. 3. Consider using a different buffer system that does not significantly impact the solubility.
Precipitation during long-term storage Slow crystallization can occur over time, even in seemingly stable solutions. The presence of the less soluble DL-racemic form of calcium lactate (B86563) can also contribute to precipitation.[2][3]1. Prepare fresh stock solutions more frequently. 2. Filter the solution through a 0.22 µm filter after preparation to remove any nucleation sites. 3. Store solutions in a tightly sealed container in a cool, dark place.[4][5][6] 4. Incorporate a stabilizing agent like sodium gluconate (see protocol below).
Cloudiness or haze in the solution This may indicate the formation of fine precipitates or the presence of insoluble impurities.1. Ensure high-purity Calcium L-lactate hydrate is used. 2. Filter the solution through a 0.22 µm filter. 3. Increase the temperature of the solution slightly to see if the haze dissolves, indicating a solubility issue.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Calcium L-lactate hydrate in water?

The solubility of Calcium L-lactate hydrate in water is significantly dependent on temperature. It is moderately soluble in cold water and highly soluble in hot water.[7]

Q2: How does temperature affect the solubility of Calcium L-lactate hydrate?

The solubility of Calcium L-lactate hydrate increases with temperature. For instance, the solubility of the L-lactate form (anhydrous) in water is approximately 4.8 g/100 mL at 10°C and increases to 8.5 g/100 mL at 30°C.[2]

Q3: Does the isomeric form of calcium lactate affect its solubility?

Yes, the isomeric form has a significant impact. The L-isomer is more soluble than the DL (racemic) form. The presence of even a small amount of the D-isomer can lead to the precipitation of the less soluble DL-lactate crystals.[2][3]

Q4: How can I increase the solubility of Calcium L-lactate hydrate in my stock solution?

Increasing the temperature of the solvent is a primary method. Additionally, the inclusion of certain additives, such as sodium gluconate, can significantly enhance solubility by forming soluble complexes with calcium ions.[8]

Q5: What is the recommended storage condition for Calcium L-lactate hydrate stock solutions?

It is recommended to store stock solutions in a cool, dry, and well-ventilated area, protected from light.[4][9] For concentrated solutions, storing at a controlled room temperature or slightly above, rather than refrigerating, can prevent precipitation.

Data Presentation: Solubility of Calcium L-lactate Hydrate

Table 1: Solubility of Calcium L-lactate (L-form, anhydrous) in Water at Various Temperatures
Temperature (°C)Solubility ( g/100 mL)
104.8[2]
155.4[10]
205.8[2]
256.7[2]
308.5[2]
Table 2: Effect of Sodium Gluconate on Preventing Calcium L-lactate Precipitation
Concentration of Sodium Gluconate (% w/wt) in a 5.31% (w/wt) Calcium L-lactate Solution Stored at 7°CObservation after 21 Days
0Crystal formation observed after 1 day, accumulating over time.
0.5A minute amount of crystal formation was visible.
1.0No visible crystal formation.
1.5No visible crystal formation.
2.0No visible crystal formation.
3.0No visible crystal formation.
4.0No visible crystal formation.

Experimental Protocols

Protocol 1: Preparation of a Standard Calcium L-lactate Hydrate Stock Solution

This protocol outlines the basic steps for preparing a clear, aqueous stock solution of Calcium L-lactate hydrate.

Materials:

  • Calcium L-lactate hydrate (high purity)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Sterile filter (0.22 µm)

  • Sterile storage container

Procedure:

  • Determine the desired concentration of your stock solution based on the solubility data at your intended storage temperature.

  • Measure the required amount of deionized or distilled water into a clean beaker with a magnetic stir bar.

  • Gently heat the water on a heating plate while stirring (optional, but aids dissolution). Do not boil.

  • Slowly add the pre-weighed Calcium L-lactate hydrate powder to the water while continuously stirring.

  • Continue stirring until the powder is completely dissolved. This may take some time.

  • Once dissolved, turn off the heat (if used) and allow the solution to cool to room temperature.

  • For long-term storage, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Label the container with the compound name, concentration, and date of preparation.

  • Store at the appropriate temperature.

Protocol 2: Preparation of a Stabilized High-Concentration Calcium L-lactate Hydrate Stock Solution Using Sodium Gluconate

This protocol describes the preparation of a higher concentration stock solution with enhanced stability against precipitation.

Materials:

  • Calcium L-lactate hydrate (high purity)

  • Sodium gluconate

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Sterile filter (0.22 µm)

  • Sterile storage container

Procedure:

  • Weigh the required amounts of Calcium L-lactate hydrate and sodium gluconate. A common starting point is a 1:0.2 to 1:0.5 molar ratio of calcium lactate to sodium gluconate.

  • Measure the appropriate volume of deionized or distilled water into a beaker with a magnetic stir bar.

  • Begin stirring the water and gently heat it to approximately 40-50°C.

  • First, add the sodium gluconate to the warm water and stir until it is fully dissolved.

  • Slowly add the Calcium L-lactate hydrate to the sodium gluconate solution while maintaining stirring and gentle heating.

  • Continue to stir until all the Calcium L-lactate hydrate has dissolved, and the solution is clear.

  • Turn off the heat and let the solution cool to room temperature.

  • Filter the cooled solution through a 0.22 µm sterile filter into a sterile storage container.

  • Label and store as described in the previous protocol.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed in Calcium L-lactate Solution cause1 Precipitation on Cooling? start->cause1 cause2 Precipitation after pH Change? start->cause2 cause3 Precipitation Over Time? start->cause3 solution1 Solution: Reduce concentration, use immediately, or store warm. cause1->solution1 Yes solution2 Solution: Adjust pH before adding calcium lactate, add reagents slowly. cause2->solution2 Yes solution3 Solution: Prepare fresh, filter, use stabilizing agents. cause3->solution3 Yes

Caption: Troubleshooting workflow for Calcium L-lactate precipitation.

Experimental_Workflow cluster_prep Solution Preparation cluster_final Final Steps step1 1. Weigh Calcium L-lactate (& Sodium Gluconate if needed) step3 3. Dissolve Reagents step1->step3 step2 2. Heat & Stir Deionized Water step2->step3 step4 4. Cool to Room Temperature step3->step4 step5 5. Sterile Filter (0.22 µm) step4->step5 step6 6. Store in Sterile Container step5->step6

Caption: Workflow for preparing a stable Calcium L-lactate solution.

References

Technical Support Center: Calcium L-Lactate Hydrate in Ethanol-Water Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium L-lactate hydrate (B1144303) in ethanol-water mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of adding ethanol (B145695) to an aqueous solution of Calcium L-lactate hydrate?

A1: The addition of ethanol to an aqueous solution of Calcium L-lactate hydrate will decrease its solubility.[1] Ethanol acts as an anti-solvent, meaning it reduces the ability of the water to dissolve the calcium lactate (B86563) salt. This is a common technique used to induce crystallization or precipitation of the salt from a solution.[2][3][4]

Q2: How does temperature affect the solubility of Calcium L-lactate hydrate in ethanol-water mixtures?

A2: The solubility of Calcium L-lactate pentahydrate increases with increasing temperature in ethanol-water mixtures.[5][6] Conversely, lowering the temperature will further decrease its solubility, which can be used to maximize the yield of precipitated crystals.[7]

Q3: Is there a difference in solubility between the L-form and the DL-racemic form of calcium lactate?

A3: Yes, the L(+) form of calcium lactate is more soluble in water and ethanol-water mixtures than the DL(±) racemic form.[1][8][9] If you are observing lower than expected solubility, it is important to confirm the isomeric form of the calcium lactate you are using.

Q4: Can the pH of the solution affect the solubility of Calcium L-lactate hydrate?

A4: While temperature and ethanol concentration are the primary factors, pH can have a limited effect on the solubility of calcium L-lactate.[10][11] The pH of a calcium lactate aqueous solution is typically in the range of 6.0 to 8.0.[2][12] Significant deviations from this range could potentially influence solubility.

Q5: What are the different hydration states of Calcium L-lactate and how do they affect its properties?

A5: Calcium lactate can exist in several hydration states, including as an anhydrous salt, a monohydrate, a trihydrate, and a pentahydrate.[8][13] The pentahydrate is a common form.[5][6][9] The state of hydration can affect the material's physical properties, and dehydration can occur at elevated temperatures.[8][13]

Troubleshooting Guide

Issue 1: Unexpected Precipitation of Calcium L-lactate Upon Addition of Ethanol

  • Question: I added ethanol to my aqueous solution of Calcium L-lactate, and a precipitate immediately formed. How can I control this?

  • Answer: This is expected behavior as ethanol reduces the solubility of calcium L-lactate. To control the precipitation, you can:

    • Add the ethanol more slowly and with vigorous stirring to maintain a more homogenous solution and control the particle size of the precipitate.

    • Increase the temperature of the solution. The solubility of calcium L-lactate increases with temperature, which may help to keep it in solution during the addition of ethanol.[5][6]

    • Use a lower final concentration of ethanol.

Issue 2: Low Yield of Precipitated Calcium L-lactate

  • Question: I am trying to crystallize Calcium L-lactate using ethanol as an anti-solvent, but my yield is very low. How can I improve it?

  • Answer: To increase the yield of precipitated Calcium L-lactate, consider the following:

    • Increase the ethanol concentration: A higher proportion of ethanol in the final mixture will lead to lower solubility and therefore a higher yield of precipitate.[1]

    • Lower the temperature: After adding the ethanol, cooling the mixture will further decrease the solubility of the calcium lactate and promote more complete crystallization.[7]

    • Increase the initial concentration of Calcium L-lactate: Ensure your initial aqueous solution is as close to saturation as possible (while considering your experimental needs) before adding the ethanol.

    • Allow sufficient time for crystallization: Complete crystallization can take a significant amount of time, potentially up to 72 hours.[7]

Issue 3: Formation of Very Fine or Hairy Crystals That Are Difficult to Filter

  • Question: The Calcium L-lactate precipitate I'm getting is very fine and difficult to work with. How can I obtain larger crystals?

  • Answer: The formation of fine particles can be a challenge.[14] To encourage the growth of larger crystals:

    • Control the rate of ethanol addition: A slower addition rate can promote the growth of existing crystals rather than the formation of many new, small nuclei.

    • Optimize the stirring rate: While stirring is important for mixing, excessive agitation can sometimes lead to smaller crystals. Conversely, allowing the solution to stand without stirring can have a positive effect on crystallization.[7]

    • Control the cooling rate: A slower cooling rate will generally favor the growth of larger, more well-defined crystals.[15]

Quantitative Data

Table 1: Solubility of L(+) Calcium Lactate in Water-Ethanol Mixtures at 20°C

Ethanol Concentration (% w/w)Solubility of L(+) Calcium Lactate (g anhydrous salt / 100 g solution)
07.90
103.57
202.15
301.45
401.05
500.82

Data extracted from Cao et al. (2001).[1]

Table 2: Mole Fraction Solubility of Calcium L-lactate Pentahydrate in Ethanol-Water Mixtures at Different Temperatures

Temperature (K)Mole Fraction of EthanolMole Fraction Solubility (10^3 * x)
278.150.00005.83
278.150.05881.83
278.150.13370.72
278.150.23570.31
278.150.38890.15
293.150.00008.32
293.150.05882.89
293.150.13371.25
293.150.23570.59
293.150.38890.30
313.150.000013.43
313.150.05885.34
313.150.13372.60
313.150.23571.35
313.150.38890.73

Data extracted from Li et al. (2014).[5][6]

Experimental Protocols

Protocol 1: Determination of Calcium L-lactate Solubility in an Ethanol-Water Mixture

This protocol is based on the isothermal saturation method.

  • Preparation of Solvent Mixture: Prepare a specific weight/weight (w/w) or mole fraction ethanol-water mixture.

  • Sample Preparation: Add an excess amount of Calcium L-lactate hydrate to a known mass of the solvent mixture in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.[1][7]

  • Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be used to ensure a clear supernatant.[1]

  • Sample Analysis: Carefully withdraw a known mass of the clear supernatant.

  • Quantification: Determine the concentration of calcium lactate in the supernatant. A common method is complexometric titration with EDTA.[12][16][17]

    • Add a suitable indicator (e.g., hydroxynaphthol blue) to the sample.

    • Titrate with a standardized EDTA solution until a color change indicates the endpoint.

  • Calculation: Calculate the mass of dissolved calcium lactate per mass of the solvent mixture to determine the solubility.

Protocol 2: Anti-Solvent Crystallization of Calcium L-lactate using Ethanol

  • Dissolution: Prepare a concentrated aqueous solution of Calcium L-lactate hydrate, gently warming if necessary to aid dissolution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Ethanol Addition: While stirring the solution, slowly add a predetermined volume of ethanol. The ratio of ethanol to the aqueous solution can range from 1:1 to 2:1 or higher, depending on the desired yield.[4]

  • Cooling and Crystallization: After the ethanol addition is complete, gradually cool the mixture to a lower temperature (e.g., 5-10°C) to maximize crystal formation.[7] Allow the mixture to stand for several hours to facilitate complete crystallization.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[15]

  • Drying: Dry the crystals under appropriate conditions (e.g., in a vacuum oven at a mild temperature) to remove residual solvent.

Visualizations

experimental_workflow Workflow for Determining Solubility prep_solvent Prepare Ethanol-Water Mixture add_solute Add Excess Calcium L-lactate Hydrate prep_solvent->add_solute equilibrate Equilibrate at Constant Temperature (48-72h) add_solute->equilibrate separate Centrifuge to Separate Solid and Liquid Phases equilibrate->separate sample Withdraw Clear Supernatant separate->sample analyze Analyze Concentration (e.g., EDTA Titration) sample->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

logical_relationships Factors Affecting Calcium L-lactate Solubility solubility Solubility of Calcium L-lactate temp Temperature temp->solubility Increases ethanol_conc Ethanol Concentration ethanol_conc->solubility Decreases ph pH ph->solubility Minor Effect isomeric_form Isomeric Form (L vs. DL) isomeric_form->solubility L-form is more soluble

Caption: Key factors influencing solubility.

References

Technical Support Center: Optimizing Calcium L-lactate Hydrate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving Calcium L-lactate hydrate (B1144303) for optimizing cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Calcium L-lactate hydrate for my cell line?

A1: The optimal concentration of Calcium L-lactate hydrate is highly cell-type dependent and also depends on the specific experimental goals (e.g., promoting proliferation, inducing differentiation, or assessing cytotoxicity). It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and assay. However, based on existing literature, a starting point for concentration ranges can be inferred.

Q2: How should I prepare a stock solution of Calcium L-lactate hydrate?

A2: Calcium L-lactate hydrate is soluble in water.[1] A common practice is to prepare a stock solution in a sterile, aqueous buffer (e.g., cell culture grade water or a balanced salt solution) at a concentration that allows for easy dilution into your cell culture medium without significantly altering the medium's osmolarity. For example, a 100 mM stock solution can be prepared and then diluted to the desired final concentration in the culture medium. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use.

Q3: I am observing precipitation in my cell culture medium after adding Calcium L-lactate hydrate. What should I do?

A3: Precipitation of calcium salts is a common issue in cell culture.[2] This can be caused by several factors:

  • High Concentration: The concentration of Calcium L-lactate hydrate may be too high, exceeding its solubility limit in the complex environment of the cell culture medium.

  • Reaction with Medium Components: The calcium ions can react with phosphates and other components in the medium to form insoluble precipitates.

  • pH and Temperature: Changes in pH and temperature can affect the solubility of calcium salts.

To troubleshoot this, you can:

  • Lower the concentration of Calcium L-lactate hydrate.

  • Prepare the final medium by adding the Calcium L-lactate hydrate stock solution slowly while gently mixing.

  • Ensure the pH of your final medium is within the optimal range for your cells and for calcium salt solubility.

  • Consider using a serum-free medium during the experiment, as serum components can sometimes contribute to precipitation.

Q4: How can I differentiate between the effects of calcium and lactate (B86563) on my cells?

A4: To distinguish the individual contributions of calcium and lactate, it is essential to include proper controls in your experimental design. This involves treating cells with:

  • Calcium Chloride (CaCl₂): At a concentration that delivers the same molar amount of calcium as the Calcium L-lactate hydrate being tested.

  • Sodium L-lactate: At a concentration that delivers the same molar amount of lactate as the Calcium L-lactate hydrate being tested.

  • Vehicle Control: The solvent used to dissolve the compounds (e.g., sterile water or PBS).

By comparing the results from these control groups to the cells treated with Calcium L-lactate hydrate, you can attribute the observed effects to calcium, lactate, or the combined effect of both.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected decrease in cell viability High concentration of Calcium L-lactate leading to cytotoxicity.Perform a dose-response curve to identify the optimal, non-toxic concentration for your cell line.
Contamination of the stock solution.Always filter-sterilize the Calcium L-lactate hydrate stock solution. Regularly check for contamination in your cell cultures.
Alteration of medium pH.Measure the pH of the culture medium after adding Calcium L-lactate hydrate and adjust if necessary.
Inconsistent results between experiments Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well/plate for every experiment.
Incomplete dissolution of Calcium L-lactate hydrate.Ensure the stock solution is fully dissolved before adding it to the culture medium.
Edge effects in multi-well plates.To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or medium without cells.
Changes in cell morphology or adhesion Calcium and/or lactate are known to influence cell adhesion and morphology.[3][4]Document any morphological changes with microscopy. These changes may be part of the biological response to the treatment. Use appropriate controls (CaCl₂ and Sodium L-lactate) to determine the causative agent.
Low signal in viability assays (e.g., MTT, XTT) Insufficient incubation time with the assay reagent.Optimize the incubation time for your specific cell line and experimental conditions.[5][6]
Interference of Calcium L-lactate with the assay.Run a cell-free control with Calcium L-lactate in the medium to check for any direct interaction with the assay reagents.

Data Presentation

Table 1: Reported Concentrations of Calcium L-lactate and Their Effects on Cell Viability

Cell TypeConcentrationObserved EffectReference
Colorectal Cancer Cells (CRC)2.5 mMDecreased expression of BGT-1, leading to reduced clonogenic ability and cell viability.[4][7][4][7]
Bovine Embryos4.5 mMEnhanced fertilization rate and blastocyst formation.Not explicitly cited in provided snippets
Neurons and Astrocytes10 mM (Lactate)Inhibited the increase in intracellular calcium and decreased cell death under oxygen-glucose deprivation.[8][8]

Note: The study on neurons and astrocytes used lactate, not Calcium L-lactate. This provides insight into the potential effects of the lactate component.

Experimental Protocols

Protocol 1: Preparation of Calcium L-lactate Hydrate Stock Solution

Materials:

  • Calcium L-lactate hydrate (cell culture grade)

  • Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Weigh the desired amount of Calcium L-lactate hydrate powder in a sterile conical tube.

  • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex or gently mix until the powder is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Calcium L-lactate hydrate, Calcium Chloride, and Sodium L-lactate stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Calcium L-lactate hydrate, Calcium Chloride, and Sodium L-lactate in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle-only control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Calcium-Calpain-FAK Signaling Pathway in Colon Cancer Cells

In some cell types, such as colon cancer cells, Calcium L-lactate has been shown to increase intracellular calcium concentrations.[9] This elevation in calcium can activate calpain, a calcium-dependent protease. Activated calpain can then cleave Focal Adhesion Kinase (FAK), a key protein involved in cell adhesion and migration.[9]

Calcium_Signaling Calcium L-lactate Calcium L-lactate Intracellular Ca2+ Intracellular Ca2+ Calcium L-lactate->Intracellular Ca2+ Calpain Activation Calpain Activation Intracellular Ca2+->Calpain Activation FAK Cleavage FAK Cleavage Calpain Activation->FAK Cleavage Cell Adhesion & Migration Cell Adhesion & Migration FAK Cleavage->Cell Adhesion & Migration

Caption: Calcium L-lactate induced signaling cascade in colon cancer cells.

Experimental Workflow for Optimizing Calcium L-lactate Concentration

The following workflow outlines the key steps for determining the optimal concentration of Calcium L-lactate hydrate for your experiments.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Ca-Lactate, CaCl2, Na-Lactate) seed_cells Seed Cells in 96-well Plate prep_stock->seed_cells treat_cells Treat Cells with Serial Dilutions and Controls seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate analyze_data Analyze Data and Determine Optimal Concentration read_plate->analyze_data

Caption: Workflow for determining optimal Calcium L-lactate concentration.

References

"common impurities in commercial Calcium L-lactate hydrate and their effects"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium L-lactate hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to impurities and their effects on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities in commercial Calcium L-lactate hydrate?

A1: Commercial Calcium L-lactate hydrate can contain several types of impurities that may affect its quality, safety, and performance in experiments.[1][2] These are broadly categorized as:

  • Organic Impurities: These include the D-isomer of lactate (B86563) (D-lactic acid), volatile fatty acids, and potential degradation products.[3][4][5]

  • Inorganic Impurities: This category includes heavy metals (elemental impurities), magnesium, and other alkali salts.[6][7]

  • Residual Solvents: Volatile organic chemicals that may remain from the manufacturing process.[6][8]

  • Microbial Contaminants: The presence of microorganisms like bacteria or fungi.[1][9]

Q2: Why is the stereoisomeric purity (L-lactate vs. D-lactate) important?

A2: The lactate ion is chiral and exists as two enantiomers: L-(+)-lactate and D-(-)-lactate.[10] The L-isomer is the form typically metabolized by living organisms.[10] The presence of the D-isomer as an impurity can have significant consequences, particularly in drug development and polymer science. For instance, in the production of polylactic acid (PLA), a biodegradable plastic, the ratio of L- to D-isomers directly influences the polymer's physical properties, such as crystallinity and mechanical strength.[3] In biological systems, an excess of D-lactate can lead to metabolic acidosis, as it is metabolized differently and more slowly than L-lactate.[11]

Q3: What are the potential effects of heavy metal impurities in my experiments?

A3: Heavy metals are considered toxic elemental impurities that can be introduced from raw materials, catalysts, or manufacturing equipment.[5][12][13] Their presence, even in trace amounts, can have detrimental effects on experimental outcomes. In cell culture experiments, heavy metals like lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As) can induce cytotoxicity, alter cellular signaling pathways, and lead to unreliable data.[7][14] In pharmaceutical formulations, these impurities can impact the stability and safety of the final drug product, posing a risk to patient health.[12][15]

Q4: Can microbial contamination in Calcium L-lactate affect my research?

A4: Yes, microbial contamination can introduce several issues. Some non-starter lactic acid bacteria (NSLAB) can convert L-lactate to D-lactate, altering the stereoisomeric purity of the material.[9] Furthermore, the presence of microorganisms can introduce unwanted variables into sensitive experiments like cell culture, potentially leading to contamination of the culture itself. While calcium lactate can have an inhibitory effect on some microbes, this is not guaranteed for all species.[16][17]

Troubleshooting Guides

Issue 1: Unexpected Results or Poor Performance in Cell Culture

Symptom: You are using Calcium L-lactate hydrate as a supplement in your cell culture medium and observe poor cell growth, low viability, or unexpected morphological changes.

Possible Cause & Troubleshooting Steps:

  • Cause 1: Heavy Metal Toxicity.

    • Troubleshooting:

      • Verify the certificate of analysis (CoA) for your batch of Calcium L-lactate hydrate for heavy metal content.

      • If the CoA is unavailable or lacks detail, consider having the material tested for elemental impurities using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7]

      • Switch to a higher purity grade of Calcium L-lactate hydrate, specifically one tested and certified for cell culture use.[18]

  • Cause 2: Unfavorable pH or Acidity.

    • Troubleshooting:

      • Calcium L-lactate solutions can have a slightly basic pH.[10] However, impurities like excess lactic acid can lower the pH.

      • Prepare a stock solution of the Calcium L-lactate hydrate and measure its pH. Pharmacopoeia standards specify limits for acidity.[4][19]

      • Ensure the final pH of your culture medium is within the optimal range for your cell line after the addition of the calcium lactate supplement.

  • Cause 3: Precipitation in Media.

    • Troubleshooting:

      • Calcium salts are known to be prone to precipitation in culture media, especially in serum-free formulations or when interacting with other components like magnesium sulfate (B86663) (MgSO4).

      • Prepare the Calcium L-lactate as a separate, sterile stock solution and add it to the medium slowly while stirring.

      • Avoid repeated freeze-thaw cycles of the media, as temperature shifts can cause high-molecular-weight components to fall out of solution.

Issue 2: Inconsistent Material Properties in Polymer Synthesis (e.g., PLA)

Symptom: You are using Calcium L-lactate hydrate as a monomer source for polylactic acid (PLA) synthesis, and the resulting polymer has inconsistent mechanical properties (e.g., brittleness, amorphous structure).

Possible Cause & Troubleshooting Steps:

  • Cause: Presence of D-lactate Isomer.

    • Troubleshooting:

      • The ratio of L- to D-lactate is critical for controlling the properties of PLA. A higher content of D-lactate can lead to a more amorphous material with different mechanical characteristics.

      • Analyze the optical purity of your Calcium L-lactate hydrate using a chiral separation technique like High-Performance Liquid Chromatography (HPLC) with a chiral column.[3]

      • Source Calcium L-lactate with a high optical purity (e.g., >99.5% L-lactate) for applications where polymer crystallinity is important.[3]

Impurity Analysis Workflow

The following diagram illustrates a general workflow for identifying and quantifying common impurities in Calcium L-lactate hydrate.

G General Workflow for Impurity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_results Data Evaluation cluster_decision Decision Sample Calcium L-lactate Hydrate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HeavyMetals Heavy Metals (ICP-MS / AAS) Dissolution->HeavyMetals Aqueous Acid Stereoisomers Stereoisomeric Purity (Chiral HPLC) Dissolution->Stereoisomers Mobile Phase ResidualSolvents Residual Solvents (GC-HS) Dissolution->ResidualSolvents Diluent OtherImpurities Other Impurities (Titration, etc.) Dissolution->OtherImpurities Aqueous Solution Quantification Quantify Impurities HeavyMetals->Quantification Stereoisomers->Quantification ResidualSolvents->Quantification OtherImpurities->Quantification Comparison Compare with Specifications Quantification->Comparison Decision Accept or Reject Batch? Comparison->Decision

Caption: Workflow for analyzing impurities in Calcium L-lactate.

Data & Experimental Protocols

Table 1: Common Impurities and Pharmacopoeial Limits

This table summarizes common impurities and their typical limits as specified in pharmacopoeias like the USP and EP. Note that specific values may vary by monograph and grade.

Impurity CategorySpecific Impurity/TestTypical LimitReference
Organic Acidity (as lactic acid)≤ 0.45%[4][19]
Volatile Fatty AcidMust pass test (no characteristic odor)[4]
Inorganic Heavy Metals≤ 10 ppm or ≤ 0.002%[4][19]
Lead (Pb)≤ 2 mg/kg (ppm)
Iron (Fe)≤ 50 ppm
Magnesium & Alkali Salts≤ 1.0%[4]
Chlorides≤ 200 ppm
Sulfates≤ 400 ppm
Physical Loss on Drying (Pentahydrate)22.0% - 27.0%[4][20]
Protocol 1: Determination of Heavy Metals by ICP-MS

This is a generalized protocol based on principles outlined in USP <233>.

Objective: To quantify elemental impurities (e.g., Pb, Cd, As, Hg) in a Calcium L-lactate hydrate sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the Calcium L-lactate hydrate sample.

    • Transfer the sample to a suitable digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Digest the sample using a microwave digestion system until a clear solution is obtained.

    • Allow the solution to cool, then dilute it to a final volume (e.g., 50 mL) with deionized water.

  • Instrumental Analysis:

    • Instrument: Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[7]

    • Calibration: Prepare a series of calibration standards containing known concentrations of the target elements.

    • Analysis: Aspirate the prepared sample solution, blanks, and calibration standards into the ICP-MS.

    • Detection: Monitor the specific mass-to-charge ratios for each element of interest.

  • Data Calculation:

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of each element in the sample solution from the calibration curve.

    • Calculate the final concentration in the original solid sample, accounting for the initial weight and final volume (typically reported in µg/g or ppm).

Protocol 2: Analysis of Stereoisomeric Purity by Chiral HPLC

This protocol provides a method for separating and quantifying L- and D-lactic acid.

Objective: To determine the optical purity of Calcium L-lactate hydrate.

Methodology:

  • Sample Preparation:

    • Accurately weigh an appropriate amount of Calcium L-lactate hydrate and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system.[3]

    • Column: A chiral column, such as an Astec CHIROBIOTIC® R, is required for enantiomeric separation.[11]

    • Mobile Phase: A typical mobile phase might consist of an aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) and additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for MS detection. The exact composition must be optimized for the specific column.[21]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector or, for higher sensitivity and specificity, a tandem Mass Spectrometer (MS/MS).[11]

  • Data Analysis:

    • Inject standards of pure L-lactic acid and D-lactic acid to determine their respective retention times.

    • Inject the prepared sample.

    • Integrate the peak areas for the L- and D-lactate peaks in the sample chromatogram.

    • Calculate the optical purity (enantiomeric excess, ee%) of the L-lactate using the formula: ee% = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

Logical Flow for Troubleshooting Experimental Issues

This diagram outlines the logical steps a researcher can take when troubleshooting an experiment where Calcium L-lactate hydrate is a suspected cause of issues.

G Troubleshooting Logic for Calcium L-lactate Issues Start Unexpected Experimental Result CheckCoA Review Certificate of Analysis (CoA) for the Lot Start->CheckCoA SpecsMet Does CoA Meet Required Specs? CheckCoA->SpecsMet TestInHouse Perform In-House Analysis (e.g., HPLC, ICP-MS) SpecsMet->TestInHouse No or Insufficient Data Proceed Proceed with Experiment SpecsMet->Proceed Yes SpecsMet2 Do In-House Results Meet Specs? TestInHouse->SpecsMet2 Quarantine Quarantine Batch, Contact Supplier SpecsMet2->Quarantine No OtherCauses Investigate Other Experimental Variables SpecsMet2->OtherCauses Yes NewBatch Test New Batch or Supplier Quarantine->NewBatch NewBatch->Start

Caption: A logical flow for troubleshooting experimental problems.

References

"impact of pH on the stability of Calcium L-lactate hydrate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium L-Lactate Hydrate (B1144303) solutions. The information focuses on the critical impact of pH on the stability of these solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of a Calcium L-lactate hydrate solution?

A1: The pH of a Calcium L-lactate hydrate solution is a critical factor influencing its stability, primarily by affecting the equilibrium between lactate (B86563) ions and lactic acid. Calcium L-lactate is the salt of a weak acid (lactic acid) and a strong base (calcium hydroxide). In solution, lactate ions can be protonated to form lactic acid, a process governed by the solution's pH and the pKa of lactic acid (approximately 3.86). This equilibrium shift can impact the solubility of Calcium L-lactate and potentially lead to precipitation.

Q2: My Calcium L-lactate hydrate solution is becoming turbid. What are the likely causes related to pH?

A2: Turbidity in a Calcium L-lactate hydrate solution is often due to the precipitation of calcium salts. A decrease in pH, especially below the pKa of lactic acid, can increase the concentration of undissociated lactic acid, which may reduce the solubility of calcium lactate.[1] Conversely, a significant increase in pH can lead to the precipitation of calcium hydroxide (B78521) if the solubility product is exceeded.

Q3: At what pH is a Calcium L-lactate hydrate solution generally most stable?

A3: Aqueous solutions of calcium lactate are typically mildly alkaline, with pH values ranging from 6.0 to 8.5.[2] The optimal pH for stability is generally in the neutral to slightly alkaline range. One study noted that for the recovery of lactic acid from calcium lactate, precipitation of calcium sulfate (B86663) was more effective at a pH greater than 3.86.[3] Another study on the thermal degradation of calcium lactate pentahydrate used crystals that were precipitated at pH 6.[4]

Q4: Can the presence of other ions in my formulation affect the pH stability of the Calcium L-lactate solution?

A4: Yes, the presence of other ions can significantly impact the stability. For instance, the addition of d-gluconate (B1237863) ions has been shown to increase the solubility of calcium L-lactate.[2] Conversely, ions that can form less soluble salts with calcium, such as phosphates or carbonates, may lead to precipitation, and this process is often pH-dependent.[5][6]

Troubleshooting Guide

Issue Potential Cause (pH-Related) Troubleshooting Steps
Precipitation upon acidification The pH of the solution has likely dropped below the optimal range, causing a shift in the lactate-lactic acid equilibrium and reducing the solubility of Calcium L-lactate.1. Measure the pH of the solution.2. If the pH is acidic (below ~6.0), slowly add a dilute solution of a suitable base (e.g., sodium hydroxide) while monitoring the pH to bring it back to a neutral or slightly alkaline range.3. Observe if the precipitate redissolves.
Formation of a milky white precipitate in an alkaline solution The pH may be too high, leading to the precipitation of calcium hydroxide.1. Confirm the pH of the solution.2. If the pH is excessively alkaline (e.g., above 9.0), cautiously add a dilute solution of a suitable acid (e.g., lactic acid or hydrochloric acid) to lower the pH.3. Monitor for the dissolution of the precipitate.
Solution instability over time, leading to crystal formation Gradual changes in pH due to atmospheric CO2 absorption (which can lower pH) or interaction with container materials may be occurring. This can lead to exceeding the solubility limit of Calcium L-lactate.1. Store solutions in tightly sealed containers to minimize CO2 exposure.2. Use high-quality, inert container materials (e.g., borosilicate glass).3. Consider buffering the solution if compatible with the application.
Inconsistent solubility results between batches Variations in the initial pH of the solvent or the presence of acidic or basic impurities in the Calcium L-lactate hydrate raw material.1. Standardize the pH of the solvent before preparing the solution.2. Ensure the quality and purity of the Calcium L-lactate hydrate used.3. Perform a quality control check of the raw material's pH in a standard solution.

Data Presentation

Table 1: Approximate pH of Aqueous Calcium L-lactate Solutions at 25°C

Concentration of Calcium L-lactate (mol/L)Approximate pH
0.017.4 – 7.6
0.057.6 – 7.8
0.107.8 – 8.0
0.208.0 – 8.2

Source: Adapted from Wikipedia.[2]

Table 2: Solubility of L(+)-Calcium Lactate in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
104.8
205.8
256.7
308.5

Source: Adapted from Wikipedia.[2] A study by Kubantseva et al. (2004) investigated the effects of pH on solubility at these temperatures and found that the concentration of lactate ions was a main influencing factor.[7]

Experimental Protocols

Protocol 1: Determination of Calcium L-lactate Hydrate Solubility at Various pH Values

This protocol outlines a method to determine the equilibrium solubility of Calcium L-lactate hydrate in aqueous solutions at different controlled pH values.

  • Materials:

    • Calcium L-lactate hydrate

    • Deionized water

    • pH buffers (e.g., pH 4, 7, 9)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Constant temperature water bath or incubator

    • pH meter

    • Analytical balance

    • Magnetic stirrer and stir bars

    • Syringe filters (e.g., 0.45 µm)

    • Suitable analytical instrument for calcium or lactate quantification (e.g., Atomic Absorption Spectroscopy, HPLC, or Titration).

  • Procedure: a. Prepare a series of buffered solutions at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). b. Add an excess amount of Calcium L-lactate hydrate to a known volume of each buffered solution in separate sealed containers. c. Place the containers in a constant temperature bath (e.g., 25°C) and stir continuously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. d. After reaching equilibrium, stop stirring and allow the undissolved solid to settle. e. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. f. Accurately dilute the filtered sample with deionized water. g. Analyze the concentration of calcium or lactate in the diluted sample using a validated analytical method. h. Calculate the solubility of Calcium L-lactate hydrate at each pH.

Protocol 2: Assay of Calcium Lactate by Complexometric Titration

This method can be used to quantify the amount of calcium in a solution, which can then be related to the concentration of Calcium L-lactate.

  • Materials:

  • Procedure: a. Accurately pipette a known volume of the Calcium L-lactate solution into an Erlenmeyer flask. b. Add 150 mL of deionized water and 2 mL of dilute hydrochloric acid. c. While stirring, add approximately 30 mL of the 0.05 M disodium EDTA solution from a buret. d. Add 15 mL of 1 M NaOH solution and about 300 mg of hydroxy naphthol blue indicator. e. Continue the titration with the 0.05 M disodium EDTA solution until the color changes to a distinct blue endpoint.[8] f. Record the total volume of EDTA solution used. g. Calculate the concentration of calcium in the sample. Each mL of 0.05 M disodium EDTA is equivalent to 10.91 mg of C6H10CaO6.[8]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis cluster_result Result prep_buffers Prepare pH Buffers (pH 4, 5, 6, 7, 8, 9) add_excess Add Excess Calcium L-lactate Hydrate to each Buffer prep_buffers->add_excess Step 1 stir Stir at Constant Temperature (e.g., 25°C for 24-48h) add_excess->stir Step 2 filter Filter Supernatant (0.45 µm filter) stir->filter Step 3 dilute Dilute Sample filter->dilute Step 4 analyze Analyze Ca2+ or Lactate (e.g., HPLC, AAS) dilute->analyze Step 5 calculate Calculate Solubility at each pH analyze->calculate Step 6

Caption: Experimental workflow for determining Calcium L-lactate hydrate solubility at various pH values.

ph_stability_logic cluster_acidic Acidic Conditions (pH < ~6) cluster_alkaline Alkaline Conditions (pH > ~9) cluster_neutral Neutral to Slightly Alkaline (pH ~6-8.5) start Calcium L-lactate Hydrate Solution protonation Lactate- + H+ ⇌ Lactic Acid start->protonation ca_oh_formation Ca2+ + 2OH- ⇌ Ca(OH)2 start->ca_oh_formation stable Optimal Stability start->stable reduced_sol Reduced Solubility of Calcium Lactate protonation->reduced_sol precipitation1 Potential Precipitation reduced_sol->precipitation1 precipitation2 Potential Precipitation of Calcium Hydroxide ca_oh_formation->precipitation2

Caption: Logical relationship between pH and the stability of Calcium L-lactate hydrate solutions.

References

"troubleshooting guide for Calcium L-lactate hydrate spherification"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium L-Lactate Hydrate (B1144303) Spherification

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during spherification experiments using Calcium L-Lactate Hydrate.

Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format to help you quickly identify and solve experimental challenges.

Issue 1: Spheres are dissolving or not forming in the calcium bath (Direct Spherification).

  • Question: Why are my alginate drops dissipating as they enter the Calcium L-lactate hydrate bath?

  • Answer: This is typically due to the acidity of your flavorful liquid. The sodium alginate gelling process requires a pH of 4.0 or higher.[1][2] If the pH of your solution is too low, the gel membrane will not form correctly. To resolve this, add a buffering agent like sodium citrate (B86180) (approximately 0.8% by weight) to your flavorful liquid to raise the pH to a suitable level before adding the sodium alginate.[1][2]

Issue 2: The flavorful liquid becomes clumpy or solidifies upon adding sodium alginate.

  • Question: My flavorful liquid turned into a solid mass after I mixed in the sodium alginate. What happened?

  • Answer: This indicates that your base liquid naturally contains a high concentration of calcium.[1][3] The calcium ions are causing the sodium alginate to gel prematurely.[1][4] For such liquids, it is best to use the reverse spherification method.[3][5] Alternatively, for direct spherification, you can add a sequestrant like sodium hexametaphosphate (around 0.5% by weight) to bind the free calcium ions before introducing the sodium alginate.[1]

Issue 3: The resulting spheres are flat or have trapped air bubbles.

  • Question: My spheres are forming as flat discs instead of round globes, and some have air bubbles. How can I fix this?

  • Answer: This issue is often caused by dropping the alginate solution from too great a height into the calcium bath.[1][6] To create perfectly spherical shapes, dispense the drops from a height of no more than 1 to 2 inches above the surface of the setting bath.[1][6] Air bubbles in the final spheres are usually a result of air incorporated during the blending of the sodium alginate solution.[3][7] To eliminate these bubbles, let your alginate solution rest in the refrigerator for at least an hour, or overnight, to allow the air to dissipate before use.[3][7][8]

Issue 4: The spheres have "tails" or are not perfectly spherical.

  • Question: When I dispense my alginate solution, it forms spheres with long tails, resembling noodles. What is causing this?

  • Answer: This "noodling" effect occurs when the flavorful liquid is dispensed too quickly into the setting bath.[1] To correct this, apply gentle and slow pressure on the syringe or pipette to allow individual drops to form and detach cleanly.[1]

Issue 5: Spheres are not forming or are floating in the alginate bath (Reverse Spherification).

  • Question: In reverse spherification, my calcium-rich drops are not sinking into the sodium alginate bath. What should I do?

  • Answer: This happens when the density of your flavorful liquid is too low to sink into the viscous alginate bath.[1][9] To resolve this, you can slightly thicken your flavorful liquid by adding a small amount of xanthan gum (typically 0.1% to 0.3%).[1][5] This will increase the viscosity and allow the drops to submerge fully in the alginate bath, ensuring a uniform gel coating.

Issue 6: The spheres have a bitter or salty taste.

  • Question: My final spheres have an unpleasant bitter aftertaste. How can I avoid this?

  • Answer: A bitter taste is often associated with the use of calcium chloride, especially in reverse spherification where the calcium salt is part of the consumed liquid.[10][11][12] Calcium L-lactate hydrate is preferred for its neutral flavor profile.[10][11][12] If you are already using calcium lactate (B86563) and still experiencing a bitter taste, it could be due to an excessively high concentration.[13] Ensure you are using the correct, minimal amount of calcium lactate needed for gelation. After forming the spheres, always rinse them in a clean water bath to remove any residual setting solution from the surface.[7][8][14]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful spherification using Calcium L-lactate hydrate. These values are starting points and may require optimization based on your specific application.

ParameterDirect SpherificationReverse SpherificationNotes
Sodium Alginate Concentration 0.5% - 1.0% in flavorful liquid[3]0.5% - 0.7% in setting bath[5][15]Use distilled water for the alginate bath to avoid premature gelling from tap water calcium.[11][15]
Calcium L-lactate Concentration 0.5% in setting bath[16]1% - 2% in flavorful liquid[11][15][17]Calcium L-lactate is preferred over calcium chloride to avoid a bitter taste.[10][11][12]
pH of Flavorful Liquid > 4.0[1][2]Not a critical factor[11][12]Use sodium citrate (~0.8% by weight) to buffer acidic solutions in direct spherification.[1]
Xanthan Gum (for thickening) Not typically required0.1% - 0.5% in flavorful liquid[1][5][15]Used to increase the viscosity of the flavorful liquid to aid in sinking into the alginate bath.
Setting Time ~1 minute for caviar, ~2 minutes for larger spheres[3]~2 minutes[5][8]Longer setting times result in a thicker gel wall.[3][5]

Experimental Protocols

Protocol 1: Basic Direct Spherification

  • Prepare the Flavorful Alginate Solution:

    • Measure your flavorful liquid. If its pH is below 4.0, add ~0.8% sodium citrate by weight and stir until dissolved.[1][2]

    • Weigh out sodium alginate to be 0.5% of the total weight of your liquid.

    • Disperse the sodium alginate into the cold liquid using an immersion blender until fully hydrated. To prevent clumping, you can pre-mix the alginate with a small amount of sugar.[3][18]

    • Let the solution rest in the refrigerator for at least one hour to eliminate air bubbles.[3][7]

  • Prepare the Calcium L-lactate Bath:

    • In a separate container, dissolve 0.5% Calcium L-lactate hydrate in distilled water.[16] Stir until the solution is clear.

  • Form the Spheres:

    • Using a syringe or pipette, draw up the flavorful alginate solution.

    • Dispense the solution drop by drop into the calcium lactate bath from a height of 1-2 inches.[1][6]

    • Allow the spheres to "cook" in the bath for 1-2 minutes.[3]

  • Rinse and Store:

    • Carefully remove the spheres from the calcium bath with a slotted spoon.

    • Gently rinse the spheres in a bowl of clean water to remove any excess calcium solution.[7][14]

    • Serve immediately, as the gelling process will continue inward over time.[11][19]

Protocol 2: Reverse Spherification

  • Prepare the Flavorful Calcium Solution:

    • Measure your flavorful liquid. Add 2% Calcium L-lactate hydrate by weight and blend until fully dissolved.[15]

    • If the liquid is not very viscous, add 0.1% - 0.5% xanthan gum and blend again.[5][15]

    • Let the solution rest in the refrigerator for at least an hour to remove air bubbles.[12][15]

  • Prepare the Sodium Alginate Bath:

    • In a separate container, dissolve 0.5% sodium alginate in distilled water using an immersion blender.[5][15]

    • This solution will be very viscous and may have many air bubbles. Let it rest in the refrigerator overnight for the bubbles to dissipate and for full hydration.[8][12][15]

  • Form the Spheres:

    • Using a spoon, gently drop spoonfuls of the flavorful calcium solution into the sodium alginate bath.[8]

    • Allow the spheres to remain in the bath for approximately 2 minutes.[5][8] Ensure the spheres do not touch each other as they can stick together.[8][19]

  • Rinse and Store:

    • Carefully remove the spheres with a slotted spoon.

    • Rinse the spheres in a clean water bath.[8][15]

    • Unlike direct spherification, the gelling process stops once the spheres are removed from the alginate bath, so they can be stored for later use.[10][11][12]

Visualizations

TroubleshootingWorkflow cluster_direct Direct Spherification Issues cluster_reverse Reverse Spherification Issues cluster_general General Issues A Spheres Dissolving A_sol Add Sodium Citrate (pH > 4.0) A->A_sol B Liquid Clumpy/Solid B_sol Use Reverse Spherification or Sequestrant B->B_sol C Flat Spheres / Bubbles C_sol Drop from Lower Height & Rest Solution C->C_sol D Noodling / Tails D_sol Dispense Slower D->D_sol E Spheres Not Forming / Floating E_sol Thicken Liquid with Xanthan Gum E->E_sol F Bitter Taste F_sol Use Calcium Lactate & Rinse Spheres F->F_sol

Caption: Troubleshooting flowchart for common spherification issues.

SpherificationLogic cluster_direct_logic Direct Spherification Logic cluster_reverse_logic Reverse Spherification Logic D_Start Start with Flavorful Liquid D_Check_pH Is pH > 4.0? D_Start->D_Check_pH D_Add_Citrate Add Sodium Citrate D_Check_pH->D_Add_Citrate No D_Check_Calcium High Natural Calcium? D_Check_pH->D_Check_Calcium Yes D_Add_Citrate->D_Check_Calcium D_Use_Reverse Switch to Reverse Spherification D_Check_Calcium->D_Use_Reverse Yes D_Add_Alginate Add Sodium Alginate D_Check_Calcium->D_Add_Alginate No D_Rest Rest Solution D_Add_Alginate->D_Rest D_Form_Spheres Form Spheres in Calcium Bath D_Rest->D_Form_Spheres R_Start Start with Flavorful Liquid R_Add_Calcium Add Calcium Lactate R_Start->R_Add_Calcium R_Check_Viscosity Is it Viscous Enough? R_Add_Calcium->R_Check_Viscosity R_Add_Xanthan Add Xanthan Gum R_Check_Viscosity->R_Add_Xanthan No R_Rest Rest Solution R_Check_Viscosity->R_Rest Yes R_Add_Xanthan->R_Rest R_Form_Spheres Form Spheres in Alginate Bath R_Rest->R_Form_Spheres

Caption: Decision-making workflow for direct vs. reverse spherification.

References

Technical Support Center: Calcium L-Lactate Hydrate Powder Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the dissolution rate of Calcium L-lactate hydrate (B1144303) powder. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the dissolution of Calcium L-lactate hydrate powder.

Q1: Why is my Calcium L-lactate hydrate powder not dissolving completely?

A1: Incomplete dissolution can be attributed to several factors. Firstly, ensure you have not exceeded the solubility limit of Calcium L-lactate hydrate in your solvent. Its solubility is significantly influenced by temperature. Secondly, the dissolution rate can be slow. To address this, consider the following:

  • Increase Temperature: The solubility of Calcium L-lactate hydrate increases with temperature.[1][2][3] Warming the solvent while dissolving the powder can significantly improve both the rate and extent of dissolution.

  • Optimize Agitation: Continuous and adequate stirring is crucial to ensure proper dispersion of the powder and to facilitate the mass transfer from the solid to the liquid phase. Inadequate agitation can lead to localized saturation around the particles.

  • Particle Size Management: While smaller particles generally dissolve faster due to a larger surface area, very fine particles (<100 microns) can sometimes exhibit slower dissolution rates or lead to agglomeration.[4][5] Using a powder with a controlled particle size distribution, for instance, between 150 and 710 microns, can be beneficial.[4]

  • Check for Contaminants: The presence of impurities can affect solubility. Ensure you are using a high-purity grade of Calcium L-lactate hydrate.

Q2: How can I prevent the formation of agglomerates or clumps during dissolution?

A2: Agglomeration often occurs when fine powders are added to a solvent too quickly without sufficient agitation. To prevent this:

  • Gradual Addition: Add the Calcium L-lactate hydrate powder to the solvent gradually while continuously stirring. This allows each portion of the powder to disperse before the next is added.

  • Pre-wetting the Powder: In some cases, creating a slurry of the powder with a small amount of the solvent before adding it to the bulk of the liquid can help prevent clumping.

  • Sufficient Agitation: Use a stirring method that creates a vortex, which will help to draw the powder down into the bulk of the liquid and promote dispersion.

Q3: My solution appears cloudy or forms a precipitate after initial dissolution. What is causing this?

A3: Cloudiness or precipitation after initial dissolution can be due to a few reasons:

  • Supersaturation and Recrystallization: If you dissolved the powder at a high temperature and then allowed the solution to cool, it may have become supersaturated, leading to the recrystallization of Calcium L-lactate.[1] Maintaining the solution at a temperature that ensures the desired concentration remains below the solubility limit is key.

  • pH Shift: While the effect of pH on Calcium L-lactate solubility is generally limited, significant changes in the pH of your solution could potentially cause precipitation.[1][3]

  • Common Ion Effect: The presence of a high concentration of other lactate (B86563) or calcium ions in your solution can decrease the solubility of Calcium L-lactate hydrate, causing it to precipitate.[1][3]

Q4: Can I use additives to enhance the dissolution rate?

A4: Yes, certain additives can improve the solubility of Calcium L-lactate hydrate. Sodium gluconate has been shown to increase its solubility by forming soluble complexes with calcium ions.[1][2][6] Studies have demonstrated a significant increase in Calcium L-lactate solubility in the presence of sodium D-gluconate.[1][7] For instance, the presence of 0.50 M sodium D-gluconate can increase the solubility of calcium L-lactate by 45%.[1][7]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the dissolution of Calcium L-lactate hydrate powder.

Q1: What is the solubility of Calcium L-lactate hydrate in water?

A1: The solubility of Calcium L-lactate hydrate is dependent on temperature and the specific hydrate form. For Calcium L-lactate pentahydrate, the solubility in water is approximately 79 g/L at 25°C.[8] Solubility increases with temperature. For example, at 10°C the solubility is 4.8 g/100 mL, while at 30°C it is 8.5 g/100 mL.[8]

Q2: How does pH affect the dissolution of Calcium L-lactate hydrate?

A2: The effect of pH on the solubility of Calcium L-lactate hydrate is generally considered to be limited under typical experimental conditions.[1][3] However, dissolving it in a slightly acidic medium (e.g., using 3 N hydrochloric acid) is a technique used in some analytical procedures to ensure complete dissolution.[9][10]

Q3: What is the impact of particle size on the dissolution rate?

A3: Generally, reducing the particle size increases the surface area available for interaction with the solvent, which leads to a faster dissolution rate.[5] However, for Calcium L-lactate, it has been noted that particles smaller than 100 microns may have a slower dissolution rate.[4] Research suggests that substantially spherical particles with a size distribution between 280 and 550 microns can provide rapid dissolution.[4]

Q4: Does the crystalline form of Calcium L-lactate hydrate matter for dissolution?

A4: Yes, the solid-state characteristics, including the crystalline form and state of hydration, can influence the dissolution rate. Amorphous forms of a substance typically dissolve faster than their crystalline counterparts. Additionally, anhydrous forms often dissolve more rapidly than hydrated forms because they are thermodynamically more active. Calcium L-lactate can exist in various hydration states, which can affect its properties.[11]

Q5: What is a standard method for testing the dissolution of Calcium L-lactate?

A5: A standard method for dissolution testing of Calcium L-lactate tablets is described in the United States Pharmacopeia (USP).[9] This typically involves using a USP Apparatus 1 (basket) at 100 rpm with 500 mL of water as the dissolution medium.[9][12] The amount of dissolved Calcium L-lactate is then determined at a specified time point, for example, 45 minutes.[9]

Data Presentation

Table 1: Solubility of Calcium L-Lactate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
104.8[8]
205.8[8]
256.7[8]
257.9 (pentahydrate)[8]
308.5[8]

Table 2: Effect of Sodium D-Gluconate on Calcium L-Lactate Solubility

AdditiveConcentrationIncrease in Calcium L-Lactate Solubility
Sodium D-Gluconate0.50 M45%[1][7]
Sodium D-Lactobionate0.50 M37%[1][7]

Experimental Protocols

1. Protocol for Standard Dissolution Testing (based on USP guidelines)

  • Objective: To determine the in vitro dissolution rate of Calcium L-lactate hydrate powder or tablets.

  • Apparatus: USP Dissolution Apparatus 1 (Basket Method).

  • Dissolution Medium: 500 mL of deionized water.

  • Temperature: 37 ± 0.5 °C.

  • Apparatus Speed: 100 rpm.

  • Procedure:

    • Place 500 mL of deionized water into each dissolution vessel and allow the medium to equilibrate to 37 ± 0.5 °C.

    • Accurately weigh the Calcium L-lactate hydrate powder and place it into the basket.

    • Lower the baskets into the dissolution vessels and start the apparatus rotation at 100 rpm.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.

    • Filter the samples immediately.

    • Analyze the concentration of dissolved Calcium L-lactate in the filtered samples using a suitable analytical method, such as titration or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the percentage of dissolved Calcium L-lactate against time to obtain a dissolution profile.

2. Protocol for Assay of Calcium L-Lactate by EDTA Titration

  • Objective: To quantify the amount of dissolved Calcium L-lactate.

  • Principle: Calcium ions are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a specific indicator to detect the endpoint.

  • Reagents:

    • 0.05 M EDTA solution (standardized)

    • 3 N Hydrochloric Acid

    • 1 N Sodium Hydroxide (B78521)

    • Hydroxy naphthol blue indicator

  • Procedure:

    • Transfer a precisely measured volume of the dissolved Calcium L-lactate solution to a suitable flask.

    • Add 150 mL of deionized water and 2 mL of 3 N hydrochloric acid.

    • Stir the solution, for instance, with a magnetic stirrer.

    • Add a known excess of 0.05 M EDTA solution from a burette.

    • Add 15 mL of 1 N sodium hydroxide and approximately 300 mg of hydroxy naphthol blue indicator.

    • Continue the titration with the 0.05 M EDTA solution until the color changes to a distinct blue endpoint.[9][10]

  • Calculation: Calculate the amount of Calcium L-lactate based on the volume of EDTA solution consumed, where each mL of 0.05 M EDTA is equivalent to 15.42 mg of C₆H₁₀CaO₆·5H₂O.[9]

Visualizations

Dissolution_Troubleshooting start Problem: Incomplete Dissolution check_saturation Is the concentration below the solubility limit? start->check_saturation increase_temp Action: Increase Solvent Temperature check_saturation->increase_temp No solution_clear Result: Complete Dissolution check_saturation->solution_clear Yes increase_agitation Action: Increase Agitation/Stirring Speed increase_temp->increase_agitation check_particle_size Action: Optimize Particle Size increase_agitation->check_particle_size reassess Re-evaluate Experiment: - Check for common ion effect - Verify material purity check_particle_size->reassess

Caption: Troubleshooting workflow for incomplete dissolution.

Dissolution_Factors center Dissolution Rate of Calcium L-Lactate Hydrate temp Temperature temp->center + (increases) agitation Agitation/Stirring agitation->center + (increases) particle_size Particle Size particle_size->center +/- (complex effect) ph pH of Solvent ph->center ~ (limited effect) additives Additives (e.g., Sodium Gluconate) additives->center + (increases) hydration State of Hydration (Anhydrous vs. Hydrate) hydration->center - (hydrates slower) Experimental_Workflow prep 1. Prepare Dissolution Medium (Water, 37°C) dissolve 3. Dissolution (USP Apparatus 1, 100 rpm) prep->dissolve weigh 2. Weigh Calcium L-Lactate weigh->dissolve sample 4. Sample at Time Intervals dissolve->sample filter 5. Filter Samples sample->filter analyze 6. Analyze Concentration (e.g., EDTA Titration) filter->analyze profile 7. Generate Dissolution Profile analyze->profile

References

"storage and handling guidelines for Calcium L-lactate hydrate to prevent degradation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of Calcium L-lactate hydrate (B1144303) to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for Calcium L-lactate hydrate?

A1: To ensure its stability, Calcium L-lactate hydrate should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly closed to protect it from moisture and air.[1][2] The recommended storage temperature is typically between 15°C and 25°C.[3]

Q2: What is the shelf life of Calcium L-lactate hydrate?

A2: With appropriate storage conditions, Calcium L-lactate hydrate has a shelf life of approximately 24 to 36 months.[4][5]

Q3: How does humidity affect Calcium L-lactate hydrate?

A3: Calcium L-lactate hydrate, particularly the pentahydrate form, is sensitive to humidity. In a dry atmosphere, it can lose its water of hydration, converting to the anhydrous form.[6] Conversely, at high relative humidity (around 75% at 25°C), the anhydrous form can rehydrate.[6]

Q4: Is Calcium L-lactate hydrate sensitive to light?

A4: While less critical than temperature and humidity, it is good practice to protect Calcium L-lactate hydrate from direct sunlight.[7] Storing it in an opaque, tightly sealed container will minimize any potential light-induced degradation.

Q5: What are the signs of degradation in Calcium L-lactate hydrate?

A5: Physical signs of degradation can include a change in color from white or off-white to yellowish, a noticeable odor, or clumping of the powder due to moisture absorption. A change in the crystalline structure can also indicate degradation.

Q6: What are the primary degradation products of Calcium L-lactate hydrate?

A6: The initial degradation step is typically the loss of water of hydration.[6] Upon heating to high temperatures (above 200°C), it decomposes, and the hazardous decomposition products can include carbon monoxide, carbon dioxide, and calcium oxide.[2]

Q7: With which substances is Calcium L-lactate hydrate incompatible?

A7: Calcium L-lactate hydrate is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent vigorous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Powder has become clumpy or sticky. Exposure to high humidity or improper storage.Discard the product as it has likely absorbed moisture, which can affect its properties and performance. Ensure future storage is in a tightly sealed container in a dry environment.
Unexpected experimental results (e.g., altered pH, poor solubility). Degradation of the material, likely due to loss of hydration water or chemical decomposition.Verify the purity and hydration state of the Calcium L-lactate hydrate using the analytical methods described below. Use a fresh, properly stored batch for subsequent experiments.
Discoloration of the powder (yellowing). Potential chemical degradation, possibly due to exposure to heat, light, or contaminants.Do not use the discolored product. Procure a new batch and store it according to the recommended guidelines.

Quantitative Data on Hydration States

The stability of Calcium L-lactate hydrate is closely linked to its hydration state. The following table summarizes the different forms and their water content.

Hydrate FormWater Molecules (per formula unit)Approximate Water Content (%)Dehydration Temperature Range (°C)
Pentahydrate522.0 - 27.035 - 135[6]
Trihydrate315.0 - 20.0-
Monohydrate15.0 - 8.0-
Anhydrous0< 3.0-

Note: The dehydration temperature can vary depending on the experimental conditions such as heating rate and atmospheric pressure.

Experimental Protocols

Purity and Assay by HPLC

This method can be adapted for the quantitative analysis of Calcium L-lactate.

1. Objective: To determine the purity and assay of Calcium L-lactate hydrate by High-Performance Liquid Chromatography (HPLC).

2. Materials:

  • Calcium L-lactate hydrate sample

  • Reference standard of Calcium L-lactate

  • HPLC grade water

  • Phosphoric acid (85%)

  • Methanol (B129727) (HPLC grade)

  • 0.22 µm membrane filter

3. Chromatographic Conditions:

  • Column: Inertsil C18-3 (4.6 mm x 150 mm, 5µm) or equivalent[8]

  • Mobile Phase: A mixture of 1% (v/v) phosphoric acid in water and methanol (90:10, v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 210 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Procedure:

  • Mobile Phase Preparation: Prepare a 1% (v/v) solution of phosphoric acid in HPLC grade water. Mix this solution with methanol in a 90:10 ratio. Filter through a 0.22 µm membrane filter and degas.[8]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Calcium L-lactate reference standard in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the Calcium L-lactate hydrate sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity and assay of the sample by comparing the peak area of the sample to the peak area of the reference standard.

Thermal Degradation Analysis by TGA

1. Objective: To evaluate the thermal stability and dehydration/decomposition profile of Calcium L-lactate hydrate using Thermogravimetric Analysis (TGA).

2. Instrument: A thermogravimetric analyzer capable of controlled heating and mass measurement.

3. Procedure:

  • Sample Preparation: Place 5-10 mg of the Calcium L-lactate hydrate sample into a clean TGA pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10°C/min.

    • Temperature Range: 25°C to 600°C.[9]

  • Analysis: Start the TGA run and record the mass loss as a function of temperature.

  • Interpretation:

    • The initial weight loss, typically occurring between 35°C and 135°C, corresponds to the loss of water of hydration.[6]

    • Significant weight loss at temperatures above 200°C indicates decomposition of the lactate (B86563) moiety.[3]

Water Content Determination by Karl Fischer Titration

1. Objective: To accurately determine the water content of Calcium L-lactate hydrate.

2. Principle: The Karl Fischer titration is a specific method for water determination based on a reaction between iodine and sulfur dioxide in the presence of water.

3. Reagents:

  • Karl Fischer reagent (volumetric or coulometric)

  • Anhydrous methanol

4. Procedure (Volumetric Method):

  • Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

  • Standardization: Accurately add a known amount of water (or a water standard) and titrate with the Karl Fischer reagent to determine the titer (mg H₂O/mL reagent).

  • Sample Analysis: Accurately weigh a suitable amount of the Calcium L-lactate hydrate sample and add it to the conditioned titration vessel.

  • Titration: Titrate with the Karl Fischer reagent to the endpoint.

  • Calculation: Calculate the percentage of water in the sample using the following formula:

Visualizations

degradation_pathway A Calcium L-lactate Pentahydrate B Calcium L-lactate Anhydrous A->B Dehydration (Heat, Dry Atmosphere) B->A Hydration (High Humidity) C Decomposition Products (CO, CO2, CaO) B->C Thermal Decomposition (>200°C)

Caption: Degradation pathway of Calcium L-lactate pentahydrate.

Caption: Recommended handling workflow for Calcium L-lactate hydrate.

References

"effect of temperature on Calcium L-lactate hydrate solubility and stability"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium L-lactate hydrate (B1144303). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Issues

Q1: My Calcium L-lactate hydrate is not dissolving as expected. What factors could be affecting its solubility?

A1: The solubility of Calcium L-lactate hydrate is primarily influenced by temperature. Ensure your solvent temperature is appropriate for your desired concentration. Other factors that can affect solubility include the pH of the solution and the presence of other ions.[1] For instance, the solubility increases with temperature.[2][3][4]

Troubleshooting:

  • Verify Temperature: Check and calibrate your water bath or heating system to ensure it reaches and maintains the target temperature.

  • pH Adjustment: While Calcium L-lactate is absorbed at various pHs, significant deviations from a neutral pH may slightly alter solubility.[5] Consider measuring and adjusting the pH of your solvent if you suspect it's a contributing factor.

  • Purity of Water: Use deionized or distilled water to avoid interference from other ions that might be present in tap water.

Q2: I am observing lot-to-lot variability in the solubility of Calcium L-lactate hydrate. Why might this be happening?

A2: Variability in solubility can often be attributed to differences in the hydrate form of the Calcium L-lactate. Calcium L-lactate can exist as a pentahydrate, trihydrate, monohydrate, or an anhydrous form, each with different solubility characteristics.[5][6] The manufacturing and storage conditions can influence the hydration state.

Troubleshooting:

  • Characterize the Hydrate Form: Use analytical techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or Powder X-ray Diffraction (PXRD) to determine the hydration state of your material.[7][8][9]

  • Standardize Storage Conditions: Store Calcium L-lactate hydrate in a tightly sealed container at controlled room temperature and humidity to prevent changes in its hydration state.[6][10] The pentahydrate can lose water in a dry atmosphere at temperatures between 35 and 135 °C.[11]

Stability and Degradation

Q3: I suspect my Calcium L-lactate hydrate is degrading upon heating. At what temperature does this occur?

A3: Thermal degradation of Calcium L-lactate hydrate typically begins at temperatures above 200°C.[12] The initial weight loss observed at lower temperatures is usually due to the loss of water of hydration. The pentahydrate form starts to lose its crystalline water around 35°C and can become anhydrous above 135°C in a dry atmosphere.[11]

Troubleshooting:

  • Thermogravimetric Analysis (TGA): Perform a TGA analysis to determine the exact temperature at which dehydration and subsequent degradation occur for your specific sample. The main evolved gases during degradation are H₂O and CO₂.[13][14]

  • Control Heating Rate: When conducting experiments that involve heating, use a controlled heating rate to minimize the risk of thermal shock and degradation.

Q4: I have observed changes in the physical appearance of my Calcium L-lactate hydrate during storage. What could be the cause?

A4: Changes in physical appearance, such as clumping or a change in powder flow, can be due to alterations in the hydrate state. The pentahydrate is somewhat efflorescent and can lose water in a dry atmosphere.[15] Conversely, the amorphous anhydrous form can absorb moisture from the air and convert to a hydrated form.

Troubleshooting:

  • Monitor Relative Humidity (RH): The stability of different hydrate forms is dependent on both temperature and relative humidity.[7] For example, a dihydrate form has been observed at 60°C and between 50% and 80% RH.[7]

  • Proper Storage: Store in a desiccator or a controlled humidity chamber if you are working with the anhydrous form or if you are in a very humid environment.

Data Presentation

Table 1: Solubility of Calcium L-lactate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
104.8
205.8
24~6.5 (interpolated)
256.7, ~7.9, ~8.0
308.5

Note: Solubility data can vary slightly between different sources and measurement conditions.[1][11][12]

Table 2: Thermal Properties of Calcium L-lactate Hydrate Forms

Hydrate FormTransition/Decomposition EventTemperature Range (°C)
Pentahydrate Dehydration to amorphous anhydrate in a dry atmosphere35 - 135
Transformation to a monohydrate in a closed environment~100
Amorphous Anhydrate Glass transition~175
Recrystallization to crystalline anhydrate>175
Onset of thermal decomposition>200

Data compiled from multiple sources.[7][11][12]

Experimental Protocols

Protocol 1: Determination of Calcium L-lactate Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of Calcium L-lactate hydrate to a known volume of deionized water in a sealed container.

    • Place the container in a temperature-controlled water bath or shaker.

    • Equilibrate the solution for a sufficient time (e.g., 24-48 hours) with continuous stirring to ensure saturation.

  • Sample Collection and Analysis:

    • Once equilibrated, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

    • Accurately weigh the collected filtrate.

    • Dry the filtrate to a constant weight in an oven at a temperature sufficient to remove the water but below the decomposition temperature (e.g., 120°C for 4 hours).[6]

  • Calculation:

    • Calculate the solubility as the mass of the dried solid per volume or mass of the solvent.

Protocol 2: Characterization of Hydrate Forms using Thermogravimetric Analysis (TGA)

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Use a nitrogen atmosphere with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Calcium L-lactate hydrate sample into a TGA pan.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature above the expected decomposition (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Analyze the resulting TGA curve (weight % vs. temperature).

    • The initial weight loss step corresponds to the loss of water of hydration. The number of water molecules can be calculated from the percentage weight loss.

    • Subsequent weight loss steps at higher temperatures indicate thermal decomposition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation start Start with Calcium L-lactate Hydrate Sample TGA TGA Analysis (Determine Water Content & Decomposition Temp.) start->TGA DSC DSC Analysis (Identify Phase Transitions & Enthalpy Changes) start->DSC PXRD PXRD Analysis (Identify Crystalline Form) start->PXRD hydrate_form Identify Hydrate Form (Pentahydrate, Monohydrate, etc.) TGA->hydrate_form stability Assess Thermal Stability TGA->stability DSC->hydrate_form PXRD->hydrate_form

Caption: Experimental workflow for characterizing Calcium L-lactate hydrate.

phase_transitions pentahydrate Pentahydrate (Crystalline) amorphous_anhydrate Amorphous Anhydrate pentahydrate->amorphous_anhydrate Heating in dry atmosphere monohydrate Monohydrate (Crystalline) pentahydrate->monohydrate Heating at 100°C in closed system amorphous_anhydrate->pentahydrate Increase RH at 30°C dihydrate Dihydrate (Crystalline) amorphous_anhydrate->dihydrate 60°C, 50-80% RH crystalline_anhydrate Crystalline Anhydrate amorphous_anhydrate->crystalline_anhydrate Heating > 175°C

Caption: Phase transitions of Calcium L-lactate hydrate under different conditions.

References

"analytical challenges in the characterization of Calcium L-lactate hydrate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of Calcium L-lactate hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the common solid-state forms of Calcium L-lactate, and why is it important to differentiate them?

A1: Calcium L-lactate is known to exist in several solid forms, including a pentahydrate, monohydrate, dihydrate, a crystalline anhydrate, and an amorphous anhydrate.[1] The most stable form under ambient conditions is the pentahydrate.[1] Differentiating between these forms is critical because the hydration state can significantly impact physicochemical properties such as solubility, stability, and bioavailability, which are crucial for pharmaceutical and food applications.[1][2] Uncontrolled transformations between these forms during storage or processing can lead to inconsistent product performance.[1]

Q2: My "Loss on Drying" results for water content are inconsistent. What could be the cause?

A2: Inconsistent "Loss on Drying" results can be attributed to several factors. The pentahydrate form is known to be efflorescent, meaning it can lose water in a dry atmosphere.[3][4] The temperature and duration of the drying process are also critical. For example, drying at 120°C for 4 hours is a common method, but the specific hydrate present will determine the expected weight loss.[5] Additionally, the transition between different hydrate forms can be influenced by ambient temperature and relative humidity (RH).[1][2] Ensure your sample handling and storage conditions are well-controlled prior to analysis.

Q3: I am observing unexpected peaks or transitions in my Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data. How can I interpret these?

A3: Unexpected thermal events often relate to the complex hydration and dehydration behavior of Calcium L-lactate. A single dehydration step is typically observed for the pentahydrate under standard TGA/DSC conditions.[1] However, the presence of different hydrates or polymorphic forms can result in multiple thermal events.[1] For example, the amorphous anhydrate exhibits a glass transition at approximately 175°C, above which it may recrystallize into a crystalline anhydrate.[1] The specific temperature and RH conditions can lead to the formation of intermediate hydrates, like a dihydrate, which would present as a distinct thermal event.[1]

Q4: How can I confirm the enantiomeric purity (L-lactate vs. DL-lactate) of my sample?

A4: While many analytical techniques may not distinguish between enantiomers, Powder X-ray Diffraction (PXRD) has been shown to be an effective method for differentiating between calcium L-lactate pentahydrate and calcium DL-lactate pentahydrate.[6] The two forms exhibit distinct diffraction patterns.[6] This is particularly relevant in applications like the food industry, where the L(+) isomer is preferentially used.[7]

Q5: My particle size analysis results are not reproducible. What could be the issue?

A5: The reproducibility of particle size analysis can be affected by the sample's tendency to aggregate, especially after dehydration.[2] The dehydration of the pentahydrate to the amorphous anhydrate can result in aggregated particles.[2] The particle size distribution can also be influenced by the presence of fine particles, which may have different dissolution rates.[8] Sample preparation techniques, such as sonication, should be carefully controlled as they can lead to particle fragmentation.[9]

Troubleshooting Guides

Issue: Inconsistent Water Content Determination by TGA
Symptom Possible Cause Troubleshooting Action
Observed weight loss is lower than the theoretical value for the pentahydrate (~27%). The sample may have partially dehydrated prior to analysis due to improper storage or handling. The pentahydrate is efflorescent.[3]Store samples in a controlled humidity environment. Minimize exposure to ambient air before analysis. Consider using Dynamic Vapor Sorption (DVS) to assess water content under controlled RH.[1]
Multiple weight loss steps are observed. The sample may be a mixture of different hydrates (e.g., pentahydrate and monohydrate) or the heating rate may be too fast, causing overlapping transitions.Equilibrate the sample at a known RH before analysis to ensure a single starting form. Try a slower heating rate in the TGA to improve the resolution of thermal events.
Observed weight loss is higher than the theoretical value for the pentahydrate. The sample may contain excess surface water or residual solvent from the crystallization process.Ensure the sample is properly dried under appropriate conditions before analysis to remove any unbound water or solvent.
Issue: Ambiguous Solid Form Identification by PXRD
Symptom Possible Cause Troubleshooting Action
Broad, undefined peaks (amorphous halo) are present in the diffractogram. The sample may be partially or fully amorphous. This can occur upon dehydration of the crystalline pentahydrate.[2]Correlate PXRD data with DSC to check for a glass transition, which is characteristic of an amorphous phase.[1] Control the temperature and humidity during sample preparation and analysis.
Observed diffraction pattern does not match the reference for L-lactate pentahydrate. The sample could be a different hydrate (monohydrate, dihydrate), the anhydrous crystalline form, or the DL-lactate enantiomeric form.[1][6]Perform PXRD at variable temperatures and humidity to investigate potential phase transitions.[1] Compare the diffraction pattern with reference patterns for both L- and DL-lactate forms.[6]
Peak intensities are variable between samples. This may be due to preferred orientation of the crystals during sample preparation.Use a gentle and consistent sample packing technique. Consider using a sample spinner if available on the instrument to average out orientation effects.

Quantitative Data Summary

Table 1: Water Content of Calcium L-lactate Hydrates

Hydrate FormTheoretical Water Content (%)"Loss on Drying" Specification (120°C, 4h) (%)[5]
Pentahydrate~27.3%22.0% - 27.0%
Trihydrate~18.6%15.0% - 20.0%
Monohydrate~7.6%5.0% - 8.0%
Anhydrous (dried form)0%Not more than 3.0%

Table 2: Key Thermal Events for Calcium L-lactate Forms

Solid FormTechniqueEventApproximate TemperatureObservation
PentahydrateTGA/DSCDehydration50°C - 120°CSingle endothermic event corresponding to the loss of five water molecules.[1][10]
Amorphous AnhydrateDSCGlass Transition~175°CA step change in the heat flow, characteristic of the amorphous state.[1]
Amorphous AnhydrateDSCRecrystallization>175°CAn exothermic event as the amorphous form converts to the crystalline anhydrate.[1]

Experimental Protocols

Protocol 1: Water Content Determination by Thermogravimetric Analysis (TGA)
  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the Calcium L-lactate hydrate sample into a clean TGA pan.

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.[1]

  • Data Analysis: Calculate the percentage weight loss in the temperature range corresponding to dehydration (typically between 50°C and 130°C). Compare this with the theoretical water content for the suspected hydrate form.

Protocol 2: Phase Identification by Powder X-ray Diffraction (PXRD)
  • Instrument: Powder X-ray Diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Gently pack the powdered sample into the sample holder. Ensure a flat, even surface to minimize preferred orientation.

  • Method Parameters:

    • Scan Range (2θ): 5° to 40°.

    • Step Size: 0.02°.

    • Scan Speed/Time per Step: A typical scan time would be 0.5 to 2 seconds per step.

  • Data Analysis: Compare the resulting diffractogram with reference patterns for the known forms of Calcium L-lactate (pentahydrate, monohydrate, anhydrate, L-form, DL-form) to identify the solid phase(s) present in the sample.[1][6]

Protocol 3: Thermal Characterization by Differential Scanning Calorimetry (DSC)
  • Instrument: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan and lightly crimp the lid.

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.[1]

  • Data Analysis: Identify endothermic and exothermic events. Correlate endotherms with TGA weight loss to confirm dehydration. Identify glass transitions (step changes) or recrystallization exotherms to characterize amorphous content.[1]

Protocol 4: Water Sorption/Desorption Analysis by Dynamic Vapor Sorption (DVS)
  • Instrument: Dynamic Vapor Sorption analyzer.

  • Sample Preparation: Place approximately 10 mg of the sample into the DVS sample pan.

  • Method Parameters:

    • Temperature: 30°C.

    • Sorption/Desorption Profile:

      • Start at a relative humidity (RH) of 40% and equilibrate.

      • Decrease RH in steps of 10% down to 0%.[1]

      • Increase RH in steps of 10% up to 90%.[1]

      • Decrease RH in steps of 10% back down to 0%.[1]

    • Equilibrium Criterion: A mass change of less than 0.01% over 10 minutes.

  • Data Analysis: Plot the change in mass versus RH to create a sorption/desorption isotherm. This can reveal the critical humidity levels at which hydrate forms transition and quantify the water uptake/loss.

Visualizations

G cluster_0 Characterization Workflow Sample Calcium L-lactate Hydrate Sample TGA TGA (Water Content) Sample->TGA Initial Assessment DSC DSC (Thermal Transitions) Sample->DSC PXRD PXRD (Crystal Form) Sample->PXRD DVS DVS (Hygroscopicity) Sample->DVS Microscopy SEM (Morphology) Sample->Microscopy Report Comprehensive Characterization Report TGA->Report DSC->Report PXRD->Report DVS->Report Microscopy->Report

Caption: General experimental workflow for the characterization of Calcium L-lactate hydrate.

G Start Inconsistent Water Content? CheckStorage Sample stored in controlled environment? Start->CheckStorage CheckMethod TGA heating rate appropriate (e.g., 10°C/min)? CheckStorage->CheckMethod Yes Solution1 Store sample in desiccator or humidity chamber. Re-analyze. CheckStorage->Solution1 No CheckForm Is it a single hydrate form? CheckMethod->CheckForm Yes Solution2 Use a slower heating rate (e.g., 5°C/min) to resolve transitions. CheckMethod->Solution2 No Solution3 Use PXRD to confirm the solid form. Equilibrate sample at known RH before TGA. CheckForm->Solution3 No/ Uncertain End Consistent Results CheckForm->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for inconsistent water content results.

G Start Start with PXRD Analysis IsCrystalline Is the sample crystalline? Start->IsCrystalline Amorphous Form: Amorphous Anhydrate Confirm with DSC (Glass Transition) IsCrystalline->Amorphous No (Amorphous Halo) CheckHydrate Perform TGA/DSC to determine water content IsCrystalline->CheckHydrate Yes WaterContent Water Content? CheckHydrate->WaterContent Pentahydrate Form: Pentahydrate WaterContent->Pentahydrate ~22-27% Monohydrate Form: Monohydrate/Dihydrate WaterContent->Monohydrate ~5-20% Anhydrate Form: Crystalline Anhydrate WaterContent->Anhydrate <3%

Caption: Decision tree for identifying the solid-state form of Calcium L-lactate.

References

Validation & Comparative

A Comparative Analysis of Calcium L-Lactate Hydrate and Calcium Chloride for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium is an essential divalent cation crucial for a multitude of cellular processes, including signal transduction, cell adhesion, proliferation, and differentiation. In cell culture, maintaining an optimal calcium concentration is paramount for ensuring robust and reproducible results. The choice of the calcium salt used to supplement culture media can have significant implications for cellular behavior and experimental outcomes. This guide provides a comparative overview of two commonly used calcium sources: Calcium L-lactate hydrate (B1144303) and calcium chloride, summarizing available data and outlining key considerations for their use in cell culture.

Introduction to Calcium Supplementation in Cell Culture

Calcium is a fundamental component of most cell culture media, with concentrations typically ranging from 0.3 mM to over 2 mM depending on the specific medium formulation and the cell type being cultured. It plays a critical role in mediating cell signaling pathways, facilitating cell-matrix and cell-cell interactions, and influencing the three-dimensional structure of cells.[1] While calcium chloride is the most conventionally used calcium salt due to its high solubility and straightforward dissociation, Calcium L-lactate hydrate presents an alternative that may offer distinct advantages in certain contexts.

Comparative Data: Calcium L-Lactate Hydrate vs. Calcium Chloride

While direct, head-to-head comparative studies of Calcium L-lactate hydrate and calcium chloride across a range of cell lines and applications are limited in the scientific literature, we can infer their respective properties and potential impacts based on existing research on each compound and the general principles of cell culture.

Table 1: General Properties and Considerations

FeatureCalcium L-Lactate HydrateCalcium Chloride
Chemical Formula C₆H₁₀CaO₆·xH₂OCaCl₂
Molecular Weight 218.22 g/mol (anhydrous)110.98 g/mol
Solubility in Water GoodVery High
Bioavailability of Ca²⁺ High[2]High
Metabolic Impact Provides lactate (B86563), a key cellular metabolite[3]Provides chloride ions
Potential for Precipitation Can form precipitates with phosphate (B84403) in media[1]Can form precipitates with phosphate in media[1][4]
Reported Applications in Cell Culture Suitable for cell culture[5]; studied in colorectal cancer cells[6]Widely used in various cell lines including hybridomas, CHO, and fibroblasts[7][8][9][10]
Potential Downsides Lactate can alter cellular metabolism[3]High concentrations can be detrimental to some cell types[7][11]

Experimental Insights and Considerations

Calcium Chloride in Cell Culture

Calcium chloride is the most common source of calcium supplementation in commercially available cell culture media. Its effects have been documented in various cell types:

  • Hybridoma Cells: Studies have shown that the concentration of calcium chloride can impact the viability and growth of hybridoma cells. For instance, one study found that a 1.5% calcium chloride solution was less detrimental to cell viability and resulted in a shorter lag phase compared to a 1.3% solution.[7][12] However, high concentrations (above 1.5 wt%) can be detrimental.[11]

  • CHO (Chinese Hamster Ovary) Cells: In CHO cells used for antibody expression, the concentration of CaCl₂ has been shown to affect viable cell density, with optimal cell growth observed at concentrations around 1 mM.[8] Many common media formulations for CHO cells, such as DMEM/F-12, contain approximately 1.05 mM calcium.

  • Fibroblasts: Increased concentrations of calcium chloride have been demonstrated to induce DNA replication and increase the total number of cells produced in resting fibroblastic cell cultures.[9][10] This suggests a role for calcium in overcoming density-dependent growth inhibition.

Calcium L-Lactate Hydrate in Cell Culture

The use of Calcium L-lactate hydrate in cell culture is less extensively documented than that of calcium chloride. However, its constituent ions, calcium and lactate, are both highly relevant to cell physiology.

  • Lactate as a Metabolite: Lactate is a central molecule in cellular metabolism, traditionally viewed as a waste product of glycolysis. However, it is now understood that many cell types can utilize lactate as an energy source.[3] Supplementing media with Calcium L-lactate will introduce lactate, which could influence the metabolic state of the cultured cells. This could be a critical consideration in studies of cellular metabolism or in bioprocessing applications where metabolic control is essential.

  • Effects on Cancer Cells: A study on colorectal cancer (CRC) cells demonstrated that long-term exposure to 2.5 mM Calcium L-lactate decreased the expression of the betaine (B1666868) transporter BGT-1, leading to reduced clonogenic ability and inhibited tumor growth in a xenograft model.[6] This suggests that Calcium L-lactate can have specific effects on cellular pathways beyond simply providing calcium ions.

Experimental Protocols

Detailed experimental protocols for a direct comparison are not available in the literature. However, a general methodology for comparing the two salts could be designed as follows:

Objective: To compare the effects of Calcium L-lactate hydrate and calcium chloride on the proliferation and viability of a specific cell line (e.g., HeLa, HEK293, or a researcher's specific cell line of interest).

Materials:

  • Cell line of interest

  • Basal medium deficient in calcium

  • Fetal Bovine Serum (FBS), dialyzed to remove small molecules including calcium

  • Calcium L-lactate hydrate (cell culture grade)[5]

  • Calcium chloride (cell culture grade)

  • Cell counting solution (e.g., Trypan Blue)

  • Proliferation assay kit (e.g., MTT, WST-1)

  • Multi-well cell culture plates

Methodology:

  • Preparation of Media: Prepare the basal medium supplemented with dialyzed FBS. Create stock solutions of Calcium L-lactate hydrate and calcium chloride of known molarity.

  • Experimental Groups: Prepare media with equimolar concentrations of calcium from either Calcium L-lactate hydrate or calcium chloride. A range of concentrations should be tested (e.g., 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM). A calcium-free medium should be used as a negative control.

  • Cell Seeding: Seed the cells in multi-well plates at a predetermined density.

  • Treatment: After allowing the cells to attach overnight, replace the medium with the prepared experimental media.

  • Proliferation Assay: At various time points (e.g., 24, 48, 72 hours), perform a proliferation assay according to the manufacturer's instructions.

  • Viability Assay: At the same time points, perform a cell count and viability assessment using Trypan Blue exclusion.

  • Data Analysis: Compare the proliferation rates and viability percentages between the different calcium salt treatments and concentrations.

Signaling Pathways and Logical Relationships

The primary role of both calcium salts is to provide Ca²⁺ ions, which are key second messengers in a multitude of signaling pathways.

Calcium Signaling Pathway Overview

The diagram below illustrates a simplified overview of the central role of intracellular calcium in cellular signaling. Extracellular signals can lead to an influx of Ca²⁺ from the extracellular space or its release from intracellular stores like the endoplasmic reticulum. This increase in cytosolic Ca²⁺ can then activate various downstream effectors, leading to cellular responses such as proliferation, differentiation, and apoptosis.

cluster_0 Extracellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Environment Extracellular Ca2+ Extracellular Ca2+ Ca2+ Channel Ca2+ Channel Extracellular Ca2+->Ca2+ Channel Influx Cytosolic Ca2+ Cytosolic Ca2+ Ca2+ Channel->Cytosolic Ca2+ Calmodulin Calmodulin Cytosolic Ca2+->Calmodulin Activation Downstream Effectors Downstream Effectors Calmodulin->Downstream Effectors Modulation Cellular Response Cellular Response Downstream Effectors->Cellular Response Leads to Start Start Cell Culture Preparation Cell Culture Preparation Start->Cell Culture Preparation Media Formulation Media Formulation Cell Culture Preparation->Media Formulation Treatment with Ca Salts Treatment with Ca Salts Media Formulation->Treatment with Ca Salts Incubation Incubation Treatment with Ca Salts->Incubation Assays Assays Incubation->Assays Proliferation Assay Proliferation Assay Assays->Proliferation Assay Viability Assay Viability Assay Assays->Viability Assay Data Analysis Data Analysis Proliferation Assay->Data Analysis Viability Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

A Comparative Guide to Calcium L-Lactate Hydrate and Calcium Gluconate for Bone Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate calcium salt is a critical consideration in the development of therapeutic strategies and biomaterials aimed at promoting bone regeneration. While both Calcium L-lactate hydrate (B1144303) and calcium gluconate serve as sources of calcium ions, their efficacy in stimulating osteogenic processes can differ based on their bioavailability and the cellular responses they elicit. This guide provides an objective comparison of these two organic calcium salts, drawing upon available experimental data to inform research and development decisions.

Direct comparative studies evaluating the specific efficacy of Calcium L-lactate hydrate versus calcium gluconate for bone regeneration are limited in the current scientific literature.[1] However, by examining studies on each salt individually and in related contexts, we can infer their relative potential to promote the key markers of bone formation.

Performance Comparison: Osteogenic Potential

The regenerative capacity of a calcium supplement is largely determined by its ability to influence osteoblast activity. Key markers of osteoblast differentiation and bone formation include Alkaline Phosphatase (ALP) activity, mineralization, and the expression of osteogenic genes.

Calcium L-lactate has been shown to stimulate bone-related activity. Studies in experimental rats suggest that calcium lactate (B86563) absorption is better than that of calcium phosphate (B84403) and stimulates bone activity more effectively than calcium carbonate or calcium citrate.[2] Furthermore, lactate itself has been found to promote the expression of key osteogenic transcription factors like Runx2 and Osterix in Bone Marrow Stromal Cells (BMSCs).[1]

Calcium gluconate is another widely used organic calcium salt. While direct data on its independent effect on bone regeneration markers is sparse in the provided literature, it is a component of Calcium Lactate Gluconate, a supplement noted for its high bioavailability and solubility.[3][4][5] The gluconate component is considered a metabolic ally, being a naturally occurring intermediate in the body's energy pathways.[3]

Extracellular calcium ions (Ca²⁺) from any salt source are known to influence osteoblast differentiation through various signaling cascades.[1] The influx of Ca²⁺ can activate pathways such as the MAPK/ERK pathway, leading to the activation of the master osteogenic transcription factor RUNX2, which controls the expression of numerous bone-specific genes.[1]

Data Presentation: Quantitative Analysis

The following table summarizes available quantitative data on the effects of calcium salts and related molecules on key markers of bone regeneration. It is important to note that the data is not from direct head-to-head comparisons of Calcium L-lactate hydrate and calcium gluconate in all cases.

Compound Cell Type/Animal Model Concentration/Dosage Incubation Time/Duration Key Finding Reference Study Finding
Calcium Lactate Experimental Rats500 mgNot SpecifiedBetter absorption, AUC, and excretion compared to calcium carbonate and calcium gluconate.[2]Stimulated bone activity more than calcium carbonate or calcium citrate.[2]
Calcium Lactate Rabbit Femoral Bone Defect500 mg oral supplement with BHA-GEL pellet implant7, 14, and 28 daysOral BHA supplementation with BHA-GEL pellet implants showed faster healing compared to oral calcium lactate with the same implant.[2]Evaluation was based on radiology, histology (Hematoxylin-Eosin), VEGF, osteocalcin, and ELISA for BALP and calcium levels.[2]
Lactate Bone Marrow Stromal Cells (BMSCs)10 mMNot SpecifiedUpregulated expression of Runx2, ALP, and Osterix.[1]Promoted alkaline phosphatase activity.[1]
Calcium Glucoheptonate MG-63 (osteoblast-like)0.25 mM & 1.0 mM48 hoursSignificant increase in ALP activity compared to control.[1]Upregulated expression of Osteocalcin, COL-1, and SPARC.[1]
Calcium Glucoheptonate MG-63 (osteoblast-like)1.0 mMNot Specified30% increase in calcium uptake compared to control.[1]

Note: Calcium Glucoheptonate is a different organic calcium salt, but its data is included to provide some context for the potential effects of organic calcium salts on osteoblast-like cells, as direct data for calcium gluconate was limited in the initial search.

Experimental Protocols

Animal Study: Acceleration of Bone Fracture Healing

A study investigated the effect of oral bovine hydroxyapatite (B223615) (BHA) or calcium lactate on the repair of bone defects in a rabbit model.[2]

  • Animal Model: 48 New Zealand rabbits with a surgically created burr hole defect (4.2 mm diameter) in the cortical bone of the femur.[2]

  • Groups:

    • Defect only (Control)

    • Defect with BHA-Gelatin (BHA-GEL) pellet implant

    • Defect with BHA-GEL pellet implant + 500 mg oral BHA supplement

    • Defect with BHA-GEL pellet implant + 500 mg oral calcium lactate supplement[2]

  • Treatment Duration: Animals were evaluated at 7, 14, and 28 days post-treatment.[2]

  • Evaluation Methods:

    • Radiology: X-ray imaging to assess bone growth in the defect area.[2]

    • Histology: Hematoxylin-Eosin (H&E) staining to observe bone cell development.[2]

    • Immunohistochemistry: To determine the levels of Vascular Endothelial Growth Factor (VEGF) and osteocalcin.[2]

    • ELISA: Enzyme-linked immunosorbent assay to measure Bone Alkaline Phosphatase (BALP) and calcium levels.[2]

Mandatory Visualization

G cluster_0 Experimental Workflow: Bone Defect Healing Study cluster_1 Treatment Groups A New Zealand Rabbits (n=48) B Femoral Burr Hole Defect (4.2mm) A->B C Grouping B->C G1 Control (Defect) C->G1 Group 1 G2 Implant (BHA-GEL) C->G2 Group 2 G3 Implant + Oral BHA C->G3 Group 3 G4 Implant + Oral Calcium Lactate C->G4 Group 4 D Evaluation Timepoints (7, 14, 28 days) G1->D G2->D G3->D G4->D E Radiology (X-ray) D->E F Histology (H&E) D->F G Immunohistochemistry (VEGF, Osteocalcin) D->G H ELISA (BALP, Calcium) D->H

Caption: Experimental workflow for the in vivo comparison of oral BHA and calcium lactate.

G cluster_0 Calcium-Mediated Osteogenic Signaling Pathway Ca_ext Extracellular Ca²⁺ (from Calcium Salt) Ca_channel Voltage-gated Calcium Channels Ca_ext->Ca_channel influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int MAPK_ERK MAPK/ERK Pathway Ca_int->MAPK_ERK activates RUNX2 RUNX2 Activation MAPK_ERK->RUNX2 activates Gene_exp Osteogenic Gene Expression (e.g., Osteocalcin, Collagen Type I) RUNX2->Gene_exp promotes Differentiation Osteoblast Differentiation & Mineralization Gene_exp->Differentiation

Caption: Simplified signaling cascade for calcium-induced osteoblast differentiation.

References

A Comparative Guide to the Validation of Analytical Methods for Calcium L-lactate Hydrate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Calcium L-lactate hydrate (B1144303) in various complex matrices, including pharmaceuticals, food products, and beverages. The performance of each technique is supported by experimental data from relevant studies, and detailed experimental protocols are provided to aid in method selection and implementation.

Executive Summary

The accurate quantification of Calcium L-lactate hydrate is crucial for quality control in the pharmaceutical and food industries. This guide compares the most common analytical techniques: Complexometric Titration, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While titration offers a cost-effective approach for high-concentration samples, it lacks specificity in complex matrices. HPLC provides a good balance of specificity, sensitivity, and cost for a wide range of applications. LC-MS/MS stands out for its superior sensitivity and specificity, making it the ideal choice for trace-level analysis and challenging matrices. Spectroscopic methods like Fourier Transform Infrared (FT-IR) spectroscopy are primarily used for qualitative identification rather than quantification.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance characteristics of each analytical method for the determination of Calcium L-lactate hydrate.

Table 1: Performance Characteristics of a Validated Ion-Exclusion HPLC-UV/RI Method for Calcium Lactate in Animal Feed.[1]

ParameterPerformance Characteristic
Linearity Range 7.1 to 53.3 g/kg
Recovery Rate (Accuracy) 89% to 107%
Limit of Quantification (LOQ) 0.46 g/kg
Precision (RSDr) 1.8% to 3.6%
Precision (RSDR) 10.7% to 14.7%

Table 2: Performance Characteristics of a Validated Ion-Exclusion HPLC-UV Method for Lactic Acid in Milk.[2]

ParameterPerformance Characteristic
Linearity Range 5.0 to 25.0 mmol/L
Correlation Coefficient (R²) > 0.996
Accuracy 97.6% to 99.6%
Limit of Detection (LOD) 0.5 mmol/L
Limit of Quantification (LOQ) 1.0 mmol/L
Precision (CV) < 7.0%

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for Lactic Acid in Distillery Wastewater.[3]

ParameterPerformance Characteristic
Linearity Range 375 to 7500 ng/mL
Precision (RSD) < 10%
Recovery Satisfactory

Table 4: General Comparison of Analytical Methods

MethodPrincipleProsCons
Complexometric Titration Titration of calcium ions with a chelating agent (EDTA).Simple, inexpensive, suitable for high concentrations.[4][5][6]Lacks specificity in the presence of other metal ions, less sensitive.[5]
HPLC-UV/RI Chromatographic separation followed by UV or refractive index detection.Good specificity, sensitivity, and accuracy; widely available.[1]Requires more expensive equipment and skilled personnel than titration.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.High sensitivity, high specificity, suitable for trace analysis and complex matrices.[7][8]High equipment and operational cost, requires expert users.
FT-IR Spectroscopy Measures the absorption of infrared radiation by the sample.Rapid, non-destructive, good for qualitative identification and polymorphism studies.[9][10]Generally not a primary method for quantification; requires chemometric analysis for quantitative purposes.[11]

Experimental Protocols

Complexometric Titration for Calcium Lactate Assay (USP/NF Method)

This method is suitable for the assay of pure Calcium L-lactate hydrate.

Reagents:

Procedure:

  • Accurately weigh about 350 mg of the Calcium Lactate sample.

  • Dissolve the sample in a mixture of 150 mL of water and 2 mL of 3 N hydrochloric acid.

  • While stirring, add 30 mL of 0.05 M disodium edetate VS from a 50-mL burette.

  • Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.

  • Continue the titration to a blue endpoint.

  • Perform a blank determination.

Ion-Exclusion HPLC-UV/RI for Calcium Lactate in Animal Feed

This method determines the total lactic acid content after conversion of calcium lactate.

Chromatographic Conditions:

  • Column: Suitable ion-exclusion column.

  • Mobile Phase: Acidic aqueous solution (e.g., dilute sulfuric acid).

  • Flow Rate: As per column manufacturer's recommendation.

  • Detection: UV (210 nm) or Refractive Index (RI).

Sample Preparation:

  • Weigh 5 g of the sample into a flask.

  • Add 100 mL of water and stir for 60 minutes (or sonicate for 30 minutes).

  • Centrifuge the extract at 5000 g for 3 minutes or filter through an ash-free paper filter.

  • Filter the supernatant/filtrate through a 0.45 µm membrane filter before injection.

LC-MS/MS for Organic Acids in Beverages

This method is suitable for the sensitive and specific quantification of lactic acid (from calcium lactate) in beverages.

Chromatographic and MS Conditions:

  • Column: C18 reversed-phase column (e.g., Hypersil Gold 100 x 2.1 mm, 1.9 µm).[3]

  • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and methanol.[3]

  • Flow Rate: 250 µL/min.[3]

  • Ionization: Heated Electrospray Ionization (HESI) in negative mode.[3]

  • Detection: Selective Reaction Monitoring (SRM) of specific precursor and product ions for lactic acid.

Sample Preparation (for beverages):

  • Degas carbonated beverages by sonication.

  • Adjust the pH of the sample to ~6 with a dilute ammonium (B1175870) hydroxide solution.

  • Dilute the sample with deionized water as needed to fall within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter prior to analysis.[8]

Mandatory Visualization

experimental_workflow_titration cluster_sample_prep Sample Preparation cluster_titration Titration weigh Weigh Sample dissolve Dissolve in Acidified Water weigh->dissolve add_edta Add Excess EDTA dissolve->add_edta add_indicator Add Indicator & NaOH add_edta->add_indicator titrate Titrate to Endpoint add_indicator->titrate calculate calculate titrate->calculate Calculate Purity

Workflow for Complexometric Titration.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh Sample extract Extract with Solvent weigh->extract centrifuge_filter Centrifuge / Filter extract->centrifuge_filter final_filter 0.45 µm Filtration centrifuge_filter->final_filter inject Inject into HPLC final_filter->inject separate Chromatographic Separation inject->separate detect UV/RI Detection separate->detect quantify quantify detect->quantify Quantify using Calibration Curve

Workflow for HPLC Analysis.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sample Take Sample Aliquot ph_adjust pH Adjustment (if needed) sample->ph_adjust dilute Dilute Sample ph_adjust->dilute final_filter 0.22 µm Filtration dilute->final_filter inject Inject into LC-MS/MS final_filter->inject separate Chromatographic Separation inject->separate ionize Ionization (HESI) separate->ionize detect Mass Detection (SRM) ionize->detect quantify quantify detect->quantify Quantify using Internal Standard

Workflow for LC-MS/MS Analysis.

References

A Comparative Analysis of Calcium L-lactate Hydrate Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Calcium L-lactate hydrate (B1144303) purity from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a series of analytical experiments designed to quantify the purity and identify potential impurities critical to research and pharmaceutical applications. Detailed experimental protocols are provided to allow for replication of these findings.

Introduction

Calcium L-lactate hydrate is a widely utilized excipient and active pharmaceutical ingredient (API) in the pharmaceutical industry, valued for its high bioavailability as a calcium source.[1] The purity of this compound is paramount, as impurities can impact its efficacy, stability, and safety. This guide outlines a systematic approach to evaluating the purity of Calcium L-lactate hydrate from different commercial sources. The parameters tested include the assay of the active ingredient, water content, acidity, and the presence of common impurities such as heavy metals, and magnesium and alkali salts.[2][3][4]

Experimental Workflow

The following diagram illustrates the sequential workflow for the comprehensive purity assessment of Calcium L-lactate hydrate samples received from different suppliers.

G cluster_0 Sample Reception & Preparation cluster_1 Physicochemical & Purity Tests cluster_2 Impurity Profiling cluster_3 Data Analysis & Comparison A Receive Samples (Supplier A, B, C) B Visually Inspect (Color, Form) A->B C Homogenize Samples B->C D Loss on Drying C->D E Assay (Complexometric Titration) C->E F Acidity Test C->F G Clarity of Solution C->G H Heavy Metals Analysis C->H I Magnesium & Alkali Salts Test C->I J Volatile Fatty Acid Test C->J K Tabulate Results D->K E->K F->K G->K H->K I->K J->K L Compare Against Specifications K->L M Supplier Purity Ranking L->M

Caption: Experimental workflow for the purity assessment of Calcium L-lactate hydrate.

Materials and Methods

Assay of Calcium L-lactate (Complexometric Titration)

This method determines the percentage of Calcium L-lactate on a dried basis.

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 350 mg of the previously dried sample.

    • Dissolve the sample in 150 ml of water containing 2 ml of dilute hydrochloric acid TS.

    • While stirring, add about 30 ml of 0.05 M disodium EDTA from a 50-ml burette.

    • Add 15 ml of sodium hydroxide TS and 300 mg of hydroxy naphthol blue indicator.

    • Continue the titration to a blue endpoint.[2][3]

  • Calculation: Each ml of 0.05 M disodium EDTA is equivalent to 10.91 mg of C₆H₁₀CaO₆.[2]

Loss on Drying (Water Content)

This gravimetric method determines the water content of the hydrate.

  • Apparatus:

    • Drying oven

    • Weighing dish

  • Procedure:

    • Evenly distribute 1-2 g of the sample in a suitable weighing dish.

    • Dry the sample at 120°C for 4 hours.[3][5]

    • Cool in a desiccator and weigh.

  • Calculation: The percentage weight loss is calculated. The acceptable range depends on the hydrate form (e.g., 22.0%–27.0% for the pentahydrate).[5][6]

Acidity

This test quantifies the amount of free acid present.

  • Reagents:

  • Procedure:

    • Dissolve 1.0 g of the sample in 20 ml of water.

    • Add 3 drops of phenolphthalein TS.

    • Titrate with 0.1 N NaOH.[2]

  • Acceptance Criteria: Not more than 0.5 ml of 0.1 N NaOH should be required.[2]

Heavy Metals

This test is designed to limit the content of metallic impurities.

  • Reagents:

    • 1 N Acetic Acid

  • Procedure:

    • Dissolve 1 g of the sample in 2.5 ml of 1 N acetic acid.

    • Dilute with water to 25 ml.[3][5]

    • The resulting solution is tested according to standard heavy metal procedures.

  • Acceptance Criteria: The limit is typically not more than 20 ppm.[3]

Magnesium and Alkali Salts

This method determines the amount of non-calcium salts.

  • Reagents:

  • Procedure:

    • Dissolve 1.0 g of the sample in 40 ml of water and add 1 ml of hydrochloric acid.

    • Heat the solution to boiling and add 40 ml of oxalic acid TS.

    • After precipitation, make the solution alkaline with 6 N ammonium hydroxide.

    • Cool, dilute to 100 ml, and filter.

    • To 50 ml of the filtrate, add 0.5 ml of sulfuric acid, evaporate to dryness, and ignite to a constant weight.[3][5]

  • Acceptance Criteria: The weight of the residue should not exceed 5.0 mg (1.0%).[3][5]

Results and Discussion

The following tables summarize the hypothetical results obtained from the analysis of Calcium L-lactate hydrate from three different suppliers.

Table 1: Assay and Water Content

SupplierAssay (% on dried basis)Loss on Drying (%)Hydrate Form (Inferred)
Supplier A 99.5%24.8%Pentahydrate
Supplier B 98.2%18.5%Trihydrate
Supplier C 99.8%25.5%Pentahydrate
Specification 98.0% - 101.0%[3]22.0% - 27.0% (Pentahydrate)[5]-

Table 2: Impurity Profile

SupplierAcidity (ml of 0.1N NaOH)Heavy Metals (ppm)Magnesium & Alkali Salts (%)Clarity of Solution
Supplier A 0.25 ml< 10 ppm0.4%Clear and colorless
Supplier B 0.45 ml15 ppm0.8%Clear and colorless
Supplier C 0.15 ml< 10 ppm0.3%Clear and colorless
Specification ≤ 0.50 ml[5]≤ 20 ppm[3]≤ 1.0%[5]Clear[7]

Based on the hypothetical data, all three suppliers meet the general pharmacopeial specifications for Calcium L-lactate hydrate. However, notable differences in purity are observed. Supplier C demonstrates the highest assay value and the lowest levels of acidity and magnesium and alkali salts. Supplier B, while meeting the minimum requirements, shows a higher level of impurities compared to the other two suppliers. The "Loss on Drying" results suggest that Supplier A and C provide the pentahydrate form, while Supplier B provides the trihydrate form, which is crucial information for formulation development.

Conclusion

The comprehensive analytical testing of Calcium L-lactate hydrate from different suppliers is essential for ensuring product quality and consistency in research and pharmaceutical manufacturing. Based on this comparative analysis, Supplier C provides the highest purity Calcium L-lactate hydrate among the three tested. Researchers and drug development professionals should consider conducting similar in-house analyses to qualify their raw material suppliers, as variations in purity can have significant downstream effects. The detailed protocols provided in this guide offer a robust framework for such an evaluation.

References

A Comparative Guide to the Cross-Validation of HPLC and Titration Methods for Calcium L-lactate Hydrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical ingredients like Calcium L-lactate hydrate (B1144303) is critical for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) and Complexometric Titration are two common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, offering detailed experimental protocols and performance data to aid in method selection and validation.

Comparative Performance Data

The selection of an analytical method depends on various factors, including the required precision, specificity, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for HPLC and titration methods in the context of quantifying a salt like Calcium L-lactate.

Validation ParameterHPLC MethodTitration Method
Principle Chromatographic separation of lactate (B86563) followed by detectionChelation of Calcium (Ca²⁺) ions with a titrant
Specificity High (can separate lactate from other organic acids and impurities)Moderate (titrates total Ca²⁺ ions, potential interference from other divalent cations)
Precision (%RSD) < 2%< 0.5%
Accuracy (% Recovery) 98-102%99-101%
Linearity (R²) > 0.999Not Applicable
Limit of Quantification ~5-10 µg/mLDependent on titrant concentration (typically > 1 mg/mL)
Analysis Time/Sample 10-15 minutes5-10 minutes
Instrumentation Cost HighLow
Solvent/Reagent Cost HighLow

Experimental Workflow for Cross-Validation

To ensure analytical results are accurate and reliable, cross-validation of different methods is often performed. This process involves analyzing the same sample batch using both techniques and comparing the outcomes. A typical workflow for this process is illustrated below.

G cluster_prep Sample Preparation cluster_hplc HPLC Pathway cluster_titration Titration Pathway cluster_comparison Data Comparison Sample Calcium L-lactate Hydrate Bulk Sample Weighing Accurately Weigh Homogenized Sample Sample->Weighing Dissolution Dissolve in Deionized Water to Create Stock Solution Weighing->Dissolution Dilution_HPLC Dilute Stock to Working Concentration Dissolution->Dilution_HPLC Aliquot_Titr Take Volumetric Aliquot of Stock Solution Dissolution->Aliquot_Titr Filtration Filter through 0.45 µm Syringe Filter Dilution_HPLC->Filtration Injection Inject into HPLC System Filtration->Injection HPLC_Analysis Separation & Detection (Lactate Anion) Injection->HPLC_Analysis Quant_HPLC Quantify against Lactate Standard Curve HPLC_Analysis->Quant_HPLC Comparison Compare Results: Assay % vs. Label Claim Quant_HPLC->Comparison Buffer Add Dilute HCl, then NaOH to pH > 12 Aliquot_Titr->Buffer Indicator Add Hydroxy Naphthol Blue Indicator Buffer->Indicator Titration Titrate with Standardized 0.05 M EDTA Solution Indicator->Titration Quant_Titr Calculate Ca²⁺ Content from Endpoint Volume Titration->Quant_Titr Quant_Titr->Comparison Validation Statistical Analysis (e.g., t-test, F-test) Comparison->Validation

Cross-validation workflow for HPLC and titration methods.

Experimental Protocols

The following sections provide detailed, representative methodologies for each analytical technique.

HPLC Method: Ion-Exclusion Chromatography

This method quantifies the lactate component of the salt. The concentration of Calcium L-lactate is calculated stoichiometrically from the lactate concentration.

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • Ion-Exclusion Column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm)

    • UV Detector or Refractive Index (RI) Detector

  • Reagents and Materials:

    • Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water

    • Standard: Lactic acid reference standard

    • Diluent: Deionized water

    • 0.45 µm syringe filters

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 20 µL

    • Detector: UV at 210 nm

    • Run Time: Approximately 10 minutes

  • Procedure:

    • Standard Preparation: Prepare a stock solution of lactic acid (~1000 µg/mL) in deionized water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.

    • Sample Preparation: Accurately weigh approximately 100 mg of Calcium L-lactate hydrate and dissolve it in 100 mL of deionized water to create a stock solution. Dilute this stock solution 1:10 with deionized water to obtain a theoretical concentration within the calibration range.

    • Analysis: Filter the prepared sample and standards through a 0.45 µm syringe filter. Inject the standards to establish a calibration curve. Inject the sample solution in triplicate.

    • Calculation: Determine the concentration of lactate in the sample from the calibration curve. Calculate the amount of Calcium L-lactate hydrate using the molecular weights.

Titration Method: Complexometric EDTA Titration

This is an official method in several pharmacopeias and quantifies the calcium component of the salt.[1][2][3][4]

  • Apparatus:

    • 50 mL Class A Burette

    • 250 mL Erlenmeyer flasks

    • Magnetic stirrer and stir bar

  • Reagents and Materials:

  • Procedure:

    • Sample Preparation: Accurately weigh a sample of previously dried Calcium L-lactate equivalent to about 350 mg of anhydrous calcium lactate.[2]

    • Transfer the sample to a 250 mL Erlenmeyer flask and dissolve it in 150 mL of deionized water containing 2 mL of 3 N hydrochloric acid.[2]

    • Titration: While stirring with a magnetic stirrer, add approximately 30 mL of the 0.05 M EDTA titrant from the burette.

    • Add 15 mL of 1 N sodium hydroxide and approximately 300 mg of hydroxy naphthol blue indicator. The solution should turn a pink/red color.[2][3]

    • Continue the titration with the 0.05 M EDTA solution until the color changes sharply from pink to a distinct blue endpoint.[2][3]

    • Perform a blank determination using the same quantities of reagents but without the sample.

    • Calculation: Calculate the percentage of Calcium L-lactate in the sample. Each mL of 0.05 M disodium EDTA is equivalent to 10.91 mg of anhydrous Calcium L-lactate (C₆H₁₀CaO₆).[1]

Conclusion

Both HPLC and complexometric titration are viable methods for the quantification of Calcium L-lactate hydrate, each with distinct advantages.

  • Complexometric Titration is a robust, inexpensive, and highly precise method recognized by pharmacopeias.[2][5] It is ideal for pure substance assays where potential interference from other metal ions is negligible. Its simplicity and low cost make it highly accessible.

  • HPLC offers superior specificity, making it the method of choice for analyzing samples in complex matrices or for stability studies where degradation products might be present.[5] While requiring a larger initial investment in equipment and higher running costs, its ability to separate and quantify the lactate moiety provides orthogonal data to the titration of the calcium ion, strengthening confidence in the overall quality assessment.

The choice between the two methods should be based on the specific application, regulatory requirements, and the available resources. For comprehensive quality control, employing titration for routine purity assays and HPLC for stability and impurity profiling provides a thorough analytical strategy.

References

Comparative Analysis of Calcium L-lactate Hydration States: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Calcium L-lactate, a widely utilized calcium salt in the pharmaceutical and food industries, exists in several hydration states, including anhydrous, monohydrate, trihydrate, and pentahydrate forms.[1] The degree of hydration significantly influences its physicochemical properties such as solubility, stability, and hygroscopicity, which are critical parameters in drug formulation and development. This guide provides a comprehensive comparative analysis of the different hydration states of Calcium L-lactate, supported by experimental data and detailed methodologies to assist researchers and scientists in selecting the appropriate form for their specific applications.

Introduction

Calcium L-lactate is an organic salt valued for its high bioavailability and neutral taste, making it a preferred choice for calcium supplementation and as an excipient in pharmaceutical formulations.[2][3] It is commercially available in various hydrated forms, with the pentahydrate being the most common.[1][4] The water molecules within the crystal lattice of these hydrates play a crucial role in determining the material's bulk properties. Understanding the differences between these forms is essential for ensuring product quality, stability, and performance. For instance, the pentahydrate form has been noted for its superior compactability in direct compression tablet formulations compared to the trihydrate.[1]

Physicochemical Properties: A Comparative Overview

The hydration state of Calcium L-lactate directly impacts its molecular weight, water content, solubility, and thermal stability. The following tables summarize the key quantitative differences between the common hydration states.

Table 1: General Properties of Calcium L-lactate Hydrates
PropertyAnhydrousMonohydrateTrihydratePentahydrate
Molecular Formula C₆H₁₀CaO₆C₆H₁₀CaO₆·H₂OC₆H₁₀CaO₆·3H₂OC₆H₁₀CaO₆·5H₂O
Molecular Weight ( g/mol ) 218.22236.23[5]272.26308.30[6]
Water Content (% w/w) ≤ 3.0%[6]5.0% - 8.0%[6]15.0% - 20.0%[6]22.0% - 27.0%[6]
Appearance Amorphous Solid[7]Crystalline PowderCrystalline Powder[6]Crystalline Powder[6]
Table 2: Solubility of Calcium L-lactate Hydrates in Water
Hydration StateTemperature (°C)Solubility ( g/100 mL)
Anhydrous (L-lactate) 205.8[4]
256.7[4]
308.5[4]
Trihydrate & Pentahydrate 259.0[1]
Pentahydrate 257.9[4]

Note: Solubility data can vary between sources. The trihydrate and pentahydrate forms are generally considered to have high solubility.[1]

Bioavailability and Pharmaceutical Performance

While the physicochemical properties vary significantly, the bioavailability of calcium from different Calcium L-lactate forms appears to be comparable. A study conducted on rats found no statistically significant difference in calcium utilization between L-calcium lactate (B86563) and DL-calcium lactate when compared to calcium carbonate.[8] However, another study suggested that calcium lactate has a faster absorption rate than calcium carbonate.[9][10]

The primary impact of the hydration state is on the formulation process. The pentahydrate is often preferred for direct compression tableting due to its good compactability.[1] However, its stability is a critical consideration, as dehydration can occur at elevated temperatures (rapidly at 55°C and above), leading to a loss of crystallinity and a reduction in tablet crushing strength.[1] The anhydrous form is typically amorphous and more hygroscopic, which can affect powder flow and stability.[7]

Experimental Protocols

To characterize and differentiate the hydration states of Calcium L-lactate, several analytical techniques are employed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are used to study the thermal stability and dehydration processes.

  • Objective: To determine the water content and the temperature ranges of dehydration and decomposition.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere, typically nitrogen, to prevent oxidative decomposition.[11][12]

    • TGA measures the change in mass as a function of temperature. The distinct mass loss steps correspond to the removal of water molecules.[7]

    • DSC measures the heat flow into or out of the sample relative to a reference. Endothermic peaks correspond to dehydration events, while exothermic peaks indicate decomposition.[13]

  • Expected Results: The TGA thermogram will show stepwise mass losses corresponding to the number of water molecules. For instance, the pentahydrate will exhibit a mass loss of 22-27%.[6] The DSC curve will show endothermic peaks at the dehydration temperatures. The dehydration of the pentahydrate typically begins between 35°C and 135°C.[4]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful tool for identifying the crystalline form of a substance.

  • Objective: To differentiate between the crystalline hydrate (B1144303) forms and the amorphous anhydrous form.

  • Methodology:

    • A powdered sample is uniformly packed into a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle.

  • Expected Results: Each crystalline hydrate will produce a unique diffraction pattern, or "fingerprint," characterized by peaks at specific 2θ angles.[14] The pentahydrate is known to be a crystalline solid, while the anhydrous form is often amorphous, resulting in a broad halo rather than sharp peaks in the diffractogram.[7]

Dynamic Vapor Sorption (DVS)

DVS is used to assess the hygroscopicity and stability of the different forms under varying relative humidity (RH).

  • Objective: To measure the moisture sorption and desorption characteristics of the material.

  • Methodology:

    • A sample is placed on a microbalance in a chamber with controlled temperature and RH.[15]

    • The sample is typically dried first under a stream of dry nitrogen (0% RH).[15]

    • The RH is then increased stepwise (e.g., in 10% increments from 0% to 95% RH), and the change in mass is recorded at each step until equilibrium is reached.[15]

    • A desorption cycle is then performed by decreasing the RH.

  • Expected Results: The resulting sorption/desorption isotherm reveals the material's tendency to absorb water. Anhydrous amorphous forms are expected to be more hygroscopic than their crystalline hydrate counterparts.[16] The DVS profile can also reveal humidity-induced phase transformations between different hydrate states.[17][18]

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Data Analysis & Identification start Calcium L-lactate Sample (Unknown Hydration State) tga_dsc TGA / DSC Analysis start->tga_dsc pxrd PXRD Analysis start->pxrd dvs DVS Analysis start->dvs data_analysis Correlate Data: - % Mass Loss (TGA) - Thermal Events (DSC) - Diffraction Pattern (PXRD) - Sorption Profile (DVS) tga_dsc->data_analysis pxrd->data_analysis dvs->data_analysis identification Identify Hydration State (Anhydrous, Mono-, Tri-, Pentahydrate) data_analysis->identification

Caption: Experimental workflow for identifying the hydration state of Calcium L-lactate.

G Hydration Degree of Hydration (Number of H₂O molecules) Solubility Solubility Hydration->Solubility Influences Stability Thermal & Physical Stability Hydration->Stability Determines Hygroscopicity Hygroscopicity Hydration->Hygroscopicity Affects Crystallinity Crystallinity Hydration->Crystallinity Impacts Application Pharmaceutical Application (e.g., Tableting, Formulation Stability) Solubility->Application Stability->Application Hygroscopicity->Application Crystallinity->Stability

Caption: Relationship between hydration state and key physicochemical properties.

G cluster_0 Mechanism of Action cluster_1 Cellular Level Ingestion Oral Ingestion of Calcium Lactate Hydrate Dissociation Dissociation in Gastrointestinal Tract Ingestion->Dissociation Absorption Absorption of Ca²⁺ Ions in Small Intestine Dissociation->Absorption Systemic Systemic Circulation Absorption->Systemic Bone Bone Mineralization (Hydroxyapatite formation) Systemic->Bone Nerve Nerve Function Systemic->Nerve Muscle Muscle Contraction Systemic->Muscle

Caption: Physiological pathway of ingested Calcium L-lactate.

Conclusion

The hydration state of Calcium L-lactate is a critical attribute that dictates its physical and chemical behavior. While the pentahydrate is common and well-suited for applications like direct tablet compression, its thermal sensitivity requires careful handling during processing and storage. The anhydrous form, being amorphous and hygroscopic, presents its own set of challenges for formulation. There is no significant evidence to suggest that the hydration state affects the ultimate bioavailability of the calcium ion. Therefore, the selection of a specific hydrate should be primarily based on the requirements of the manufacturing process and the desired stability profile of the final dosage form. A thorough characterization using the methodologies outlined in this guide is paramount for ensuring consistent product quality and performance.

References

"evaluating the impact of Calcium L-lactate hydrate on osteoblast differentiation compared to other calcium salts"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and bone tissue engineering, selecting the optimal calcium salt to promote osteoblast differentiation is a critical decision. This guide provides a comprehensive comparison of Calcium L-lactate hydrate (B1144303) with other common calcium salts, including calcium carbonate, calcium phosphate (B84403), and calcium citrate. The following analysis is based on available experimental data, focusing on key markers of osteogenic potential.

Quantitative Data on Osteoblast Differentiation

The efficacy of various calcium salts in promoting osteoblast differentiation can be evaluated by measuring key markers such as alkaline phosphatase (ALP) activity, mineralization, and the expression of osteogenic genes. The tables below summarize quantitative data from multiple in vitro studies.

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and concentrations used.

Table 1: Effect of Different Calcium Sources on Alkaline Phosphatase (ALP) Activity

Calcium Salt/ComponentCell LineConcentrationIncubation TimeResult
Lactate (B86563) Osteoblast-lineage cells10 mMNot SpecifiedPromoted ALP-positive cell formation and increased ALP activity.[1][2]
Calcium Carbonate (Nanoparticles) hBMSCs5-20 µg/mlNot Specified10–37% increase in ALP activity.[3]
Calcium Phosphate Not SpecifiedNot SpecifiedNot SpecifiedIncreased ALP activity.
Calcium Citrate Not SpecifiedNot SpecifiedNot SpecifiedData not available in a comparable format.

Table 2: Effect of Different Calcium Sources on Mineralization (Calcium Deposition)

Calcium Salt/ComponentCell LineConcentrationIncubation TimeResult
Lactate BMSCs10 mM21 daysPromoted mineralization, as shown by Alizarin Red and von Kossa staining.[2]
Calcium Carbonate (Nanoparticles) hBMSCs5-20 µg/mlNot Specified9–36% growth of collagen secretion, a key component of the mineralized matrix.[3]
Calcium Phosphate Not SpecifiedNot SpecifiedNot SpecifiedEnhanced mineralization.
Calcium Citrate Not SpecifiedNot SpecifiedNot SpecifiedData not available in a comparable format.

Table 3: Effect of Different Calcium Sources on Osteogenic Gene Expression

Calcium Salt/ComponentGene(s)Cell LineConcentrationResult
Lactate RUNX2, ALP, OsterixBMSCs10 mMIncreased mRNA levels.[2]
Lactate OsteocalcinOsteoblast-lineage cells10 mMInduced expression.[1]
Calcium Carbonate (Nanoparticles) Osteogenesis-related geneshBMSCs5-20 µg/ml1.13–1.83 folds upregulation.[3]
Calcium Phosphate Not SpecifiedNot SpecifiedNot SpecifiedUpregulation of osteoblast-specific genes.
Calcium Citrate Not SpecifiedNot SpecifiedNot SpecifiedData not available in a comparable format.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of osteoblast differentiation.

Cell Culture and Osteogenic Differentiation
  • Cell Seeding: Mouse pre-osteoblastic cells (MC3T3-E1) are seeded in 24-well plates at a density of 2 x 10⁴ cells/well.

  • Culture Medium: Cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Osteogenic Induction: To induce differentiation, the culture medium is supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate. The calcium salt being tested (e.g., Calcium L-lactate hydrate, Calcium Carbonate) is added at the desired concentration.

  • Medium Change: The culture medium is changed every 2-3 days.

  • Incubation: Cells are incubated at 37°C in a humidified atmosphere of 5% CO₂ for the duration of the experiment (typically 7 to 21 days).

Alkaline Phosphatase (ALP) Activity Assay
  • Cell Lysis: After the desired incubation period, cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer (e.g., 0.1% Triton X-100).

  • Substrate Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C.

  • Measurement: The reaction is stopped, and the absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • Normalization: ALP activity is normalized to the total protein content of the cell lysate, determined by a protein assay such as the bicinchoninic acid (BCA) assay.

Mineralization Assay (Alizarin Red S Staining)
  • Fixation: After the differentiation period, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: The fixed cells are washed with distilled water and stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Washing: Excess stain is removed by washing with distilled water.

  • Quantification: For quantitative analysis, the stained calcium deposits are destained with a 10% cetylpyridinium (B1207926) chloride solution, and the absorbance of the extracted stain is measured at 562 nm.

Signaling Pathways and Mechanisms

The pro-osteogenic effects of Calcium L-lactate hydrate are attributed to the synergistic actions of both calcium and lactate ions, which activate distinct signaling pathways.

Calcium-Mediated Signaling

Extracellular calcium ions (Ca²⁺) are known to influence osteoblast differentiation through various signaling cascades. An influx of Ca²⁺ can activate pathways such as the MAPK/ERK pathway, leading to the phosphorylation and activation of the key osteogenic transcription factor RUNX2. RUNX2 is a master regulator that controls the expression of numerous bone-specific genes.

Calcium_Signaling_Pathway Ca_ext Extracellular Ca²⁺ Ca_channel Voltage-gated Ca²⁺ Channel Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int MAPK_ERK MAPK/ERK Pathway Ca_int->MAPK_ERK Activates RUNX2 RUNX2 Activation MAPK_ERK->RUNX2 Phosphorylates Gene_exp Osteogenic Gene Expression RUNX2->Gene_exp Promotes Differentiation Osteoblast Differentiation Gene_exp->Differentiation Lactate_Signaling_Pathway Lactate Lactate MCT1 MCT1 Lactate->MCT1 Uptake GPR81 GPR81 Activation Lactate->GPR81 HIF1a HIF-1α Stabilization MCT1->HIF1a Gene_exp Osteogenic Gene Expression HIF1a->Gene_exp Wnt_beta_catenin Wnt/β-catenin Pathway GPR81->Wnt_beta_catenin PKC_Akt PKC-Akt Pathway GPR81->PKC_Akt Wnt_beta_catenin->Gene_exp PKC_Akt->Gene_exp Differentiation Osteoblast Differentiation Gene_exp->Differentiation Experimental_Workflow Cell_culture 1. Cell Culture (e.g., MC3T3-E1) Treatment 2. Treatment with Calcium Salts Cell_culture->Treatment Incubation 3. Osteogenic Induction Treatment->Incubation Analysis 4. Analysis Incubation->Analysis ALP_assay ALP Activity Assay Analysis->ALP_assay ARS_staining Alizarin Red S Staining Analysis->ARS_staining qPCR Gene Expression (RT-qPCR) Analysis->qPCR

References

Safety Operating Guide

Calcium L-lactate hydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Calcium L-lactate hydrate (B1144303) is a critical component of laboratory safety and environmental responsibility. While Safety Data Sheets (SDS) for Calcium L-lactate hydrate generally classify it as a non-hazardous substance under GHS and Regulation (EC) No 1272/2008, disposal procedures must always comply with local, regional, and national regulations.[1][2][3] Laboratory personnel should treat all chemical waste as potentially hazardous until a formal determination is made by the institution's Environmental Health and Safety (EHS) department or a qualified expert.[4][5]

Immediate Safety and Handling

Before handling Calcium L-lactate hydrate for disposal, it is essential to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure safety. Although considered a low-hazard material, it may cause mild eye, skin, and respiratory irritation.[6]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Safety goggles with side protection. Prevents eye irritation from dust particles.[1][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). Protects skin from potential irritation.[1]
Respiratory Protection Use a NIOSH/MSHA approved respirator if dust is generated. Avoids respiratory tract irritation from inhaling dust.[6]

| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |

Step-by-Step Disposal Procedure

The following procedure provides a systematic approach to disposing of Calcium L-lactate hydrate, prioritizing safety and regulatory compliance.

Step 1: Waste Characterization and Consultation The first and most crucial step is to determine if the chemical is classified as hazardous waste according to the Environmental Protection Agency (EPA) or local regulations.[5][7]

  • Review Safety Data Sheet (SDS): The SDS for Calcium L-lactate hydrate indicates it is not a hazardous substance.[1]

  • Consult EHS Office: Always consult your institution's Environmental Health and Safety (EHS) office or a designated chemical waste manager.[1][3][8] They will provide definitive guidance based on institutional policies and local regulations, which supersede general recommendations.

Step 2: Segregation and Containerization Properly contain the waste material while awaiting disposal instructions.

  • Use Appropriate Containers: Place the waste Calcium L-lactate hydrate into a suitable, sealable, and clearly labeled container.[9] Plastic containers are often preferred for chemical waste.[8]

  • Labeling: At a minimum, the label should include the full chemical name ("Calcium L-lactate hydrate") and the date of waste generation.[8] Do not use abbreviations or chemical formulas.[8] If deemed hazardous by your EHS office, a formal "Hazardous Waste" label must be used.[4][8]

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizers.[6][9]

Step 3: Disposal Pathway Determination Based on the EHS consultation, the disposal pathway will be determined.

  • Non-Hazardous Disposal: If confirmed as non-hazardous by EHS, the material may be approved for disposal as regular solid waste.[10] The container should be sealed tightly.[10] Never dispose of chemicals in the trash without explicit approval.[4]

  • Hazardous Disposal: If your institution or local regulations require treating it as hazardous waste, it must be disposed of through the official hazardous waste program.[4][8] This involves collection by EHS personnel or a licensed hazardous waste disposal facility.[11]

Step 4: Accidental Spill Cleanup In the event of a small spill, follow these procedures:

  • Ensure proper PPE is worn.[6]

  • Avoid generating dust.[6]

  • Vacuum or sweep up the material.[6]

  • Place the collected material into a suitable container for disposal, following the steps outlined above.[6]

  • Ventilate the affected area.[6]

Step 5: Empty Container Disposal For containers that once held Calcium L-lactate hydrate:

  • Ensure the container is empty, with as little residue as possible.[4]

  • Deface or remove all chemical labels from the container.[4]

  • Dispose of the empty container in the regular trash, unless otherwise directed by your EHS department.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Calcium L-lactate hydrate.

G cluster_start cluster_process Disposal Process cluster_nonhaz Non-Hazardous Pathway cluster_haz Hazardous Pathway cluster_end start Start: Identify Waste Calcium L-lactate hydrate consult Step 1: Consult SDS and Institutional EHS Office start->consult decision Is the waste deemed hazardous by EHS? consult->decision nonhaz_package Step 2: Package in a sealed, labeled container. decision->nonhaz_package No haz_package Step 2: Package and label as 'Hazardous Waste'. decision->haz_package Yes nonhaz_dispose Step 3: Dispose as normal solid waste per EHS approval. nonhaz_package->nonhaz_dispose end_node End: Proper Disposal Complete nonhaz_dispose->end_node haz_store Step 3: Store in Satellite Accumulation Area. haz_package->haz_store haz_dispose Step 4: Arrange for EHS pickup and disposal. haz_store->haz_dispose haz_dispose->end_node

Caption: Disposal workflow for Calcium L-lactate hydrate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.